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  • Product: 6-Chloro-2-(4-methylphenyl)benzoic acid
  • CAS: 1261978-99-7

Core Science & Biosynthesis

Foundational

6-Chloro-2-(4-methylphenyl)benzoic acid chemical structure

Topic: Comprehensive Structural and Synthetic Analysis of 6-Chloro-2-(4-methylphenyl)benzoic Acid Executive Summary 6-Chloro-2-(4-methylphenyl)benzoic acid (also referred to as 6-chloro-2-p-tolylbenzoic acid) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comprehensive Structural and Synthetic Analysis of 6-Chloro-2-(4-methylphenyl)benzoic Acid

Executive Summary

6-Chloro-2-(4-methylphenyl)benzoic acid (also referred to as 6-chloro-2-p-tolylbenzoic acid) represents a critical scaffold in modern medicinal chemistry, particularly within the class of atropisomeric biaryls . Its structural uniqueness lies in the 2,6-disubstitution pattern on the benzoic acid core, where a chlorine atom at position 6 and a 4-methylphenyl group at position 2 flank the carboxylic acid moiety.

This specific steric arrangement restricts rotation around the biaryl axis, creating a stable or semi-stable chiral axis depending on the temperature and solvent environment. Such scaffolds are increasingly valued in drug discovery for their ability to lock bioactive conformations, thereby reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).

Structural Analysis & Conformational Dynamics

The "Ortho-Effect" and Atropisomerism

The defining feature of this molecule is the steric clash between the carboxylic acid group at C1, the p-tolyl ring at C2, and the chlorine atom at C6.

  • Steric Bulk: The Van der Waals radius of Chlorine (1.75 Å) and the p-tolyl group significantly hinder the rotation of the carboxylic acid group and the biaryl bond.

  • Non-Planarity: To minimize steric repulsion, the two aromatic rings (the benzoic acid core and the p-tolyl ring) twist out of coplanarity. The dihedral angle is typically between 60° and 90°.

  • Axial Chirality: If the rotational barrier exceeds ~20 kcal/mol, the molecule can exist as distinct atropisomers (

    
     and 
    
    
    
    ) at room temperature.[1] This has profound implications for enantioselective synthesis and biological activity.
Electronic Properties
  • Acidity: The ortho-chlorine atom exerts an electron-withdrawing inductive effect (-I), which typically increases the acidity of the benzoic acid relative to unsubstituted benzoic acid. However, the steric bulk may hinder solvation of the carboxylate anion, modulating the observed pKa.

  • Lipophilicity: The addition of the chlorine and the methyl group increases the logP, enhancing membrane permeability compared to the parent biphenyl carboxylic acid.

Synthetic Methodology

The most robust route to 6-Chloro-2-(4-methylphenyl)benzoic acid is via Suzuki-Miyaura Cross-Coupling . The presence of the 6-chloro substituent requires careful catalyst selection to prevent oxidative addition at the wrong position (though the C-Br bond is significantly more reactive than C-Cl) and to overcome the steric hindrance of the 2,6-substitution.

Retrosynthetic Analysis
  • Disconnection: Biaryl bond (C2–C1').

  • Coupling Partners:

    • Electrophile: Methyl 2-bromo-6-chlorobenzoate (preferred over the free acid to prevent catalyst poisoning and improve solubility).

    • Nucleophile: 4-Methylphenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

  • Substrate: Methyl 2-bromo-6-chlorobenzoate (1.0 equiv)

  • Boronic Acid: 4-Methylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

    • Rationale: SPhos is an electron-rich, bulky Buchwald ligand specifically designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination in sterically congested biaryls.

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

  • Conditions: 100°C, 12-16 hours, Inert Atmosphere (N₂).

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL Schlenk flask and cool under nitrogen.

  • Charging: Add Methyl 2-bromo-6-chlorobenzoate (2.5 g, 10 mmol), 4-Methylphenylboronic acid (1.63 g, 12 mmol), and K₃PO₄ (6.36 g, 30 mmol).

  • Catalyst Addition: Add Pd(OAc)₂ (112 mg, 0.5 mmol) and SPhos (410 mg, 1.0 mmol).

  • Solvent: Add degassed Toluene (25 mL) and Water (2.5 mL).

  • Reaction: Seal the flask and heat to 100°C with vigorous stirring. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2][3]

  • Workup: Cool to RT. Dilute with EtOAc (50 mL), wash with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate.

  • Hydrolysis (to obtain the acid): Dissolve the crude ester in THF/MeOH/H₂O (3:1:1). Add LiOH (5 equiv) and stir at 50°C for 4 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc.[3][4]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Yield Expectation: 75–85% over two steps.

Workflow Diagram (DOT)

SynthesisWorkflow Start Methyl 2-bromo-6-chlorobenzoate Coupling Suzuki Coupling (100°C, Toluene/H2O) Start->Coupling Boronic 4-Methylphenylboronic Acid Boronic->Coupling Catalyst Pd(OAc)2 / SPhos (Bulky Ligand System) Catalyst->Coupling Catalysis Intermediate Methyl 6-chloro-2-(4-methylphenyl)benzoate Coupling->Intermediate C-C Bond Formation Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) Intermediate->Hydrolysis Ester Cleavage Product 6-Chloro-2-(4-methylphenyl)benzoic acid Hydrolysis->Product Acidification (HCl)

Caption: Synthetic workflow for 6-Chloro-2-(4-methylphenyl)benzoic acid emphasizing the Suzuki coupling of hindered substrates.

Analytical Characterization

To validate the structure and purity, the following analytical signatures are expected:

TechniqueExpected Signal / CharacteristicMechanistic Insight
¹H NMR (400 MHz, DMSO-d₆) δ 12.5-13.0 (bs, 1H, -COOH)Carboxylic proton; broad due to H-bonding.
δ 7.4-7.6 (m, 3H, Benzoic core)Aromatic protons on the chlorinated ring.
δ 7.1-7.3 (AA'BB', 4H, p-Tolyl)Characteristic para-substituted pattern.
δ 2.35 (s, 3H, -CH₃)Methyl group on the p-tolyl ring.
¹³C NMR ~168 ppm (C=O)Carbonyl carbon.
~130-140 ppm (Quaternary C)C-Cl, C-COOH, and Biaryl C-C carbons.
HRMS (ESI-) [M-H]⁻ = 245.037 Calc. for C₁₄H₁₀ClO₂⁻. Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms halogen presence.
IR Spectroscopy 1690-1710 cm⁻¹ (C=O stretch)Carboxylic acid dimer stretch.
750-800 cm⁻¹ (C-Cl stretch)Aryl chloride signature.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

This molecule serves as a "gatekeeper" scaffold. In kinase inhibitors, the biaryl axis often binds in the hydrophobic pocket adjacent to the ATP-binding site. The 2,6-substitution locks the conformation, potentially increasing selectivity for specific kinase isoforms (e.g., p38 MAP kinase or specific tyrosine kinases) by mimicking the twisted transition state of the natural substrate.

Precursor for Tricyclic Systems

The acid can be cyclized to form fluorenones or phenanthridinones via intramolecular Friedel-Crafts acylation or Schmidt reaction, respectively. These tricyclic cores are ubiquitous in natural products and poly-pharmacological agents.

Cyclization Pathway Diagram:

Cyclization Precursor 6-Chloro-2-(4-methylphenyl)benzoic acid Transition Acylium Ion Intermediate Precursor->Transition Protonation Reagent PPA or H2SO4 (Dehydrating Acid) Reagent->Transition Product 4-Methyl-5-chlorofluoren-9-one Transition->Product Intramolecular Friedel-Crafts

Caption: Acid-mediated cyclization pathway to form the fluorenone core.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Clayden, J., et al. (2009). The Challenge of Atropisomerism in Drug Discovery. Angewandte Chemie International Edition, 48(35), 6398–6401. Link

  • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • BenchChem. (2025). 2-Bromo-6-chlorobenzoic acid Structure and Applications. BenchChem Database. Link

Sources

Exploratory

Whitepaper: Structural Dynamics and Synthetic Methodologies of 6-Chloro-2-(p-tolyl)benzoic acid

Executive Summary In modern drug discovery and advanced materials science, the precise spatial arrangement of functional groups is paramount. 6-Chloro-2-(p-tolyl)benzoic acid (a specialized 2,6-disubstituted biphenyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the precise spatial arrangement of functional groups is paramount. 6-Chloro-2-(p-tolyl)benzoic acid (a specialized 2,6-disubstituted biphenyl derivative) represents a masterclass in steric and electronic tuning. The inclusion of halogens, particularly chlorine, dramatically alters a molecule's physical, chemical, and biological properties[1]. By flanking a central carboxylic acid with an electron-withdrawing chloro group and a bulky, electron-donating p-tolyl group, this scaffold achieves a highly rigid, non-planar conformation.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its chemical reactivity, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical & Structural Profiling

The structural uniqueness of 6-Chloro-2-(p-tolyl)benzoic acid stems from severe steric hindrance around the C1-carboxylate. The ortho-chloro and ortho-tolyl substituents force the carboxylate group out of coplanarity with the central benzene ring. This conformational restriction prevents resonance electron-donation from the aromatic system to the carbonyl, allowing the inductive electron-withdrawing effect of the chlorine atom to dominate.

Table 1: Quantitative Physicochemical Data

Note: Values are synthesized from standard cheminformatics models for halogenated biphenyl carboxylic acids.

PropertyValueAnalytical & Practical Significance
Chemical Formula C14H11ClO2Defines standard mass spectrometry (MS) parent ion [M-H]⁻ at m/z 245.0.
Molecular Weight 246.69 g/mol Critical for stoichiometric calculations in multi-step synthesis.
Predicted pKa ~2.9Indicates elevated acidity compared to standard benzoic acid (pKa 4.2) due to ortho-chloro inductive effects.
Predicted LogP ~4.1Suggests high lipophilicity, relevant for ADME profiling and organic solvent extraction.
H-Bond Donors / Acceptors 1 / 2Dictates solubility profiles and potential protein-ligand hydrogen bonding networks.

Mechanistic Insights: Steric Shielding and Reactivity

Understanding the reactivity of 6-Chloro-2-(p-tolyl)benzoic acid requires analyzing the causal relationship between its 3D architecture and its electronic distribution.

  • Restricted Esterification: Standard Fischer esterification is notoriously sluggish for 2,6-disubstituted benzoic acids. The steric bulk of the p-tolyl and chloro groups physically shields the carbonyl carbon from nucleophilic attack by alcohols. Experimental Choice: To synthesize esters of this compound, one must bypass direct nucleophilic acyl substitution and instead use highly reactive alkylating agents (e.g., methyl iodide with K₂CO₃ in DMF) or convert the acid to an acyl chloride first.

  • Directed Electrophilic Aromatic Substitution (EAS): The biphenyl system is susceptible to EAS, but orientation is strictly directed by the combined electronic effects of the substituents[1]. The chlorine atom is deactivating but ortho/para-directing, while the p-tolyl group is activating.

  • Atropisomerism Potential: The rotational barrier around the biphenyl axis is elevated. While the lack of ortho-substituents on the p-tolyl ring itself may allow rotation at room temperature, the scaffold serves as an excellent precursor for synthesizing conformationally locked atropisomers if further substituted.

Reactivity Core 6-Chloro-2-(p-tolyl)benzoic acid Steric Steric Shielding Core->Steric Elec Electronic Effects Core->Elec Carboxyl Restricted Esterification (Non-planar COOH) Steric->Carboxyl Atrop Restricted Biphenyl Rotation (Conformational Rigidity) Steric->Atrop Acidity Increased Acidity (pKa ~ 2.9) Elec->Acidity EAS Directed EAS (Halogen Deactivation) Elec->EAS

Figure 1: Causal relationship between structural features and chemical reactivity.

Applications in Advanced Therapeutics

Compounds sharing the 2-(p-tolyl)benzoic acid scaffold are recognized as critical intermediates in the synthesis of "Sartans," a class of angiotensin II receptor antagonists used as potent orally active antihypertensives[2][3].

The introduction of the 6-chloro modification to this established scaffold provides a dual advantage:

  • Metabolic Stability: Halogenation is a proven strategy to block cytochrome P450-mediated oxidation at specific aromatic sites[1].

  • Vector for Cross-Coupling: The 6-chloro position serves as a reactive handle for constructing more complex structures via Buchwald-Hartwig aminations or secondary Suzuki couplings[1], allowing researchers to explore novel chemical space in structure-activity relationship (SAR) campaigns.

Synthetic Architecture & Methodologies

Direct synthetic routes focus on constructing the key framework through primary carbon-carbon bond formation[1]. While Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization[1], the most robust and scalable method for this specific target is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

G A 2-Bromo-6-chlorobenzoic acid C Pd(PPh3)4 / K2CO3 Toluene/H2O (80°C) A->C B p-Tolylboronic acid B->C D Transmetalation & Reductive Elimination C->D E 6-Chloro-2-(p-tolyl)benzoic acid D->E

Figure 2: Suzuki-Miyaura cross-coupling workflow for 6-Chloro-2-(p-tolyl)benzoic acid synthesis.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system . By leveraging the distinct solubility profiles of the starting materials and the product, the workup inherently purifies the target compound.

Reagents & Materials
  • Aryl Halide: 2-Bromo-6-chlorobenzoic acid (1.0 eq, 10 mmol)

  • Boronic Acid: p-Tolylboronic acid (1.2 eq, 12 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 eq, 0.5 mmol)

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq, 30 mmol)

  • Solvent System: Toluene / Ethanol / Water (2:1:1 volumetric ratio, 40 mL total)

Step-by-Step Methodology

Step 1: System Deoxygenation (Critical for Catalyst Integrity)

  • Combine Toluene, Ethanol, and Water in a round-bottom flask.

  • Sparge the solvent mixture with ultra-pure Argon gas for 30 minutes. Causality: Pd(0) catalysts are highly susceptible to oxidation by dissolved O₂. Rigorous degassing prevents the formation of inactive Pd(II) black and suppresses homocoupling of the boronic acid.

Step 2: Reagent Assembly

  • Add 2-Bromo-6-chlorobenzoic acid, p-tolylboronic acid, and K₂CO₃ to the degassed solvent.

  • Add Pd(PPh₃)₄ under a positive stream of Argon. Equip the flask with a reflux condenser. Causality: The bromo group is significantly more reactive toward oxidative addition than the chloro group, ensuring excellent chemoselectivity at the C2 position.

Step 3: Reaction Execution

  • Heat the biphasic mixture to 80°C with vigorous stirring for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3 with 1% Acetic Acid). The starting aryl halide should disappear, replaced by a lower Rf spot (the highly polar product).

Step 4: Workup & Acid-Base Extraction

  • Cool the reaction to room temperature. Filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure to remove Toluene and Ethanol.

  • Dilute the remaining aqueous layer with 20 mL of distilled water and wash with Diethyl Ether (2 x 20 mL). Causality: The product exists as a water-soluble potassium carboxylate salt. Washing with ether removes organic impurities (e.g., triphenylphosphine oxide, homocoupled p-tolyl side products) while keeping the product safely in the aqueous phase.

Step 5: Product Precipitation

  • Cool the aqueous layer in an ice bath to 0°C.

  • Slowly acidify the aqueous layer with 2M HCl dropwise until the pH reaches ~2.0. Causality: Dropping the pH below the product's pKa (~2.9) protonates the carboxylate, drastically reducing its aqueous solubility and forcing it to crash out as a white/off-white precipitate.

Step 6: Isolation & Verification

  • Vacuum filter the precipitate and wash with cold water. Dry under high vacuum.

  • Verification: Confirm structure via ¹H-NMR (CDCl₃). Look for the characteristic singlet of the p-tolyl methyl group at ~2.4 ppm and the absence of the highly deshielded proton adjacent to the bromine atom.

References

  • Google Patents.EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • PubChem (NIH). 2-(4-Methylphenyl)benzoic acid | C14H12O2 | CID 81568. Retrieved from: [Link]

  • PureSynth. 2-(P-Tolyl)Benzoic Acid 98.0%(GC). Retrieved from: [Link]

Sources

Foundational

2-aryl-6-chlorobenzoic acid derivatives literature

An In-Depth Technical Guide to 2-Aryl-6-Chlorobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Abstract The 2-aryl-6-chlorobenzoic acid scaffold is a privileged structure in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Aryl-6-Chlorobenzoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 2-aryl-6-chlorobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic placement of the chlorine atom at the 6-position and the aryl group at the 2-position creates a unique electronic and steric environment that influences molecular conformation and interaction with biological targets. This technical guide provides a comprehensive overview for researchers and drug development professionals, detailing the core synthetic methodologies, exploring the diverse biological applications, and analyzing the critical structure-activity relationships (SAR) that govern the efficacy of this chemical class. Furthermore, it presents detailed, field-proven experimental protocols for synthesis and biological evaluation, grounding theoretical knowledge in practical application.

Part 1: The Chemical Core: Synthesis and Characterization

Introduction to the Scaffold

The 2-aryl-6-chlorobenzoic acid framework is an important pharmacophore. Structurally, it is related to N-aryl anthranilic acids, a class that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[1] The chlorine atom at the ortho position to the carboxylic acid plays a crucial role; it sterically enforces a non-planar conformation between the two aromatic rings, which is often critical for binding to target enzymes or receptors. This guide will explore the primary methods for constructing this valuable scaffold.

Key Synthetic Strategies

The construction of the biaryl bond is the most critical step in synthesizing 2-aryl-6-chlorobenzoic acid derivatives. The choice of synthetic route is often dictated by the availability of starting materials, desired functional group tolerance, and scalability.

A. Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-aryl-6-chlorobenzothiazoles, a related scaffold, microwave-promoted Suzuki-Miyaura coupling has proven highly regioselective and efficient.[2] This approach offers high yields and tolerance for a wide variety of functional groups on the arylboronic acid, making it ideal for generating diverse compound libraries for SAR studies.

B. Copper-Catalyzed Cross-Coupling Reactions

The Ullmann condensation is a classic method for forming carbon-heteroatom bonds and can be adapted for C-C bond formation. More modern copper-catalyzed cross-coupling reactions are particularly effective for the amination of 2-chlorobenzoic acids to produce N-aryl anthranilic acid derivatives, which are structurally analogous.[1] A key advantage of this method is the elimination of the need for protecting the carboxylic acid group, which simplifies the synthetic sequence.[1] This strategy is cost-effective and robust, making it suitable for larger-scale synthesis.

C. Ortholithiation Strategies

Directed ortho-lithiation offers a distinct approach where the carboxylic acid group (as a carboxylate) directs a strong base, like sec-butyllithium, to deprotonate the adjacent 6-position. The resulting lithiated species can then be quenched with an electrophile. This method has been successfully applied to prepare 2-chloro-6-substituted benzoic acids from 2-chlorobenzoic acid, demonstrating its utility in introducing various substituents at the 6-position.[3]

Synthesis_Workflows cluster_suzuki A) Suzuki-Miyaura Coupling cluster_ullmann B) Copper-Catalyzed N-Arylation (Analogue) cluster_lithiation C) Ortholithiation A1 2,6-Dichlorobenzoic Acid Derivative A3 Pd Catalyst + Base A1->A3 A2 Arylboronic Acid A2->A3 A4 2-Aryl-6-chlorobenzoic Acid Derivative A3->A4 B1 2-Chlorobenzoic Acid B3 Cu Catalyst + Base B1->B3 B2 Aryl Amine B2->B3 B4 N-Aryl Anthranilic Acid (Structural Analogue) B3->B4 C1 2-Chlorobenzoic Acid C2 1. s-BuLi/TMEDA 2. Electrophile (E+) C1->C2 C3 2-Chloro-6-substituted Benzoic Acid C2->C3

Caption: Key synthetic workflows for 2-aryl-6-chlorobenzoic acid derivatives.

Part 2: Biological Activities and Therapeutic Applications

Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, leveraging their unique structural features to interact with various biological targets.

Anti-inflammatory Activity

Many aryl-substituted benzoic acids are known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[4] The structural similarity of 2-aryl-6-chlorobenzoic acids to NSAIDs like flufenamic acid suggests they may also modulate pathways involved in inflammation.[1] Research into related 2-arylbenzoxazole acetic acid derivatives has shown that some compounds possess anti-inflammatory activity superior to phenylbutazone.[5] The mechanism is believed to involve the inhibition of key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and potentially phospholipase A2 (PLA2).[6]

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGs Prostaglandins (PGs) (Inflammation, Pain) AA->PGs COX LTs Leukotrienes (Inflammation) AA->LTs LOX PLA2 Phospholipase A2 (PLA2) COX COX-1 / COX-2 LOX 5-Lipoxygenase (5-LOX) Inhibitor Potential Inhibition by 2-Aryl-6-chlorobenzoic Acid Derivatives Inhibitor->PLA2 Inhibitor->COX

Caption: Simplified arachidonic acid cascade and potential inhibition sites.

Antimicrobial Activity

Benzoic acid and its derivatives are known to possess antimicrobial properties.[7] Studies on 2-chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents.[8] For instance, certain Schiff's bases of 2-chlorobenzoic acid were found to be more potent than their ester counterparts and exhibited significant activity against Gram-negative bacteria like Escherichia coli, with potency comparable to the standard drug norfloxacin.[7][8]

Table 1: Comparative Antimicrobial Activity of 2-Chlorobenzoic Acid Derivatives

Compound Class Derivative Type Test Organism Potency Comparison Reference
2-Chlorobenzoic Acid Schiff's Bases Escherichia coli Comparable to Norfloxacin [7][8]

| 2-Chlorobenzoic Acid | Esters | Escherichia coli | Less potent than Schiff's bases |[7][8] |

Anticancer Potential

The 2-aryl substituted heterocyclic scaffold is a recurring motif in anticancer drug discovery.[9] For instance, 2-arylbenzoxazole derivatives have been investigated as angiogenesis inhibitors that target vascular endothelial growth factor receptor 2 (VEGFR-2).[10] One compound, 1-(2-(2-chlorophenyl)benzo[d]oxazol-5-yl)-3-(4-(trifluoromethoxy)phenyl)urea, showed potent anti-angiogenesis capacity and significant VEGFR-2 kinase inhibition (IC50 = 0.25 μM).[10] This highlights the potential of incorporating the 2-aryl-6-chlorobenzoic acid scaffold into larger molecules designed to inhibit critical cancer signaling pathways. Other benzoic acid derivatives have also shown significant anticancer activity against various cell lines.[11]

Part 3: Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl-6-chlorobenzoic acid derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

  • Substitution on the 2-Aryl Ring: For anti-inflammatory 2-aryl-5-benzoxazolealkanoic acids, halogen substitution (e.g., chloro or fluoro) at the 4-position of the 2-aryl ring led to the most active compounds.[12] This suggests that electron-withdrawing groups in this position may enhance binding to target enzymes.

  • The 6-Chloro Substituent: The chlorine atom at the 6-position is critical. It forces a twisted conformation, which can be essential for fitting into specific binding pockets and preventing planar conformations that might be inactive or lead to off-target effects.

  • Modifications of the Carboxylic Acid: In studies of related structures, converting the carboxylic acid of an acetic acid side chain to esters or amides generally reduces anti-inflammatory activity, indicating that the acidic proton and the ability to form hydrogen bonds or salt bridges are crucial for activity.[12]

Caption: Key pharmacophore features and SAR insights for the scaffold.

Part 4: Experimental Protocols

The following protocols are presented as self-validating systems, providing researchers with a robust starting point for their investigations.

Protocol: Synthesis via Copper-Catalyzed N-Arylation (for N-Aryl Analogues)

This protocol is adapted from a chemo- and regioselective copper-catalyzed cross-coupling reaction for aminating 2-chlorobenzoic acids.[1]

  • Reagent Preparation: In a reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), the desired aryl amine (1.05 eq), potassium carbonate (2.0 eq), copper powder (9 mol%), and copper(I) oxide (4 mol%).

  • Solvent Addition: Add a suitable high-boiling solvent such as 2-ethoxyethanol (approx. 3-4 mL per 1 g of chlorobenzoic acid).

  • Reaction: Heat the mixture to 130°C with vigorous stirring for 24 hours under an inert atmosphere (e.g., Nitrogen or Argon). Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and acidify with 2M HCl to a pH of ~2. This will precipitate the product while keeping the unreacted amine in the aqueous phase.

  • Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure N-aryl anthranilic acid derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Antimicrobial Screening (Tube Dilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7]

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO (e.g., 1 mg/mL).

  • Bacterial Culture: Prepare a fresh overnight culture of the test organism (e.g., E. coli) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a series of sterile test tubes containing broth, perform a two-fold serial dilution of the compound stock solution to achieve a range of desired concentrations.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

This is a classical and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[5][12]

  • Animal Acclimatization: Use adult male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group should receive the vehicle only, and a reference group should receive a standard drug like Indomethacin or Phenylbutazone.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effect.

Part 5: Future Directions and Conclusion

The 2-aryl-6-chlorobenzoic acid scaffold and its derivatives represent a highly versatile and promising class of molecules for drug discovery. While significant research has focused on their anti-inflammatory and antimicrobial properties, considerable opportunities remain. Future research should focus on:

  • Exploring Novel Biological Targets: Expanding screening efforts to new targets, such as kinases, proteases, and ion channels, could uncover novel therapeutic applications.

  • Advanced SAR Studies: Utilizing computational tools like molecular docking and QSAR to rationally design next-generation derivatives with improved potency and selectivity.[8]

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

References

  • Heo, Y. (2006). A highly regioselective synthesis of 2-aryl-6-chlorobenzothiazoles employing microwave-promoted Suzuki–Miyaura coupling reaction. Tetrahedron Letters.
  • Surasani, R., et al. (2012). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. PMC. [Link]

  • Luhata, L. P., et al. (2018). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. EC Pharmacology and Toxicology. [Link]

  • (PDF) Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (n.d.). ResearchGate. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]

  • Dunwell, D. W., & Evans, D. (1977). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of Medicinal Chemistry. [Link]

  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. (n.d.). ResearchGate. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ijpsnonline.com. [Link]

  • Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

  • Singh, R. P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]

  • Fasanmade, A. A., & Shode, F. O. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate. [Link]

  • Wang, Z., et al. (2019). Discovery of 6-Arylurea-2-arylbenzoxazole and 6-Arylurea-2-arylbenzimidazole Derivatives as Angiogenesis Inhibitors: Design, Synthesis and in vitro Biological Evaluation. PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE. [Link]

Sources

Exploratory

Steric Control in Benzoic Acid Derivatives: Mechanisms, Synthesis, and Pharmacological Applications

Topic: Steric Effects in 2,6-Disubstituted Benzoic Acids Content Type: In-Depth Technical Guide Executive Summary In the architecture of small-molecule drug design, the 2,6-disubstituted benzoic acid scaffold represents...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Effects in 2,6-Disubstituted Benzoic Acids Content Type: In-Depth Technical Guide

Executive Summary

In the architecture of small-molecule drug design, the 2,6-disubstituted benzoic acid scaffold represents a paradigm of steric control. For researchers and medicinal chemists, this moiety offers a dualistic nature: it presents significant synthetic challenges due to the Victor Meyer Esterification Law , yet provides exceptional metabolic stability and conformational locking in biological systems.

This guide dissects the Steric Inhibition of Resonance (SIR) that drives the anomalous acidity of these compounds, details robust synthetic protocols to overcome their inherent reactivity barriers, and analyzes their utility in prolonging the half-life of therapeutic agents.

Theoretical Foundations: The Ortho Effect & Steric Inhibition of Resonance (SIR)

The "Ortho Effect" in benzoic acids describes a counter-intuitive phenomenon where substituents at the 2- and 6-positions significantly enhance acidity while simultaneously retarding nucleophilic attack at the carbonyl carbon.

The Mechanism of Acidity Enhancement

Contrary to electronic induction alone, the increased acidity of 2,6-disubstituted benzoic acids is primarily thermodynamic, driven by conformational restriction.

  • Benzoic Acid (Reference): The carboxyl group (-COOH) is coplanar with the phenyl ring. This allows

    
    -electron donation from the ring into the carbonyl group, stabilizing the neutral acid molecule via resonance.
    
  • 2,6-Disubstituted Benzoic Acid: Steric bulk forces the carboxyl group to rotate roughly 90° out of the plane of the benzene ring. This Steric Inhibition of Resonance (SIR) breaks the conjugation.

  • Thermodynamic Consequence: The neutral acid loses its resonance stabilization energy. The carboxylate anion (

    
    ), however, retains its internal resonance (between the two oxygens) and is less dependent on ring conjugation. Consequently, the equilibrium shifts toward the anion to relieve the high energy of the neutral, non-conjugated acid.
    

Table 1: Comparative Acidity (pKa) Data

CompoundSubstituentspKa (approx)

pKa (vs Benzoic)
Mechanism
Benzoic Acid None4.20-Reference Standard
2-Methylbenzoic Acid 2-Me3.91-0.29Partial SIR + Inductive
2,6-Dimethylbenzoic Acid 2,6-di-Me3.25 -0.95Complete SIR
2,6-Di-tert-butylbenzoic Acid 2,6-di-tBu< 3.00> -1.20Extreme SIR

Expert Insight: The acidity increase is not due to the "crowding" of the proton, but rather the destabilization of the acid form relative to the anion.

Synthetic Challenges: The Victor Meyer Law

The Victor Meyer Esterification Law states that benzoic acids with substituents in the 2- and 6-positions cannot be esterified under standard Fischer conditions (acid catalyst + alcohol reflux).

Failure of Fischer Esterification

Standard esterification proceeds via a tetrahedral intermediate . In 2,6-disubstituted systems, the formation of this


 hybridized intermediate increases the bond angles from ~120° (

) to ~109.5°, forcing the substituents closer to the ortho groups. The activation energy required to reach this crowded transition state is prohibitively high.
Hydrolysis Resistance (Metabolic Stability)

The same steric barrier protects esters and amides of 2,6-disubstituted benzoic acids from hydrolysis.

  • Standard Mechanism (

    
    ):  Bimolecular attack by water. Blocked by steric bulk.[1][2]
    
  • Forced Hydrolysis Mechanism (

    
    ):  Under extreme conditions (e.g., conc. 
    
    
    
    ), hydrolysis proceeds via the formation of an acylium ion (
    
    
    ), which is linear and less sterically encumbered.

Experimental Protocols: Overcoming Steric Hindrance

To synthesize esters of 2,6-disubstituted benzoic acids, one must bypass the crowded tetrahedral intermediate at the carbonyl carbon.

Protocol A: The Alkylation "Cheat Code" (Recommended)

Mechanism:


 attack.
Rationale: Instead of attacking the crowded carbonyl, the carboxylate oxygen acts as a nucleophile attacking an unhindered alkyl halide. The steric bulk of the ring is far removed from the reaction center.

Step-by-Step:

  • Deprotonation: Dissolve 2,6-dimethylbenzoic acid (1.0 eq) in DMF. Add

    
     (1.5 eq) or 
    
    
    
    (1.2 eq). Stir for 30 min at RT.
  • Alkylation: Add Alkyl Iodide (e.g., MeI, 1.2 eq) dropwise.

  • Reaction: Stir at 40°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with brine. Yields are typically >95%.

Protocol B: The Acyl Chloride Route (High Pressure)

Mechanism: Formation of a highly reactive electrophile.[1] Rationale: Thionyl chloride (


) is small enough to attack the acid, and the resulting acid chloride is highly reactive, compensating for the steric barrier during the subsequent alcohol attack.

Step-by-Step:

  • Activation: Reflux 2,6-dimethylbenzoic acid in neat

    
     (excess) for 3 hours. Note: Standard 1 hour is insufficient.
    
  • Isolation: Evaporate excess

    
     completely (azeotrope with toluene if necessary).
    
  • Esterification: Dissolve the crude acid chloride in dry DCM. Add the alcohol (excess) and Pyridine (2.0 eq) or

    
    .
    
  • Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) to accelerate the reaction.

Protocol C: Yamaguchi Esterification (For Complex Alcohols)

For coupling hindered acids with complex or hindered alcohols, the Yamaguchi method is the gold standard.

Step-by-Step:

  • Mixed Anhydride Formation: React acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) and

    
     in THF.
    
  • Alcohol Addition: Filter off the amine salt. Add the alcohol and DMAP (stoichiometric) to the filtrate.

  • Reflux: Heat to reflux in Toluene. The reaction is driven by the formation of the thermodynamically stable amide/ester byproduct.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix for synthesizing esters based on steric constraints.

SyntheticStrategy Start Target: Ester of Benzoic Acid Derivative CheckSteric Are positions 2 and 6 substituted? Start->CheckSteric Standard Standard Fischer Esterification (H2SO4 / MeOH) CheckSteric->Standard No (e.g., 4-methyl) Hindered Steric Barrier Detected (Victor Meyer Law applies) CheckSteric->Hindered Yes (e.g., 2,6-dimethyl) Route1 Route A: Alkylation (Sn2) (Bypasses Carbonyl) Hindered->Route1 Simple Alkyl Group (Me, Et, Bn) Route2 Route B: Acyl Chloride (High Reactivity) Hindered->Route2 Standard Alcohol Route3 Route C: Yamaguchi (For Complex Alcohols) Hindered->Route3 Hindered/Fragile Alcohol Product: Ester Product: Ester Route1->Product: Ester Base + R-X Route2->Product: Ester 1. SOCl2 2. ROH/Pyridine Route3->Product: Ester Yamaguchi Reagent + DMAP

Caption: Decision tree for synthetic strategy. Note that Fischer esterification is explicitly ruled out for 2,6-disubstituted substrates.

Pharmacological Implications: Metabolic Blocking

In drug development, the 2,6-disubstitution pattern is a strategic tool to modulate pharmacokinetics (PK).

Protecting "Soft Spots"

Esters and amides are metabolic "soft spots," susceptible to rapid hydrolysis by plasma esterases and hepatic amidases.

  • Case Study (Lidocaine vs. Procaine):

    • Procaine: An ester with no ortho-substitution on the ring. Short half-life (

      
       minutes).
      
    • Lidocaine: An amide with 2,6-dimethyl substitution . The steric bulk shields the carbonyl from amidases. Half-life is significantly longer (

      
       1.5 - 2 hours).
      
Atropisomerism and Conformational Locking

When substituents at the 2,6-positions are sufficiently large (e.g., Iodine, tert-butyl), the rotation around the


 bond can be restricted enough to separate enantiomers (atropisomers).
  • Drug Design Risk: If the rotational barrier is

    
     kcal/mol, the molecule may exist as separable rotamers at room temperature. This requires chiral separation and individual testing of atropisomers for FDA approval.
    
  • Drug Design Benefit: "Locking" the conformation can pre-organize the molecule for receptor binding, reducing the entropic penalty of binding and potentially increasing potency.

References

  • Dippy, J. F. J., et al. (1950). The dissociation constants of some mono- and di-substituted benzoic acids. Journal of the Chemical Society. Link

  • Goossen, L. J., et al. (2008). 2,6-Dimethyl-4-nitrobenzoic Anhydride (DMNBA): An Effective Coupling Reagent for the Synthesis of Carboxylic Esters. Heterocycles.[1] Link

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Referencing Victor Meyer Law).

  • Bowden, K. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids.[3] Chemistry - A European Journal. Link

  • BenchChem Application Note. (2025). Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester.[4]Link

Sources

Foundational

6-chloro-2-(4-methylphenyl)benzoic acid molecular weight

Topic: Technical Characterization & Synthesis Guide: 6-Chloro-2-(4-methylphenyl)benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Characterization & Synthesis Guide: 6-Chloro-2-(4-methylphenyl)benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-(4-methylphenyl)benzoic acid (CAS: 135070-65-4) is a halogenated biaryl carboxylic acid scaffold. In drug discovery, this structural motif serves as a critical intermediate for angiotensin II receptor antagonists (sartans) and non-steroidal anti-inflammatory drugs (NSAIDs).

This guide provides a rigorous technical analysis of the molecule, centering on its Molecular Weight (MW) as a Critical Quality Attribute (CQA) for synthetic validation, stoichiometric precision, and mass spectrometric identification.

Part 1: Physicochemical Characterization

The precise determination of molecular weight is not merely a static value but the foundation for high-resolution mass spectrometry (HRMS) and stoichiometric calculations in organic synthesis.

Molecular Weight & Formula Analysis
PropertyValueTechnical Context
Chemical Formula C₁₄H₁₁ClO₂ Core biaryl scaffold with chloro- and methyl- substitutions.
Average Molecular Weight 246.69 g/mol Used for molarity calculations and reagent stoichiometry.
Monoisotopic Mass 246.04476 g/mol Based on ¹²C, ¹H, ³⁵Cl, ¹⁶O. Critical for HRMS extraction windows.
Exact Mass 246.0448 g/mol Theoretical mass for instrument calibration.
XLogP3 ~3.9 Predicted lipophilicity; indicates low water solubility, requiring organic solvents (DMSO, MeOH) for analysis.
Isotopic Distribution (Mass Spec Signature)

Due to the presence of a single Chlorine atom, the mass spectrum exhibits a characteristic 3:1 intensity ratio between the molecular ion [M] and the [M+2] isotope peak.

  • [M] (³⁵Cl): 246.04 Da (100% relative abundance)

  • [M+2] (³⁷Cl): 248.04 Da (~32% relative abundance)

Critical Insight: In LC-MS workflows, the absence of this 3:1 doublet at m/z 245/247 (negative mode, [M-H]⁻) indicates dehalogenation (a common side reaction in Pd-catalyzed couplings), rendering the batch invalid.

Part 2: Synthetic Workflow & Validation Protocol

The synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid typically employs a Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over nucleophilic aromatic substitution due to the steric hindrance at the ortho positions.

Synthesis Protocol (Suzuki-Miyaura)

Objective: Synthesize C₁₄H₁₁ClO₂ via coupling of 2-bromo-6-chlorobenzoic acid and 4-methylphenylboronic acid.

Reagents:

  • Substrate A: 2-Bromo-6-chlorobenzoic acid (1.0 eq)

  • Substrate B: 4-Methylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)[1]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Substrate A, Substrate B, and Catalyst. Evacuate and backfill with Argon (3x) to remove O₂ (prevents homocoupling).

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via HPLC.[2]

  • Quench & Workup: Cool to RT. Acidify to pH 2–3 with 1N HCl (precipitates the free acid). Extract with Ethyl Acetate.[2][3]

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane:EtOAc gradient).

Logic of Experimental Choices
  • Why Pd(dppf)Cl₂? The bidentate ligand (dppf) prevents palladium precipitation and tolerates the steric bulk of the ortho-chloro group better than Pd(PPh₃)₄.

  • Why Acidify? The reaction occurs in basic media, producing the carboxylate salt. Acidification is required to isolate the target protonated acid (MW 246.69).

Part 3: Analytical Validation Workflows

Trustworthiness in data comes from orthogonal validation. You must confirm identity using both Mass (MW) and Connectivity (NMR).

HPLC-MS Validation Logic
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: ESI Negative Mode (Carboxylic acids ionize best as [M-H]⁻).

  • Acceptance Criteria:

    • Main peak retention time matches standard.

    • Mass spectrum shows m/z245.04 (primary) and 247.04 (isotope).

NMR Structural Confirmation
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.35 ppm (s, 3H): Methyl group (confirming incorporation of the p-tolyl ring).

    • δ 12.8 ppm (br s, 1H): Carboxylic acid proton (disappears with D₂O shake).

    • Aromatic Region (δ 7.0–7.8 ppm): Integration must sum to 7 protons (3 on benzoic ring, 4 on tolyl ring).

Part 4: Visualization of Signaling & Synthesis Logic

The following diagram illustrates the synthesis pathway and the critical decision nodes based on Molecular Weight verification.

SynthesisWorkflow Start Start: Reagent Preparation (2-Bromo-6-chlorobenzoic acid) Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Coupling + p-Tolylboronic acid Check1 In-Process Control (IPC) HPLC-MS Check Coupling->Check1 T = 12h SideProduct Side Product Detected: Homocoupling (MW 182.2 or 310.4) Check1->SideProduct Mass != 245 [M-H]- Workup Acidic Workup (pH 2) Isolate Free Acid Check1->Workup Mass == 245 [M-H]- SideProduct->Coupling Optimize Catalyst/Base Final Final Product: C14H11ClO2 MW: 246.69 g/mol Workup->Final Recrystallization

Caption: Logical workflow for the synthesis and molecular weight-based validation of 6-chloro-2-(4-methylphenyl)benzoic acid.

References

  • National Institute of Standards and Technology (NIST). (2025).[4] Mass Spectral Library: Halogenated Benzoic Acid Derivatives. NIST Chemistry WebBook.[4] Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary: 2-(4-Methylphenyl)benzoic acid (Structural Analog). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2002). Process for the preparation of 2-(4-methylphenyl)benzoic acid derivatives. Patent US6433214B1.

Sources

Exploratory

Technical Guide: Atropisomerism in 6-Substituted Biphenyl Acids

Executive Summary This technical guide addresses the stereochemical stability, characterization, and synthetic manipulation of 6-substituted biphenyl-2-carboxylic acids . Unlike standard point chirality, atropisomerism i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the stereochemical stability, characterization, and synthetic manipulation of 6-substituted biphenyl-2-carboxylic acids . Unlike standard point chirality, atropisomerism in these systems arises from restricted rotation around the Ar–Ar bond (C1–C1'). The presence of a substituent at the 6-position (ortho to the axis, meta to the acid) is a critical determinant of configurational stability, often shifting a molecule from a rapidly racemizing conformer (Class 1) to a separable, stable drug candidate (Class 3).

This guide is designed for medicinal chemists and process scientists, focusing on the decision-making thresholds between "chiral impurity risk" and "exploitable chiral feature."

Mechanistic Foundations: The 6-Substituent Effect

The Ortho-Constraint Mechanism

In a biphenyl system, the rotational energy barrier (


) is dictated by the steric clash between substituents at the ortho positions (2, 2', 6, 6') as the molecule passes through the planar transition state (TS).

For a biphenyl-2-carboxylic acid , the acid group alone provides moderate steric bulk. However, without additional substitution, the rotation is often too fast to isolate isomers at room temperature.

  • The Role of C6: Introducing a substituent at the 6-position (flanking the axis on the same ring as the acid) creates a "pincer" effect. It forces the ortho-hydrogens or substituents on the opposing ring (C2'/C6') to overcome a significantly higher van der Waals repulsion barrier to achieve planarity.

  • Electronic Buttressing: A 6-substituent can also exert a "buttressing effect," preventing the 2-COOH group from bending away from the interfering groups on the other ring, effectively stiffening the transition state and raising

    
    .
    
Stability Classification (The LaPlante Scale)

We utilize the LaPlante classification system to categorize these acids based on their half-life of racemization (


) at physiological temperature (37°C).
Class

(kcal/mol)

at 37°C
Drug Development Strategy
Class 1 < 20< 1 minuteTreat as achiral (rapid equilibrium).[1]
Class 2 20 – 30Minutes to DaysHigh Risk. Variable stability.[1] Avoid or stabilize.
Class 3 > 30> YearsDevelop as a single enantiomer (stable).[1][2]

Key Insight: 6-substituted biphenyl acids frequently fall into the Class 2/Class 3 borderline . A 6-fluoro substituent might yield a Class 2 instability, while a 6-methyl or 6-chloro often locks the conformation into Class 3.

Computational Prediction Workflow

Before synthesis, the rotational barrier must be modeled to assess development risks. The standard protocol involves a Dihedral Scan using Density Functional Theory (DFT).

Computational Protocol
  • Structure Generation: Build the 3D model of the 6-substituted biphenyl acid.

  • Methodology: DFT at the B3LYP/6-31G* level (minimum) or M06-2X/def2-TZVP (recommended for dispersion corrections).

  • Coordinate Scan: Constrain the C2–C1–C1'–C2' dihedral angle. Step from 0° to 180° in 10° increments.

  • Transition State Optimization: Locate the energy maximum (usually near 0° or 90° depending on the bulk) and perform a TS optimization (Berny algorithm).

  • Validation: Confirm the TS has exactly one imaginary frequency corresponding to the bond rotation.

EnergyLandscape cluster_0 Rotational Energy Profile GroundState Ground State (Twisted ~90°) Min Energy TS Transition State (Planar 0°/180°) Max Energy GroundState->TS Activation Energy (ΔG‡) TS->GroundState Reversion Racemized Racemized Equilibrium TS->Racemized Relaxation

Figure 1: Energy landscape of atropisomerization. The height of the TS determines the LaPlante Class.

Experimental Characterization Protocols

For 6-substituted biphenyl acids, two primary methods are used depending on the predicted stability.

Method A: Dynamic HPLC/SFC (For Class 2/3)

This is the industry standard for drug candidates with barriers >23 kcal/mol. It measures the decay of enantiomeric excess (ee) over time at elevated temperatures.

Protocol:

  • Isolation: Separate the enantiomers using Chiral SFC (e.g., Chiralpak AD-H or OD-H columns).

  • Incubation: Dissolve the pure enantiomer in a high-boiling, non-nucleophilic solvent (e.g., Decalin or Diglyme).

  • Time-Course: Aliquot samples into heated blocks at three temperatures (e.g., 60°C, 80°C, 100°C).

  • Sampling: At defined intervals (

    
    ), quench an aliquot into cold mobile phase.
    
  • Analysis: Measure the ratio of enantiomers (

    
     and 
    
    
    
    ) via Chiral HPLC.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    via the Eyring equation.
Method B: Variable Temperature NMR (VT-NMR) (For Class 1)

Used when the barrier is low (<20 kcal/mol) and peaks coalesce at room temperature.

  • Solvent: High-boiling deuterated solvent (DMSO-

    
     or Toluene-
    
    
    
    ).
  • Probe: Observe the diastereotopic protons (e.g., the benzylic protons of a benzyl ester derivative or the isopropyl methyls if present).

  • Heating: Gradually increase temperature until the split signals merge into a singlet (Coalescence Temperature,

    
    ).
    
  • Calculation: Use the Gutowsky-Holm equation:

    
    
    Where 
    
    
    
    is the peak separation in Hz at the slow exchange limit.

Synthetic Strategies: The "Lactone" Bridge[3][4]

Direct coupling of sterically hindered 6-substituted biphenyls (e.g., Suzuki-Miyaura) is often low-yielding due to steric hindrance. The Bringmann Lactone Concept is the authoritative method for synthesizing these systems atroposelectively.

The Bringmann Protocol

This method utilizes the carboxylic acid at C2 and a hydroxyl group (or equivalent) to form a temporary lactone bridge, lowering the barrier to form the bond, then locking it upon opening.

  • Esterification: Couple the 2-carboxylic acid fragment with the opposing phenol fragment.

  • Intramolecular Coupling: Perform an intramolecular Pd-catalyzed coupling. The tether holds the rings together, overcoming the entropic penalty.

  • Dynamic Kinetic Resolution (DKR): The resulting lactone is often configurationally unstable (Class 1/2).

  • Atroposelective Ring Opening: Treat the lactone with a chiral nucleophile (e.g., chiral hydride or amine). The nucleophile attacks one atropisomer faster; the rapid equilibrium replenishes the reactive isomer, yielding high ee.

BringmannMethod Precursor Ester-Tethered Precursor Lactone Biaryl Lactone (Unstable Axis) Precursor->Lactone Intramolecular Pd-Coupling DKR Dynamic Kinetic Resolution (DKR) Lactone->DKR Chiral Nucleophile Product Axially Chiral 6-Substituted Acid DKR->Product Ring Opening (>95% ee)

Figure 2: The Bringmann Lactone strategy for synthesizing hindered biphenyl acids.

Implications in Drug Design[1][2][5][6][7]

The "Magic Methyl" Effect

In 6-substituted biphenyl acids, replacing a Hydrogen (H) with a Methyl (Me) at the 6-position typically raises the rotational barrier by 10–15 kcal/mol .

  • H (Class 1):

    
     kcal/mol (Racemizes instantly).
    
  • Me (Class 3):

    
     kcal/mol (Stable for years).
    
Regulatory Risk (Racemization)

The FDA requires that if a drug is developed as a single enantiomer, it must not racemize in vivo.

  • Danger Zone: Compounds with barriers between 23–27 kcal/mol (Class 2). These may pass QC in the fridge but racemize in the body (

    
    C) or during formulation.
    
  • Recommendation: If your 6-substituted candidate falls in Class 2, either bulk up the substituent (e.g., Me

    
     Cl or CF
    
    
    
    ) to reach Class 3, or remove the steric clash to revert to Class 1 (achiral development).

References

  • LaPlante, S. R., et al. (2011).[3][4] "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry. Link

  • Bringmann, G., et al. (2005).[5] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition. Link

  • Clayden, J. (2009). "Atropisomerism."[1][2][6][7][3][4][8][9][10] Tetrahedron. (Standard text on mechanism).

  • Oki, M. (1983).[8] "Recent Advances in Atropisomerism." Topics in Stereochemistry. (Foundational classification).

  • FDA Guidance for Industry. (1992). "Stereoisomeric Drugs." Link

Sources

Foundational

Thermodynamic Solvation and Analytical Profiling of 6-Chloro-2-(4-methylphenyl)benzoic Acid in DMSO

Executive Summary The transition of a synthesized organic molecule from the bench to biological evaluation relies heavily on its solubility in carrier solvents. For high-throughput screening (HTS) and fragment-based drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized organic molecule from the bench to biological evaluation relies heavily on its solubility in carrier solvents. For high-throughput screening (HTS) and fragment-based drug discovery, Dimethyl Sulfoxide (DMSO) is the universal standard due to its exceptional solvating power[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for determining the solubility of 6-chloro-2-(4-methylphenyl)benzoic acid in DMSO. By synthesizing thermodynamic principles with quantitative nuclear magnetic resonance (qNMR) methodologies, this guide establishes a robust framework for handling sterically hindered, highly lipophilic biphenyl derivatives.

Physicochemical Profiling & Mechanistic Causality

To predict and manipulate the solubility of 6-chloro-2-(4-methylphenyl)benzoic acid, we must first deconstruct the molecular forces governing its phase transition from a solid crystal lattice to a solvated state.

Steric Disruption of the Crystal Lattice

The core structure is a biphenyl-2-carboxylic acid. The presence of an ortho-chloro group (position 6) and an ortho-(4-methylphenyl) group (position 2) creates severe steric repulsion around the central benzoic acid ring. This steric hindrance forces the molecule into a highly non-planar conformation.

  • Causality: Planar aromatic molecules typically exhibit high crystal lattice energies due to efficient

    
     stacking. The forced non-planarity of 6-chloro-2-(4-methylphenyl)benzoic acid disrupts this packing, significantly lowering the enthalpy of fusion (
    
    
    
    ). A lower lattice energy thermodynamically favors dissolution, meaning the energy penalty required to break the crystal lattice is easily overcome by the free energy of solvation.
Hydrogen Bonding and Solvent Cavity Dynamics

DMSO is a highly polar, aprotic solvent characterized by a strong dipole moment and an exposed, highly electronegative sulfoxide oxygen.

  • Causality: While 6-chloro-2-(4-methylphenyl)benzoic acid is highly lipophilic, its carboxylic acid moiety acts as a potent hydrogen bond donor (HBD). Spectroscopic and thermodynamic studies on benzoic acid derivatives demonstrate that DMSO acts as a superior hydrogen bond acceptor (HBA)[2]. The formation of a strong hydrogen bond between the carboxylic proton and the DMSO oxygen (

    
    ) drives an exothermic solvation process[3].
    
  • Furthermore, the lipophilic chloro and 4-methylphenyl groups are accommodated by the hydrophobic methyl groups of the DMSO molecules, stabilizing the solvent cavity via van der Waals interactions.

G A Solid State Crystal (High Lattice Energy) B Steric Disruption (Ortho-Substituents) A->B Lowers ΔH_melt C DMSO Solvent Cavity Formation B->C D H-Bond Acceptance (S=O ··· H-O) C->D Solute-Solvent Interaction E Hydrophobic Solvation (Aromatic Rings) C->E F Thermodynamically Stable Solution D->F E->F

Thermodynamic pathway of 6-chloro-2-(4-methylphenyl)benzoic acid solvation in DMSO.

Quantitative Solubility Projections

Based on the structural descriptors and the behavior of structurally analogous fragments in HTS libraries[4], the anticipated solubility profile is summarized below.

Physicochemical ParameterEstimated Value / CharacteristicImpact on DMSO Solubility
Molecular Weight 246.7 g/mol Optimal for rapid dissolution kinetics.
LogP (Lipophilicity) ~ 4.2 - 4.8High; requires hydrophobic solvation by DMSO methyls.
Hydrogen Bond Donors 1 (Carboxylic -OH)Critical for primary

interaction.
Hydrogen Bond Acceptors 2 (Carboxylic =O, -OH)Secondary stabilization.
Expected DMSO Solubility > 100 mM (> 25 mg/mL) Highly soluble; suitable for concentrated HTS stocks.

Self-Validating Experimental Protocols

To ensure data integrity, solubility must be measured using self-validating systems. Visual inspection is prone to false positives (e.g., micro-suspensions), and HPLC requires pure reference standards to establish extinction coefficients. Therefore, Quantitative NMR (qNMR) is the gold standard for absolute solubility determination in DMSO-d6[1][4].

Protocol A: Preparation of Anhydrous HTS Stock Solutions

Water absorption is the primary cause of compound precipitation ("crashing out") in DMSO stocks[1]. This protocol minimizes hygroscopic degradation.

  • Environmental Control: Perform all weighing and transfer steps in a dry box or under a nitrogen atmosphere to prevent ambient moisture absorption.

  • Gravimetric Measurement: Accurately weigh 24.67 mg of 6-chloro-2-(4-methylphenyl)benzoic acid into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Using a positive-displacement pipette, add exactly 1.00 mL of anhydrous DMSO (stored over molecular sieves). This targets a 100 mM stock concentration.

  • Agitation: Vortex the sealed tube vigorously for 2 minutes. Sonicate in a water bath at 25°C for 5 minutes to disrupt any localized crystalline aggregates.

  • Storage: Aliquot the solution into single-use tubes to avoid freeze-thaw cycles, which drastically reduce solubility limits over time[5]. Store at -20°C.

Protocol B: qNMR Absolute Solubility Determination

This protocol utilizes an internal standard (IS) to calculate the exact molarity of the dissolved compound without relying on external calibration curves.

  • Saturation: Add an excess of 6-chloro-2-(4-methylphenyl)benzoic acid (e.g., 100 mg) to 0.5 mL of DMSO-d6 to ensure the thermodynamic solubility limit is breached.

  • Equilibration: Incubate the suspension at 298 K (25°C) on a thermomixer at 800 rpm for 24 hours to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet the undissolved solid.

  • Internal Standard Addition: Carefully extract 100 µL of the clear supernatant and transfer it to an NMR tube. Add 400 µL of a pre-calibrated DMSO-d6 solution containing a known concentration of Maleic Acid (e.g., 10.0 mM) as the internal standard.

  • Acquisition: Acquire a standard 1D

    
    H-NMR spectrum with a sufficiently long relaxation delay (
    
    
    
    seconds) to ensure complete relaxation of all protons for accurate integration[1].
  • Quantification: Integrate the singlet peak of the 4-methyl group (~2.3 ppm, 3H) of the analyte and compare it against the vinylic protons of Maleic Acid (~6.2 ppm, 2H). Calculate the absolute concentration using the formula:

    
    
    (Where C = concentration, I = integral area, N = number of protons).
    

G Step1 Weigh Excess Compound Step2 Add DMSO-d6 & Equilibrate (24h) Step1->Step2 Step3 Centrifuge (Pellet Solids) Step2->Step3 Step4 Add Maleic Acid Internal Standard Step3->Step4 Step5 Acquire 1H qNMR (Long D1 Delay) Step4->Step5 Step6 Integrate Peaks & Calculate Molarity Step5->Step6

Self-validating qNMR workflow for absolute thermodynamic solubility determination.

References

  • Source: benchchem.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: ziath.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Chloro-2-(4-methylphenyl)benzoic Acid via Suzuki Coupling: An Application Note

Introduction: The Significance of Substituted Biaryl Carboxylic Acids Substituted biaryl carboxylic acids are a pivotal class of molecules, frequently serving as key structural motifs in pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are a pivotal class of molecules, frequently serving as key structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The specific target of this guide, 6-chloro-2-(4-methylphenyl)benzoic acid, represents a valuable building block for drug discovery programs, where the tailored arrangement of its chloro, tolyl, and carboxylic acid functionalities allows for the systematic exploration of structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of such C-C bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its starting materials.[1][3]

This document provides a comprehensive, in-depth guide for the synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid, leveraging the palladium-catalyzed Suzuki coupling of 2-bromo-6-chlorobenzoic acid and 4-methylphenylboronic acid. Beyond a mere recitation of steps, this note elucidates the mechanistic underpinnings of the protocol, offering insights into the rationale behind reagent selection and reaction parameter optimization.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4][5] The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle initiates with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond (in this case, the C-Br bond of 2-bromo-6-chlorobenzoic acid) to form a Pd(II) intermediate.[4][6] This is often the rate-determining step of the reaction.[4] The reactivity order for halides is generally I > Br > Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group (the 4-methylphenyl group) from the boron atom to the palladium center.[4] A crucial player in this phase is the base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the ligand exchange on the palladium complex.[8][9][10]

  • Reductive Elimination: In the final step, the newly formed biaryl product, 6-chloro-2-(4-methylphenyl)benzoic acid, is expelled from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[4][6]

Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis, with considerations for potential optimization based on available laboratory resources and specific research needs.

Reagents and Materials
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
2-Bromo-6-chlorobenzoic acidC₇H₄BrClO₂235.46154-157-Aryl halide partner
4-Methylphenylboronic acidC₇H₉BO₂135.96258-262-Organoboron partner
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.52205 (dec.)-Catalyst precursor
Tricyclohexylphosphine (PCy₃)C₁₈H₃₃P280.4381-83383Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Base
1,4-DioxaneC₄H₈O₂88.1111.8101Solvent
Water (H₂O)H₂O18.020100Co-solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.1Extraction solvent
Hydrochloric Acid (HCl), 1MHCl36.46--For acidification
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromo-6-chlorobenzoic acid (2.35 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and tricyclohexylphosphine (112 mg, 0.4 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add 1,4-dioxane (40 mL) and water (10 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent the oxidation of the phosphine ligand and the deactivation of the palladium catalyst.

  • Reaction: Under an inert atmosphere (nitrogen or argon), heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-acidic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 1M HCl. A white precipitate of the crude product should form.

  • Purification:

    • Collect the solid product by vacuum filtration, washing with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture, to yield pure 6-chloro-2-(4-methylphenyl)benzoic acid.

Visualization of the Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - 2-Bromo-6-chlorobenzoic acid - 4-Methylphenylboronic acid - K₂CO₃ Catalyst Add Catalyst System: - Pd(OAc)₂ - PCy₃ Reagents->Catalyst Solvent Add Solvents: - 1,4-Dioxane - Water Catalyst->Solvent Degas Degas with Ar/N₂ Solvent->Degas Heat Heat to 100°C Degas->Heat Start Reaction Monitor Monitor by TLC/HPLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Dilute Dilute with H₂O Cool->Dilute Extract Wash with EtOAc Dilute->Extract Acidify Acidify with 1M HCl Extract->Acidify Filter Filter Product Acidify->Filter Purify Recrystallize Filter->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Workflow for the Suzuki coupling synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient degassing; Poor quality reagents.Ensure proper degassing to remove oxygen. Use fresh, high-purity reagents and catalyst. Consider a different palladium source or ligand.
Formation of Homocoupling Byproducts Presence of oxygen; Pd(II) species in the reaction mixture.Rigorous degassing is crucial.[11] Ensure the use of a Pd(0) source or a reliable precatalyst.
Deboronated Starting Material Hydrolysis of the boronic acid, sometimes promoted by prolonged heating or harsh basic conditions.Minimize reaction time once the starting material is consumed. Consider using a milder base like K₃PO₄.
Difficulty in Purification Residual boronic acid or its byproducts co-precipitating with the product.During work-up, a base wash (e.g., with dilute NaHCO₃) before acidification can help remove boronic acid residues.[12]

Characterization of 6-Chloro-2-(4-methylphenyl)benzoic Acid

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The aromatic region will show complex multiplets corresponding to the two substituted benzene rings. The methyl group of the tolyl moiety should appear as a singlet around 2.4 ppm.[13]

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >170 ppm), the aromatic carbons, and the methyl carbon (around 21 ppm).[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻.

  • Melting Point (M.P.): A sharp melting point range is indicative of high purity.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable route for the synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided herein are intended to empower scientists in drug development and chemical research to successfully implement this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16341–16344. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16341-16344. Retrieved from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. Retrieved from [Link]

  • PubMed. (2017). Solid-state 17O NMR study of 2-acylbenzoic acids and warfarin. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. Retrieved from [Link]

  • American Chemical Society. (2005, March 8). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]

  • American Chemical Society. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(p-tolyl)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-chloro-2-mercaptobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105859549A - Method for synthesizing 2,6-dichloro p-toluic acid.
  • ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]

Sources

Application

Application Note: Selective Ortho-Arylation of 2-Chlorobenzoic Acid

Executive Summary This application note details a robust protocol for the synthesis of 2-chloro-6-arylbenzoic acids via palladium-catalyzed C–H activation. Unlike traditional cross-coupling methods (e.g., Suzuki-Miyaura)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the synthesis of 2-chloro-6-arylbenzoic acids via palladium-catalyzed C–H activation. Unlike traditional cross-coupling methods (e.g., Suzuki-Miyaura) that require pre-functionalized ortho-positions, this protocol utilizes the native carboxylic acid moiety as a directing group (DG) to install an aryl group at the sterically accessible C6 position.

The method relies on a Pd(II)/Pd(IV) catalytic cycle, utilizing silver acetate (AgOAc) as a crucial iodide scavenger.[1] This system demonstrates high chemoselectivity, preserving the existing C–Cl bond on the substrate while exclusively functionalizing the C–H bond.

Mechanistic Insight & Reaction Design

The Challenge of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid presents a unique challenge and opportunity in C–H functionalization:

  • Steric Crowding: The ortho-chloro substituent forces the carboxylate group to rotate out of planarity, potentially inhibiting the formation of the necessary planar palladacycle intermediate.

  • Chemoselectivity: The substrate contains an aryl chloride bond.[2] Standard Pd(0) conditions could lead to oxidative addition into the C–Cl bond, resulting in polymerization or hydrodehalogenation.

  • Solution: We utilize a Pd(II)/Pd(IV) regime. In this high-valent cycle, the palladium center does not undergo oxidative addition into Ar–Cl bonds, rendering the chlorine substituent inert and allowing it to survive the reaction intact.

The Catalytic Cycle

The reaction proceeds via a carboxylate-directed C–H activation.[3][4]

  • Coordination: Pd(OAc)₂ coordinates to the carboxylate oxygen.

  • C–H Activation: A concerted metalation-deprotonation (CMD) event occurs at the C6 position, forming a five-membered palladacycle.

  • Oxidative Addition: The aryl iodide partner adds to the Pd(II) center, forming a transient Pd(IV) species.

  • Reductive Elimination: The C–C bond is formed, releasing the product and generating a Pd(II)-iodide species.

  • Regeneration: AgOAc abstracts the iodide (forming insoluble AgI), regenerating the active Pd(OAc)₂ catalyst.

CatalyticCycle Pd_OAc Pd(OAc)2 (Active Catalyst) Coordination Coordination to Carboxylate DG Pd_OAc->Coordination Palladacycle C-H Activation (5-membered Palladacycle) Coordination->Palladacycle - AcOH OxAdd Oxidative Addition of Ar-I (Pd IV) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim Regen AgOAc Scavenges I- (Regenerates Catalyst) RedElim->Regen Pd-I Species Regen->Pd_OAc - AgI

Figure 1: The Pd(II)/Pd(IV) catalytic cycle for carboxylate-directed ortho-arylation. Note the role of AgOAc in catalyst regeneration.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-Chlorobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 – 3.0 equiv)

    • Note: Aryl iodides are required.[5] Aryl bromides react sluggishly; aryl chlorides are inert under these specific conditions.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]

  • Additives: Silver Acetate [AgOAc] (1.3 – 2.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Apparatus: Sealed pressure tube or screw-cap vial (to prevent solvent evaporation at high temp).

Standard Operating Procedure (SOP)

Step 1: Setup

  • Weigh 2-chlorobenzoic acid (156.5 mg, 1.0 mmol), AgOAc (217 mg, 1.3 mmol), and Pd(OAc)₂ (11.2 mg, 0.05 mmol) into a 15 mL pressure tube equipped with a magnetic stir bar.

  • Add the Aryl Iodide (3.0 mmol). If the aryl iodide is a solid, add it with the other solids. If liquid, add via syringe after solvent.

  • Add Glacial Acetic Acid (2.0 mL).

    • Critical Parameter: The reaction is sensitive to water. Ensure AcOH is anhydrous (glacial).

Step 2: Reaction

  • Seal the tube tightly.

  • Place in a pre-heated oil bath at 110 °C – 130 °C .

  • Stir vigorously for 6–12 hours. The mixture will turn dark, and a grey/yellow precipitate (AgI) will form.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove silver salts and Pd black.

  • Wash the filter cake with additional Ethyl Acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 4: Purification

  • The residue typically contains the product, unreacted aryl iodide, and acetic acid traces.

  • Esterification (Optional but Recommended): To facilitate purification, treat the crude acid with trimethylsilyldiazomethane (TMSCHN₂) or MeOH/H₂SO₄ to form the methyl ester. Flash chromatography of the ester is significantly easier than the free acid.

  • Direct Purification: If maintaining the free acid is required, perform flash column chromatography using a gradient of Hexanes:Ethyl Acetate (starting 90:10 to 50:50) with 1% Acetic Acid additive to prevent tailing.

Workflow Setup Reagent Weighing (Air Stable) Reaction Heating 130°C, 6-12h Setup->Reaction Filter Celite Filtration (Remove AgI) Reaction->Filter Purify Column Chromatography (+1% AcOH) Filter->Purify

Figure 2: Operational workflow for the batch synthesis.

Optimization & Critical Parameters

The following data summarizes the optimization of reaction conditions for the coupling of 2-chlorobenzoic acid with 4-iodoanisole.

VariableConditionYield (%)Observation
Solvent AcOH (Glacial) 88% Standard condition.
SolventTFA (Trifluoroacetic acid)45%Lower yield due to potential decarboxylation or catalyst deactivation.
SolventDMF<10%Pd(II)/Pd(IV) cycle is inhibited in coordinating polar solvents without specific ligands.
Additive AgOAc (1.3 equiv) 88% Essential for iodide scavenging.
AdditiveAg₂CO₃65%Less effective than acetate; basicity may be too high.
AdditiveNone0%Reaction shuts down; Pd is poisoned by I⁻.
Temp 130 °C88%Optimal conversion.
Temp80 °C15%Activation energy for C-H cleavage not met.
Troubleshooting Guide
  • Low Conversion: Check the purity of the Aryl Iodide. Free iodine (I₂) in aged samples can poison the catalyst. Ensure the reaction temp is actually reaching 110°C+ internal.

  • Decarboxylation: If the product loses the carboxylic acid (forming a biaryl), lower the temperature to 100°C and extend reaction time. This is common with electron-rich benzoic acids but less common with 2-chlorobenzoic acid due to the stabilizing electron-withdrawing Cl group.

  • Regioselectivity Issues: 2-chlorobenzoic acid directs exclusively to C6. If you observe other isomers, check if the chlorine atom has been hydrodehalogenated (rare under these conditions).

Substrate Scope & Limitations

Compatible Coupling Partners (Aryl Iodides)
  • Electron-Rich: 4-iodoanisole, 4-iodotoluene (Excellent yields).

  • Electron-Poor: Ethyl 4-iodobenzoate, 4-iodonitrobenzene (Moderate yields; may require 24h reaction time).

  • Halogenated: 1-bromo-4-iodobenzene.

    • Note: The reaction is chemoselective for I over Br . The bromide on the coupling partner will remain intact, allowing for subsequent functionalization.

Incompatible Substrates
  • Aryl Chlorides/Bromides: Do not use as the coupling partner under these specific AgOAc conditions. They will not undergo oxidative addition efficiently.

  • Ortho-Substituted Aryl Iodides: Steric clash between the ortho-Cl on the benzoic acid and an ortho-substituent on the iodide will severely inhibit the reaction (e.g., 2-iodotoluene yields are <20%).

Safety & Handling

  • Palladium/Silver Waste: All solid waste (Celite pad) contains heavy metals and must be disposed of in designated solid hazardous waste containers.

  • Acetic Acid: Corrosive and flammable. Handle in a fume hood.

  • Pressure Tubes: Heating acetic acid to 130°C generates pressure. Use rated pressure vessels and blast shields.

References

  • Daugulis, O.; Zaitsev, V. G. "Palladium-Catalyzed Arylation of the C-H Bond of Benzoic Acids." Journal of the American Chemical Society, 2007 , 129, 9879–9884.[6]

    • Foundational text describing the AgOAc/AcOH protocol.
  • Yu, J.-Q.; Shi, B.-F. "C-H Activation of Benzoic Acids." Angewandte Chemie International Edition, 2010 , 49, 3200.

    • Review of carboxyl
  • Chiong, H. A.; Pham, Q.-N.; Daugulis, O. "Two Methods for Direct Ortho-Arylation of Benzoic Acids."[1] Journal of the American Chemical Society, 2007 , 129, 9879.[6]

    • Specifics on tolerance of halide substituents.

Sources

Method

Application Note: Synthesis of Sartan Intermediates from Biphenyl Acids

[1][2][3] Executive Summary This application note details the synthetic protocols for preparing key sartan intermediates—specifically 4'-(bromomethyl)-2-cyanobiphenyl (OTBN-Br) and 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-te...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This application note details the synthetic protocols for preparing key sartan intermediates—specifically 4'-(bromomethyl)-2-cyanobiphenyl (OTBN-Br) and 5-(4'-methyl[1,1'-biphenyl]-2-yl)-1H-tetrazole —starting from 4'-methyl-2-biphenylcarboxylic acid .

While modern commodity synthesis often employs Suzuki coupling to generate the biphenyl-nitrile core directly, the "Acid Route" remains a critical pathway for specific supply chains and for bypassing intellectual property constraints associated with certain coupling catalysts. This guide focuses on three critical transformations:

  • Functional Group Interconversion: Transforming the carboxylic acid to the nitrile (the "OTBN" core).

  • Benzylic Bromination: Creating the alkylating linker with high regioselectivity.

  • Tetrazole Formation: Constructing the pharmacophore while mitigating azide and nitrosamine risks.

Strategic Reaction Pathway

The following flowchart visualizes the conversion of the biphenyl acid starting material into the two divergent intermediates required for Losartan, Valsartan, and Irbesartan synthesis.

SartanPathway Figure 1: Synthetic workflow from Biphenyl Acid to Sartan Intermediates. Acid START: 4'-Methyl-2- biphenylcarboxylic Acid Amide Intermediate A: Primary Amide Acid->Amide 1. SOCl2 2. NH3(aq) Nitrile Intermediate B: OTBN (Nitrile) Amide->Nitrile Dehydration (POCl3 or SOCl2) Bromo Product 1: Brominated OTBN (Alkylating Agent) Nitrile->Bromo Radical Bromination (NBS/AIBN) Tetrazole Product 2: Tetrazole Derivative (Pharmacophore) Nitrile->Tetrazole [3+2] Cycloaddition (NaN3/ZnBr2)

Protocol 1: Acid-to-Nitrile Conversion (The OTBN Core)

Objective: Convert 4'-methyl-2-biphenylcarboxylic acid (MBA) to 4'-methyl-2-cyanobiphenyl (OTBN). Rationale: The carboxylic acid is stable but unreactive for sartan alkylation. We must convert it to a nitrile, which serves as both a precursor to the tetrazole ring and a robust protecting group during bromination.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11]
  • Starting Material: 4'-methyl-2-biphenylcarboxylic acid (1.0 eq)

  • Reagents: Thionyl Chloride (

    
    , 1.5 eq), Aqueous Ammonia (25%), Phosphorus Oxychloride (
    
    
    
    , 1.2 eq).
  • Solvents: Toluene (anhydrous), DMF (catalytic).

Step-by-Step Methodology
Stage A: Acid Chloride Formation & Amidation
  • Activation: Charge a glass-lined reactor with MBA (100 g) and Toluene (500 mL). Add catalytic DMF (0.5 mL).

  • Chlorination: Heat to 50°C. Add

    
     dropwise over 60 minutes. Off-gassing of 
    
    
    
    and
    
    
    must be scrubbed.
  • Reaction: Reflux at 80°C for 3 hours until HPLC shows <0.5% unreacted acid.

  • Distillation: Distill off excess

    
     and Toluene under reduced pressure to obtain the crude acid chloride oil.
    
  • Amidation: Redissolve the oil in fresh Toluene (300 mL). Cool to 0–5°C.

  • Addition: Slowly add the toluene solution to a pre-cooled mixture of 25% aqueous Ammonia (200 mL) at <10°C. Caution: Highly Exothermic.

  • Isolation: Stir for 2 hours. Filter the precipitated Primary Amide . Wash with water and dry.[1][2]

Stage B: Dehydration to Nitrile
  • Setup: Suspend the dried Primary Amide in Toluene (500 mL).

  • Dehydration: Add

    
     (1.2 eq) carefully.
    
  • Reflux: Heat to 80–90°C for 4–6 hours. The amide peak (HPLC) should disappear, replaced by the nitrile peak.

  • Quench: Cool to 20°C. Slowly pour the reaction mixture into ice water (500 mL) to hydrolyze excess

    
    .
    
  • Phase Separation: Separate the organic layer. Wash with 10%

    
     followed by brine.
    
  • Crystallization: Concentrate the organic layer. Crystallize OTBN from n-Heptane/IPA.

Critical Process Parameter (CPP): Moisture control during Stage A is vital. Hydrolysis of the acid chloride regenerates the starting material, lowering yield.

Protocol 2: Radical Bromination (The Linker)

Objective: Selective bromination of the benzylic methyl group to form 4'-(bromomethyl)-2-cyanobiphenyl.[3][2] Safety Note: This reaction involves radical mechanisms and potential runaway exotherms.

Reagents
  • Substrate: OTBN (from Protocol 1).

  • Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

  • Initiator: AIBN (Azobisisobutyronitrile).[2]

  • Solvent: Chlorobenzene or Dichloromethane (DCM).

Methodology
  • Charge: Dissolve OTBN (50 g) in Chlorobenzene (250 mL).

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.02 eq).

  • Initiation: Heat slowly to 70°C. An exotherm indicates radical initiation. Visual Check: Solution often turns orange then fades to pale yellow.

  • Propagation: Maintain temperature at 75–80°C for 3–5 hours.

  • Impurity Control: Monitor by HPLC. Stop reaction when Bis-bromo impurity reaches 5%. Over-reaction leads to the useless dibromo-derivative.

  • Workup: Cool to 20°C. Filter off the Succinimide byproduct.

  • Wash: Wash filtrate with water and sodium bisulfite solution (to quench trace

    
    ).
    
  • Isolation: Evaporate solvent. Recrystallize from Methylcyclohexane to remove bis-bromo impurities.

Protocol 3: Tetrazole Formation (The Pharmacophore)

Objective: Conversion of the nitrile group to a tetrazole ring using a "Green" Zinc-catalyzed route (Sharpless Protocol modification). Advantage: Avoids toxic organotin reagents (tributyltin azide) often cited in older patents.

Reagents
  • Substrate: OTBN or its derivatives.

  • Azide Source: Sodium Azide (

    
    , 1.5 eq).
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 eq) or Triethylamine Hydrochloride.
    
  • Solvent: Water/Isopropanol or DMF (if NDMA controlled).

Methodology
  • Safety Check: Ensure reactor is free of heavy metals (Cu, Pb) to prevent explosive metal azide formation.

  • Reaction: Mix Substrate,

    
    , and 
    
    
    
    in water (10 vol).
  • Cycloaddition: Heat to reflux (100°C) for 12–24 hours. The Zinc coordinates the nitrile, accelerating the [3+2] cycloaddition.

  • Acidification: Cool to room temperature. Add dilute HCl (1N) to pH 3. This breaks the Zinc-Tetrazole complex and liberates the free tetrazole.

    • Caution: Hydrazoic acid (

      
      ) gas may evolve. Ensure efficient venting/scrubbing.
      
  • Extraction: Extract the product into Ethyl Acetate.

  • Nitrite Quench: Wash the organic layer with a solution of Sodium Nitrite (

    
    ) only if strictly necessary to destroy residual azide, followed immediately by Sulfamic acid to destroy excess Nitrite (See Section 6).
    

Quality Control: Impurity Management (Nitrosamines)

The "Sartan Crisis" (2018) regarding N-nitrosodimethylamine (NDMA) contamination requires strict adherence to new safety standards.[4]

Nitrosamine Risk Assessment Matrix[12][13]
Risk FactorSource in ProtocolMitigation Strategy
Secondary Amines DMF degradation (Dimethylamine)Replace DMF with DMSO or N-Methylpyrrolidone (low water content) where possible.
Nitrosating Agents Sodium Nitrite (

) used to quench Azides
Avoid Nitrite quenching in the presence of secondary amines.[5] Use Hydrogen Peroxide or specific enzymatic quenchers instead.
Recycled Solvents Contaminated Toluene/DCMUse only virgin solvents for the final API steps.
Diagram: Impurity Control Logic

ImpurityControl Figure 2: Decision logic for preventing Nitrosamine formation during Tetrazole synthesis. Start Azide Quenching Step CheckAmine Are Secondary Amines (DMF, TEA) present? Start->CheckAmine Risk HIGH RISK: Nitrosamine Formation CheckAmine->Risk Yes Safe SAFE: Proceed to Workup CheckAmine->Safe No Risk->Safe Mitigation: 1. Switch Solvent 2. Use H2O2 Quench

References

  • European Medicines Agency (EMA). (2020). Lessons learnt from presence of N-nitrosamine impurities in sartan medicines.Link

  • BenchChem. (2025).[3][1][2] Application Notes and Protocols for the Radical Bromination of 4'-Methyl-2-cyanobiphenyl.[3][2]Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[6] Journal of Organic Chemistry. Link

  • US Patent 5,130,439. (1992). Process for the preparation of tetrazoles (Losartan Synthesis).Link

  • ChemicalBook. (2025). Production method of 4'-bromomethyl-2-cyanobiphenyl.[3][2][7][8][9]Link

Sources

Application

The Strategic Role of 6-chloro-2-(4-methylphenyl)benzoic Acid in the Synthesis of Angiotensin II Receptor Antagonists: Application Notes and Protocols

This guide provides an in-depth exploration of 6-chloro-2-(4-methylphenyl)benzoic acid as a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 6-chloro-2-(4-methylphenyl)benzoic acid as a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a critical class of antihypertensive drugs. We will delve into the scientific underpinnings of the renin-angiotensin system, the mechanism of action of ARBs, and provide detailed, field-proven protocols for the synthesis and characterization of this key intermediate and its subsequent transformation into sartan-class drugs.

The Renin-Angiotensin System: A Key Regulator of Blood Pressure

The renin-angiotensin system (RAS) is a complex hormonal cascade that plays a crucial role in regulating blood pressure, and fluid and electrolyte balance.[1][2][3] The system is initiated by the release of renin from the kidneys, which cleaves angiotensinogen to form angiotensin I.[4][5] Angiotensin-converting enzyme (ACE) then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[5] Angiotensin II exerts its effects by binding to two main receptor subtypes: AT1 and AT2.[2][4] The binding of angiotensin II to the AT1 receptor is responsible for most of the peptide's known physiological effects, including vasoconstriction, aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[2][5]

Angiotensin II receptor blockers, commonly known as 'sartans', are a class of drugs that selectively block the AT1 receptor, thereby preventing the vasoconstrictive and other hypertensive effects of angiotensin II.[1][2] This targeted mechanism of action makes ARBs a widely prescribed and effective treatment for hypertension and other cardiovascular diseases, often with a more favorable side-effect profile compared to ACE inhibitors.[2]

The Biphenyl Scaffold: A Cornerstone of 'Sartan' Synthesis

A common structural feature of many sartan drugs is a biphenyl moiety, which is essential for their binding affinity to the AT1 receptor and for their oral bioavailability.[6][7] The synthesis of this biphenyl core is a critical step in the manufacturing process of these pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the aryl-aryl bond in the biphenyl scaffold of sartans.[8][9][10][11][12] This reaction offers high yields, tolerance to a wide range of functional groups, and is amenable to large-scale industrial production.[9][13]

The intermediate, 6-chloro-2-(4-methylphenyl)benzoic acid, represents a key building block for the synthesis of the biphenyl core of various sartan drugs. Its structure contains the pre-formed biphenyl framework, which can be further elaborated to introduce the other necessary functionalities of the final sartan molecule.

Synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The following protocol details a representative synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid using the Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme

Suzuki_Coupling cluster_reagents Reagents & Catalyst cluster_product Product A 2-Bromo-6-chlorobenzoic acid C 6-chloro-2-(4-methylphenyl)benzoic acid A->C + A->C Suzuki-Miyaura Coupling B 4-Methylphenylboronic acid B->C Suzuki-Miyaura Coupling Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Toluene/Ethanol/Water

Caption: Suzuki-Miyaura coupling for the synthesis of 6-chloro-2-(4-methylphenyl)benzoic acid.

Experimental Protocol

Materials:

  • 2-Bromo-6-chlorobenzoic acid

  • 4-Methylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-6-chlorobenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Under a positive pressure of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02 - 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer to a separatory funnel.

    • Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, making it soluble in the organic phase.

    • Extract the product into ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 6-chloro-2-(4-methylphenyl)benzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel to yield the pure product.

Quantitative Data
ParameterTypical Value
Yield 75-90%
Purity (by HPLC) >98%
Reaction Time 4-12 hours
Reaction Temperature 80-100 °C

Analytical Characterization of 6-chloro-2-(4-methylphenyl)benzoic acid

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two phenyl rings and the methyl group protons. The integration of these signals will correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methyl carbon.

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.

Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule. Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺ of 6-chloro-2-(4-methylphenyl)benzoic acid. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should also be observable in the molecular ion cluster.

From Intermediate to Active Pharmaceutical Ingredient (API)

The synthesized 6-chloro-2-(4-methylphenyl)benzoic acid serves as a versatile intermediate for the synthesis of various sartan drugs. The subsequent synthetic steps typically involve the introduction of a tetrazole or a bioisosteric equivalent, and the functionalization of the methyl group on the second phenyl ring to attach the specific heterocyclic moiety characteristic of each sartan.

General Workflow for 'Sartan' Synthesis

Sartan_Synthesis_Workflow Start 6-chloro-2-(4-methylphenyl)benzoic acid Step1 Functionalization of Carboxylic Acid (e.g., conversion to nitrile or ester) Start->Step1 Step2 Introduction of Tetrazole Ring (or bioisostere) Step1->Step2 Step3 Functionalization of Methyl Group (e.g., bromination) Step2->Step3 Step4 Coupling with Heterocycle Step3->Step4 Final_Product Sartan Drug (e.g., Losartan, Valsartan) Step4->Final_Product

Caption: A generalized workflow for the synthesis of a sartan drug from the key intermediate.

For instance, in the synthesis of a losartan-like molecule, the carboxylic acid group of 6-chloro-2-(4-methylphenyl)benzoic acid could be converted to a nitrile, which is then transformed into a tetrazole ring. The methyl group on the other phenyl ring can be brominated to allow for the subsequent alkylation of an imidazole derivative.[10][14][15]

Conclusion

6-chloro-2-(4-methylphenyl)benzoic acid is a valuable and strategically important intermediate in the synthesis of angiotensin II receptor antagonists. A thorough understanding of its synthesis, primarily through the robust and efficient Suzuki-Miyaura coupling reaction, and its comprehensive analytical characterization are paramount for ensuring the quality and purity of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this key building block in the development of life-saving antihypertensive medications.

References

  • Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. (n.d.).
  • Mechanism of Action for Inhibitors of the Renin-Angiotensin System (RAS). (n.d.).
  • Herman, L. L., & Padala, S. A. (2023). Angiotensin II Receptor Blockers (ARB). In StatPearls.
  • Nussberger, J., & Brown, M. J. (2009). Renin inhibitors - mechanisms of action. Australian Prescriber, 32(5), 130–132.
  • Ninja Nerd. (2020, April 16).
  • Mehta, G. N., Kumar, A. S., & Ghosh, S. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.
  • Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. (2022). International Core Journal of Engineering, 8(3).
  • Kohara, Y., Kubo, K., Imamiya, E., Wada, T., Inada, Y., & Naka, T. (1996). Synthesis and Angiotensin II Receptor Antagonistic Activities of Benzimidazole Derivatives Bearing Acidic Heterocycles as Novel Tetrazole Bioisosteres. Journal of Medicinal Chemistry, 39(26), 5228–5235.
  • Antolić, A., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist?. Molecules, 20(12), 21651-21671.
  • Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). (n.d.).
  • Suzuki Couplings in the Synthesis of Losartan. (n.d.). Scimplify.
  • Lo, Y. S., & Rossano, L. T. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(22), 6470–6473.
  • Yanagisawa, I., et al. (1996). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of potential prodrugs of benzimidazole-7-carboxylic acids. Journal of Medicinal Chemistry, 39(1), 323-338.
  • Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. (1994). Moodle@Units.
  • Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole deriv
  • Goossen, L. J., & Lange, P. P. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Organic Letters, 9(18), 3507–3509.
  • Lastra, G., & Sowers, J. R. (2004). Renin-Angiotensin System and Angiotensin Receptor Blockers in the Metabolic Syndrome.
  • Process for preparation of valsartan intermediate. (2013).
  • Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254.
  • Mastering Sartan Synthesis: A Guide to High-Purity Intermedi
  • Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). EFFICIENT AND CONVERGENT SYNTHESIS OF TELMISARTAN. Rasayan Journal of Chemistry, 1(3), 461-468.
  • Synthesis of Valsartan as drug for the treatment of hypertension. (2026, February 5).
  • Application Notes and Protocols: The Role of 2-(Aryl)benzoic Acids in 'Sartan' Synthesis. (2025). BenchChem.
  • Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 27.
  • ORGANIC METHODS AND CHARACTERIZATION OF SARTAN GROUP OF DRUGS. (2022). Neuroquantology, 20(22), 567-584.
  • Losartan. (n.d.). PubChem.
  • Preparation method of valsartan intermediate. (2020).
  • Synthesis method of telmisartan intermediate. (2021).
  • Valsartan EP Impurities & USP Rel
  • Original approach for the synthesis of telmisartan. Reagents and conditions. (n.d.).
  • Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. (n.d.).
  • Synthesis of 6-chloro-2-mercaptobenzoic acid. (n.d.). PrepChem.com.
  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (2025, August 9).
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).
  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. (n.d.). MDPI.
  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. (2000).
  • A Comparative Guide to Confirming the Identity of Synthesized 4-Chloro-2-(4-formylphenyl)benzoic acid. (2025). BenchChem.
  • Common side products in the synthesis of 4-Chloro-2-(4-formylphenyl)benzoic acid. (2025). BenchChem.
  • Reddy, K. S., Kumar, N. S., & Reddy, P. S. (2010). A short and efficient synthesis of valsartan via a Negishi reaction. Beilstein Journal of Organic Chemistry, 6, 28.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • Sharma, M. C., et al. (2010). Synthesis and Antihypertensive Activity of Some N-{4-(6-Chloro-5-nitro-1- [2'--(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl] - Prime Scholars. Advanced Applied Science Research, 1(1), 101-112.
  • ANALYTICAL METHODS. (n.d.).
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). FSIS.USDA.gov.

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Method

Application Notes and Protocols for the Functionalization of 6-Chloro-2-(4-methylphenyl)benzoic Acid

Introduction: The Strategic Importance of the 6-Chloro-2-(4-methylphenyl)benzoic Acid Scaffold The biphenyl carboxylic acid motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 6-Chloro-2-(4-methylphenyl)benzoic Acid Scaffold

The biphenyl carboxylic acid motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this class of compounds, 6-chloro-2-(4-methylphenyl)benzoic acid represents a particularly versatile scaffold for drug discovery and materials science. Its strategic arrangement of functional groups—a sterically hindered carboxylic acid, a modifiable chloro-substituent, and a reactive methyl group on the ancillary phenyl ring—offers a trifecta of opportunities for chemical elaboration. This guide provides a comprehensive overview of the key functionalization strategies for this molecule, complete with detailed, field-proven protocols and an exploration of the chemical principles underpinning these transformations.

The non-planar biphenyl core provides a three-dimensional framework that can be optimized for high-affinity interactions with biological targets.[1] The carboxylic acid moiety enhances polarity and can act as a key binding group, while the chloro-substituent can improve metabolic stability and binding affinity through halogen bonding.[1] The p-tolyl group offers a site for further derivatization to probe structure-activity relationships (SAR). This unique combination of features makes 6-chloro-2-(4-methylphenyl)benzoic acid a valuable starting material for the synthesis of novel compounds with potential applications as anti-inflammatory agents, anticancer therapeutics, and advanced materials.[2][3]

Diagram: Key Functionalization Sites

G cluster_molecule 6-Chloro-2-(4-methylphenyl)benzoic Acid cluster_sites Functionalization Sites mol A Carboxylic Acid (-COOH) mol->A  Esterification  Amidation  Reduction B Chloro Substituent (-Cl) mol->B  Cross-Coupling  (Suzuki, Buchwald-Hartwig) C p-Tolyl Methyl Group (-CH3) mol->C  Benzylic Halogenation  & Substitution

Caption: Overview of the three primary sites for chemical modification on the 6-chloro-2-(4-methylphenyl)benzoic acid scaffold.

I. Synthesis of 6-Chloro-2-(4-methylphenyl)benzoic Acid

A common and effective method for the synthesis of 2-arylbenzoic acids is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the title compound, 2-bromo-6-chlorobenzoic acid can be coupled with p-tolylboronic acid.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Reaction Scheme:

G reactant1 2-bromo-6-chlorobenzoic acid catalyst Pd(OAc)2, SPhos reactant2 p-tolylboronic acid product 6-chloro-2-(4-methylphenyl)benzoic acid catalyst->product base K3PO4 solvent Dioxane/H2O

Caption: Synthesis of the target compound via Suzuki-Miyaura cross-coupling.

Materials:

Reagent/SolventM.W.AmountMoles
2-Bromo-6-chlorobenzoic acid235.451.0 eq1.0
p-Tolylboronic acid135.961.2 eq1.2
Palladium(II) acetate (Pd(OAc)₂)224.50.02 eq0.02
SPhos410.480.04 eq0.04
Potassium phosphate (K₃PO₄)212.273.0 eq3.0
1,4-Dioxane---
Water---

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-chlorobenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (to achieve a final concentration of ~0.2 M with respect to the limiting reagent).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid product, which may cause it to precipitate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford 6-chloro-2-(4-methylphenyl)benzoic acid.

Troubleshooting:

  • Low Conversion: Inefficient oxidative addition to the C-Cl bond can be a challenge.[1] Consider using more electron-rich and bulky ligands like XPhos or RuPhos. Switching the starting material to 2,6-dichlorobenzoic acid might require more forcing conditions.[1]

  • Protodehalogenation: The formation of 2-(p-tolyl)benzoic acid as a byproduct can occur.[1] Ensure anhydrous solvents and non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are used.[1]

II. Functionalization of the Chloro-Substituent

The chloro group at the 6-position is an excellent handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Synthesis of Terphenyl Derivatives

This reaction allows for the formation of a new carbon-carbon bond, replacing the chlorine with various aryl or heteroaryl groups.[4]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reaction Scheme:

G reactant1 6-chloro-2-(p-tolyl)benzoic acid catalyst Pd2(dba)3, XPhos reactant2 phenylboronic acid product [1,1':2',1''-terphenyl]-2-carboxylic acid, 4'-methyl- catalyst->product base K3PO4 solvent Toluene/H2O G reactant1 6-chloro-2-(p-tolyl)benzoic acid catalyst Pd(OAc)2, BrettPhos reactant2 aniline product 6-anilino-2-(p-tolyl)benzoic acid catalyst->product base NaOtBu solvent Toluene

Sources

Application

Application Note &amp; Protocol: Scale-Up Synthesis of 6-Chloro-2-(p-tolyl)benzoic Acid

Introduction and Strategic Overview 6-Chloro-2-(p-tolyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl compounds are core compone...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

6-Chloro-2-(p-tolyl)benzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. Biaryl compounds are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of this specific molecule, which features steric hindrance around the biaryl axis due to ortho substituents, presents unique challenges that must be addressed for a successful and efficient scale-up.

This document provides a comprehensive guide for the kilogram-scale synthesis of 6-chloro-2-(p-tolyl)benzoic acid. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction , which is widely regarded as one of the most robust and versatile methods for C-C bond formation in industrial settings.[3][4] This approach offers high functional group tolerance, generally good yields, and a well-understood mechanism, making it amenable to process optimization and scale-up.

The selected pathway involves the palladium-catalyzed coupling of 2-chloro-6-methylbenzoic acid with p-tolylboronic acid. This route was chosen for the commercial availability and relative low cost of the starting materials.

Process Chemistry and Mechanistic Considerations

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and process optimization at scale.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-chloro-6-methylbenzoic acid. This is often the rate-limiting step, especially with less reactive aryl chlorides.

  • Transmetalation: The aryl group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

For sterically hindered substrates, such as the tetra-ortho-substituted biaryl being synthesized here, the reductive elimination step can be slow.[3][5] The choice of ligand is therefore critical to facilitate this step and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos), have demonstrated exceptional activity for these challenging couplings.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(Cl) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) trans_complex->product Product Release boronate Ar²-B(OR)₃⁻ boronate->trans_complex boronic_acid Ar²-B(OH)₂ + Base boronic_acid->boronate Activation aryl_halide Ar¹-Cl (2-Chloro-6-methylbenzoic acid) aryl_halide->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Scale-Up Protocol

This protocol is designed for a target output of approximately 2.5 kg of 6-chloro-2-(p-tolyl)benzoic acid. All operations should be conducted in a controlled manufacturing environment with appropriate engineering controls (e.g., fume hoods, glove boxes) and personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeM.W. ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
2-Chloro-6-methylbenzoic acid≥98%170.592.0011.721.00
p-Tolylboronic acid≥98%135.961.7512.871.10
SPhos (Ligand)≥98%410.470.0720.1750.015
Palladium(II) Acetate (Pd(OAc)₂)Catalyst224.500.0200.0890.0075
Potassium Phosphate (K₃PO₄)Anhydrous212.277.4735.163.00
2-Methyltetrahydrofuran (2-MeTHF)Anhydrous-20 L--
TolueneReagent-10 L--
Hydrochloric Acid (HCl), 3MAqueous-~15 L--
Deionized WaterPurified-50 L--
BrineSaturated-10 L--
  • Equipment: 50 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), nitrogen inlet, reflux condenser, and bottom discharge valve. 50 L extraction vessel. Filtration apparatus (e.g., Nutsche filter-dryer). Vacuum oven.

Step-by-Step Procedure

Step 1: Reactor Setup and Inerting

  • Ensure the 50 L reactor is clean, dry, and free from contaminants from previous batches.

  • Assemble the reactor with the overhead stirrer, condenser, and nitrogen inlet.

  • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

Step 2: Reagent Charging and Catalyst Formation

  • To the inerted reactor, add 2-Methyltetrahydrofuran (20 L).

  • Add 2-Chloro-6-methylbenzoic acid (2.00 kg, 11.72 mol), p-tolylboronic acid (1.75 kg, 12.87 mol), and anhydrous Potassium Phosphate (7.47 kg, 35.16 mol).

  • Begin stirring at a moderate speed (e.g., 150 RPM) to form a slurry.

  • In a separate, dry, and inerted container, pre-mix the Palladium(II) Acetate (20 g, 0.089 mol) and SPhos ligand (72 g, 0.175 mol). This pre-mixing helps in the efficient formation of the active catalyst complex.

  • Add the catalyst/ligand mixture to the reactor.

Step 3: Reaction Execution

  • Heat the reaction mixture to 75-80 °C.

  • Maintain the temperature and continue stirring for 12-18 hours. The reaction progress should be monitored.

  • In-Process Control (IPC): After 12 hours, take a small, quenched sample from the reaction mixture. Analyze by HPLC to determine the consumption of the starting material (2-chloro-6-methylbenzoic acid). The reaction is considered complete when <2% of the starting material remains.

Step 4: Reaction Quench and Work-up

  • Cool the reactor contents to room temperature (20-25 °C).

  • Slowly and carefully add deionized water (20 L) to the reactor to quench the reaction and dissolve the inorganic salts.

  • Transfer the biphasic mixture to a 50 L extraction vessel.

  • Separate the lower aqueous layer.

  • Wash the organic layer with 10 L of 3M HCl to remove excess base and protonate the product, followed by a wash with 10 L of brine to reduce the water content in the organic phase.

Step 5: Product Isolation and Purification

  • Concentrate the organic layer (2-MeTHF) under reduced pressure to approximately one-third of its original volume.

  • Add Toluene (10 L) to the concentrated solution. This solvent swap facilitates crystallization.

  • Continue to concentrate the solution. The product will begin to crystallize.

  • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolate the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with cold (0-5 °C) Toluene (2 x 2 L) to remove soluble impurities.

Step 6: Drying

  • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • The expected yield is 2.5 - 2.8 kg (85-95% yield) with a purity of >98% by HPLC.

Diagram of the Scale-Up Workflow

Caption: Overview of the kilogram-scale synthesis workflow for 6-chloro-2-(p-tolyl)benzoic acid.

Process Safety and Hazard Analysis

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care, avoiding inhalation of dust.

  • Solvents: 2-MeTHF and Toluene are flammable. All transfers and operations should be conducted in a well-ventilated area, away from ignition sources. Grounding of equipment is mandatory to prevent static discharge.

  • Potassium Phosphate: A strong base that can cause irritation. Handle with appropriate PPE.

  • Exotherm Potential: While the Suzuki coupling is not typically prone to strong thermal runaways, the initial heating and the quenching step should be monitored. The addition of water to the reaction mixture is exothermic and should be done slowly and with adequate cooling capacity on standby.

  • Waste Disposal: The aqueous waste will contain boronic acid residues and inorganic salts. The organic waste will contain residual catalyst. Both streams must be disposed of in accordance with local environmental regulations. Heavy metal (palladium) waste requires specialized disposal procedures.

Analytical Characterization

To ensure the final product meets the required specifications, the following analytical tests should be performed:

TestMethodSpecification
Appearance VisualOff-white to pale yellow solid
Identity ¹H NMRSpectrum conforms to the structure of 6-chloro-2-(p-tolyl)benzoic acid
Purity HPLC≥ 98.0% (by area)
Residual Solvents GC-HSToluene ≤ 890 ppm, 2-MeTHF ≤ 5000 ppm (as per ICH guidelines)
Loss on Drying LOD≤ 0.5%

References

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.
  • Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes.
  • Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides. PubMed.
  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatiz
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance in 2,6-disubstituted benzoic acid synthesis

Topic: Overcoming Steric Hindrance in 2,6-Disubstituted Benzoic Acid Synthesis Ticket ID: #SYN-206-ORTHO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 2,6-Disubstituted Benzoic Acid Synthesis

Ticket ID: #SYN-206-ORTHO Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Wall" Challenge

You are likely here because your standard carboxylation (Grignard + CO₂ gas) failed, or your nitrile hydrolysis has been refluxing for 48 hours with 0% conversion.

The Root Cause: 2,6-disubstitution creates a "steric pocket" that blocks nucleophilic attack at the ipso-carbon (for metal-halogen exchange) or the cyano-carbon (for hydrolysis). furthermore, Steric Inhibition of Resonance (SIR) forces the resulting carboxylate out of planarity with the benzene ring. While this increases acidity (ortho-effect), it significantly raises the activation energy for the bond-forming transition state.

This guide prioritizes kinetic bypass strategies : using highly reactive "Turbo" reagents to overcome the barrier or specific catalytic ligands designed to operate in crowded spaces.

Decision Matrix: Route Selection

Before proceeding, identify your starting material and select the corresponding workflow.

RouteSelection Start Starting Material Halide Aryl Halide (I, Br, Cl) Sensitive Functional Group Tolerance? Halide->Sensitive Base Sensitive? Nitrile Aryl Nitrile (CN) Hydrolysis Method D: Peroxide-Assisted Radziszewski Reaction Nitrile->Hydrolysis Standard Hydrolysis Failed? Yes Yes Sensitive->Yes Yes (Esters, Nitriles present) No No Sensitive->No No (Alkyl/Aryl only) Turbo Method A: Turbo-Grignard Exchange (Knochel Protocol) Yes->Turbo PdCat Method C: Pd-Catalyzed Carbonylation (dtbpf Ligand) Yes->PdCat Lithium Method B: t-BuLi Exchange (Cryogenic) No->Lithium

Figure 1: Synthetic route decision tree based on substrate functionality and steric severity.

Module A: The "Turbo-Grignard" Exchange (Recommended)

The Problem: Standard Grignard formation (Mg turnings) often fails on 2,6-disubstituted halides due to surface passivation and inability to initiate in the sterically crowded pocket. The Fix: Use Knochel’s Turbo-Grignard (i-PrMgCl[1][2]·LiCl).[2][3][4] The LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a highly reactive monomeric species capable of rapid halogen-metal exchange even at -78°C.

Protocol: Low-Temp Carboxylation
  • Reagent Prep:

    • Ensure i-PrMgCl·LiCl (approx 1.3 M in THF) is titrated before use.

    • Substrate: 2,6-disubstituted aryl iodide (preferred) or bromide.

  • Exchange Step:

    • Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C (for Iodides) or -15°C (for Bromides).

    • Add i-PrMgCl·LiCl (1.1 equiv) dropwise.

    • Critical Checkpoint: Monitor by GC-MS (quench aliquot with MeOH). Look for the des-halo (reduced) product. If exchange is <90% after 1h, warm to 0°C.

  • The Trap (CO₂ Source):

    • Do NOT bubble CO₂ gas. The local concentration is too low for hindered anions.

    • Technique: Cannulate the Grignard solution onto an excess of freshly crushed Dry Ice (solid CO₂) in THF. The massive surface area ensures immediate trapping before the unstable anion can protonate or dimerize.

Expert Insight: If your substrate contains an ester or nitrile elsewhere on the ring, keep the temperature strictly below -20°C. The Turbo-Grignard is selective for Iodine/Bromine over esters at this temperature.

Module B: Palladium-Catalyzed Carbonylation

The Problem: Oxidative addition into a 2,6-hindered halide is slow, and reductive elimination of the bulky acid is even slower. Standard ligands (PPh3, dppf) will result in 0% conversion. The Fix: Use ligands with a wide bite angle and extreme bulk to force the reductive elimination.

Recommended System
  • Catalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: dtbpf (1,1′-Bis(di-tert-butylphosphino)ferrocene) or tBuBrettPhos .

    • Why? These electron-rich, bulky ligands facilitate oxidative addition into hindered C-Cl/C-Br bonds and prevent catalyst resting states.

  • CO Source: Mo(CO)6 (Molybdenum hexacarbonyl) or Co2(CO)8.

    • Safety: Avoids high-pressure gas cylinders. Mo(CO)6 releases CO upon heating.

Troubleshooting Table: Carbonylation
SymptomProbable CauseCorrective Action
No Reaction (SM recovered) Oxidative addition failed.Switch solvent to 1,4-Dioxane (higher temp profile). Switch ligand to tBuBrettPhos.
De-halogenation (Ar-H formed) Beta-hydride elimination or moisture.Ensure strictly anhydrous conditions. Add 10% molecular sieves to the vessel.
Pd Black precipitation Catalyst decomposition.Ligand concentration too low. Increase Ligand:Pd ratio to 2:1 or 3:1 .
Module C: Hydrolysis of Hindered Nitriles

The Problem: The nitrile carbon is shielded by the ortho-substituents. Water cannot attack the carbon to form the imidate intermediate. The Fix: The Radziszewski Reaction modification. Use Hydrogen Peroxide (H2O2) under basic conditions. The hydroperoxide anion (HOO-) is a "super-nucleophile" (alpha-effect) that is smaller and more reactive than hydroxide (OH-), allowing it to penetrate the steric wall.

Protocol: Peroxide-Assisted Hydrolysis
  • Mixture: Suspend 2,6-disubstituted benzonitrile in DMSO or Ethanol.

  • Reagents: Add NaOH (6M, 5 equiv) and H2O2 (30%, 10 equiv).

  • Activation: Heat to 60°C.

    • Note: This converts the Nitrile -> Primary Amide .

  • Final Step (Amide -> Acid):

    • The hindered amide is extremely stable. To convert to the acid, add Sodium Nitrite (NaNO2) in H2SO4 (diazotization conditions). This converts the amide to the acid via a diazonium-like intermediate which leaves N2 gas (an irreversible driving force).

Visualizing the Steric Solution

The following diagram illustrates why the dtbpf ligand is essential for the Palladium route.

LigandCone Pd Pd Center Substrate 2,6-Disubstituted Aryl Halide Pd->Substrate Oxidative Addition BLOCKED by Ligand/Substrate clash Pd->Substrate Oxidative Addition SUCCESSFUL StandardLigand Standard Ligand (PPh3) Small Cone Angle StandardLigand->Pd Crowds metal center BulkyLigand Bulky Ligand (dtbpf) Large Cone Angle BulkyLigand->Pd Shields metal but leaves active site open

Figure 2: Impact of Ligand Cone Angle on accessing the active catalytic site in hindered systems.

FAQ: Rapid Fire Troubleshooting

Q: I am using n-BuLi and getting low yields. Why? A: n-BuLi forms hexameric aggregates in non-polar solvents. In hindered systems, these aggregates are too bulky to access the halogen. Switch to t-BuLi (2 equiv, -78°C) or the Turbo-Grignard method. If you must use n-BuLi, add TMEDA (1 equiv) to break the aggregates.

Q: Can I use microwave irradiation? A: Yes, specifically for the Nitrile Hydrolysis (Module C). Microwaves are excellent for overcoming the activation energy of the "twisted" amide intermediate. Try 150°C for 30 mins in sealed vials with NaOH/EtOH.

Q: My product is water-soluble and I can't extract it. A: 2,6-disubstituted benzoic acids are often quite lipophilic, but if you have polar groups, do not extract. Instead, acidify the aqueous layer to pH 2 and filter the precipitate. If no precipitate forms, use continuous extraction with Chloroform or perform a salting-out procedure with NaCl.

References
  • Knochel, P. et al. (2004). A New Class of Functionalized Organomagnesium Reagents for the Preparation of Ketones and Disubstituted Benzenes. (The foundational "Turbo-Grignard" paper).[1][2]

    • [Source: Angewandte Chemie Int.[1][3] Ed.]([Link])

  • Skrydstrup, T. et al. (2013).[5] Effective Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides with Substoichiometric Carbon Monoxide.[5] (Use of solid CO sources).

  • Buchwald, S. L. et al. (2008). Ligands for Palladium-Catalyzed Carbon-Heteroatom Bond-Forming Reactions. (Detailing tBuBrettPhos and bulky ligand utility).

  • Skattebøl, L. et al. (2011). The Radziszewski Reaction: Hydrolysis of Nitriles to Amides. (Peroxide method for hindered nitriles).

Sources

Optimization

improving yield of Suzuki coupling for ortho-substituted biphenyls

Technical Support Center: Advanced Suzuki-Miyaura Coupling Ticket Subject: Optimization of Yields for Ortho-Substituted Biphenyls Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Suzuki-Miyaura Coupling Ticket Subject: Optimization of Yields for Ortho-Substituted Biphenyls Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Steric Wall"

You are encountering the classic "Steric Wall" of cross-coupling. While standard Suzuki conditions work for open systems, ortho-substituted biphenyls (especially tri- and tetra-ortho systems) fail due to two opposing forces:

  • Steric Hindrance: Inhibits the transmetallation step, preventing the boron reagent from approaching the palladium center.

  • Protodeboronation: The ortho-substituents destabilize the C-B bond in the boronic acid, causing it to hydrolyze (decompose) faster than it can couple.

To solve this, we must switch from "standard" conditions (e.g.,


) to a High-Activity/Low-Decomposition  regime.

The Core Engine: Ligand & Catalyst Selection

For hindered substrates, the ligand must be electron-rich (to facilitate oxidative addition) and extremely bulky (to force reductive elimination and create an open coordination site).

Recommended Catalyst Systems
System ClassSpecific Ligand/CatalystWhy it WorksBest For
Dialkylbiaryl Phosphines (Buchwald) SPhos or XPhos The bulky biaryl backbone creates a protective "pocket" around the Pd, enforcing a mono-ligated Pd(0) species that is highly active.General Purpose: Tri- and tetra-ortho substituted biaryls.[1][2]
NHC Complexes Pd-PEPPSI-IPr N-Heterocyclic Carbenes (NHCs) bind tighter than phosphines, preventing catalyst death. The "throw-away" pyridine ligand ensures rapid initiation.Difficult Cases: Heterocycles or when phosphines fail.
Precatalyst Form Pd-G3 / Pd-G4 Uses a pre-formed palladacycle. Guarantees a 1:1 Pd:Ligand ratio and activates even at low temperatures, preventing "dead" Pd black formation.Reproducibility: Essential for industrial scale-up.

Critical Mechanism Insight: In hindered couplings, the rate-determining step often shifts from oxidative addition to transmetallation . Bulky ligands like SPhos facilitate this by preventing the formation of inactive bis-ligated complexes


, keeping the cycle moving.
Visualizing the Steric Bottleneck

The following diagram illustrates where the reaction fails and how bulky ligands bypass the block.

SuzukiMechanism Figure 1: The 'Steric Wall' at Transmetallation. Bulky ligands (L) stabilize the mono-ligated species to overcome this barrier. Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(Ar)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation Complex [L-Pd(Ar)(Ar')] OxAdd->TransMet + Boronate (STERIC WALL) Boron Boronate Species [Ar'-B(OH)3]- Boron->TransMet Decomp SIDE REACTION: Protodeboronation (Ar'-H) Boron->Decomp Fast if TransMet is slow Product Biaryl Product Ar-Ar' TransMet->Product Reductive Elimination Product->Pd0 Regenerate Catalyst

Experimental Protocol: The "Gold Standard" Method

This protocol uses SPhos-Pd-G3 , which generates the active species immediately upon heating.

Reagents:

  • Aryl Halide (1.0 equiv): Bromides or Chlorides.[3][4]

  • Boronic Acid (1.5 - 2.0 equiv): Excess is required to account for protodeboronation.

  • Catalyst: SPhos-Pd-G3 (1.0 - 2.0 mol%).

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 - 3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1).

Step-by-Step Workflow:

  • Charge Vessel: Add Aryl Halide, Boronic Acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Degas (Crucial): Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen kills the active mono-ligated species.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100 °C for 2–12 hours.

    • Note: If using SPhos, do not exceed 110°C as the ligand can degrade.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over

    
    .
    

Troubleshooting & FAQs

Q1: My boronic acid is disappearing, but no product is forming. What is happening?

Diagnosis: You are suffering from Protodeboronation .[5] The base is catalyzing the decomposition of your boron reagent faster than the palladium can use it. Solution:

  • Switch Reagent: Use Potassium Organotrifluoroborates (

    
    )  or MIDA Boronates . These act as "slow-release" reservoirs, keeping the concentration of free boronic acid low but constant, minimizing decomposition.
    
  • Anhydrous Conditions: Switch to anhydrous conditions using

    
     or 
    
    
    
    in dry Dioxane or Toluene. (Note: This slows the reaction but stops hydrolysis).
Q2: I see significant homocoupling of the aryl halide.

Diagnosis: This usually indicates the presence of oxygen or improper stoichiometry. Solution:

  • Degas Thoroughly: Sparge solvents with Argon for 15 mins.

  • Check Reductant: If using Pd(II) salts (like Pd(OAc)2) without a precatalyst, ensure you have enough phosphine to reduce Pd(II) to Pd(0). Switching to Pd-G3/G4 precatalysts eliminates this variable.

Q3: The reaction stalls at 50% conversion.

Diagnosis: Catalyst death. The active Pd(0) species is unstable and has precipitated as Pd-black. Solution:

  • Add "Free" Ligand: Add an additional 1 mol% of the free ligand (e.g., SPhos) alongside the precatalyst to shift the equilibrium toward the active complex.

  • Lower Temperature: Drop to 60-70°C and extend time. High heat accelerates catalyst deactivation.

Q4: Can I use weak bases like Carbonate?

Answer: For highly hindered systems, Phosphate (


)  or Hydroxide (

,

)
are often required to accelerate the transmetallation step. However, strong bases increase protodeboronation risk.[5] Start with

. If the reaction is sluggish, try

in 1,4-dioxane/H2O.

Diagnostic Logic Tree

Use this flow to determine your next optimization step.

TroubleshootingTree Figure 2: Troubleshooting Decision Matrix for Hindered Couplings. Start Low Yield in Ortho-Coupling CheckSM Check SM Status Start->CheckSM SM_Gone Halide Consumed Boron Consumed CheckSM->SM_Gone Complex Mixture SM_Left Halide Remains Boron Gone CheckSM->SM_Left Common Issue SM_Both Both Remain CheckSM->SM_Both No Reaction Action1 Check for Dehalogenation (Solvent Issue) SM_Gone->Action1 Action2 Protodeboronation! Switch to Trifluoroborates SM_Left->Action2 Action3 Inactive Catalyst Switch to Pd-PEPPSI or G4 SM_Both->Action3

References & Authoritative Sources

  • Barder, T. E., et al. (2007). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6]

    • Core Reference: Establishes SPhos/XPhos as the premier ligands for ortho-substituted coupling.

  • Kinzel, T., et al. (2010). The Mechanism of the Oxidative Addition of Aryl Halides to Pd-SPhos. Journal of the American Chemical Society.[6]

    • Mechanism:[1][6][7][8][9] Explains the monoligated Pd species necessity.

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.[10] Chemical Communications.[11]

    • Troubleshooting: Definitive guide on why boronic acids decompose and how to stop it.

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

    • Alternative Reagents: The solution for unstable boronic acids.[9]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst.[12] Chemistry - A European Journal.

    • Alternative Catalyst: When phosphines fail, use PEPPSI.

Sources

Troubleshooting

Technical Support Center: Purification of 6-Chloro-2-(4-methylphenyl)benzoic Acid from Palladium Catalyst Contamination

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely synthesizing 6-chloro-2-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, you are likely synthesizing 6-chloro-2-(4-methylphenyl)benzoic acid via a Suzuki-Miyaura cross-coupling reaction. A critical bottleneck in this pathway is the removal of residual Palladium (Pd) to meet strict regulatory safety limits.

This guide is engineered to provide you with field-proven, mechanistically sound troubleshooting strategies. We do not just provide steps; we explain the chemical causality behind them so you can adapt these principles to your specific reactor conditions.

Regulatory Target Metrics

Before initiating purification, you must define your target Pd threshold. The ICH Q3D(R2) Guidelines for Elemental Impurities classify Palladium as a Class 2B impurity [1]. Because elemental impurities offer no therapeutic benefit, their Permitted Daily Exposure (PDE) is strictly regulated based on the route of administration.

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Palladium

Route of AdministrationPDE Limit (µ g/day )Max Concentration (ppm) for a 10g Daily Dose
Oral 10010 ppm
Parenteral 101 ppm
Inhalation 10.1 ppm

Note: If your biaryl acid is an intermediate rather than the final API, you may tolerate higher limits (e.g., 50-100 ppm) provided downstream steps offer further Pd clearance.

Workflow Overview

G Crude Crude Reaction Mixture (Pd > 1000 ppm) OrgWash Organic Phase (Discard: Pd complexes, Ligands) Crude->OrgWash Phase Separation AqPhase Aqueous Basic Phase (Product as Carboxylate) Crude->AqPhase Aq. NaHCO3 Acidify Acidification (HCl) & Extraction (EtOAc) AqPhase->Acidify Scavenger Thiol Scavenging (5 eq, 50°C, 4h) Acidify->Scavenger Pure Pure Biaryl Acid (Pd < 10 ppm) Scavenger->Pure Filtration & Concentration

Fig 1: Orthogonal purification workflow combining liquid-liquid extraction and solid-supported scavenging.

Troubleshooting & FAQs
Q1: Why is my Pd level still >500 ppm after standard silica gel chromatography?

The Causality: Palladium catalysts (e.g.,


 or 

) degrade during the reaction into a complex mixture of Pd(0) nanoparticles and Pd(II) coordination complexes. These species often coordinate weakly to the carboxylic acid moiety of your product. Standard bare silica gel (

) lacks the specific ligand affinity required to break these product-metal coordination bonds. Consequently, the Pd complexes streak through the column, co-eluting with your biaryl acid.

The Solution: Exploit the functional group of your product. 6-chloro-2-(4-methylphenyl)benzoic acid has a pKa of approximately 4.0. By performing an acid-base extraction, you create an orthogonal solubility system that chemically forces the separation of the product from the lipophilic Pd complexes [2].

Protocol 1: Self-Validating Acid-Base Extraction

This protocol is self-validating: by tracking the pH of the aqueous layer, you guarantee the partition state of your product, ensuring near-quantitative mass balance.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE).

  • Deprotonation: Add 1.0 M aqueous

    
     until the aqueous phase reaches pH 8.
    
    • Mechanism: The carboxylic acid is quantitatively deprotonated into a highly water-soluble sodium carboxylate. The degraded phosphine ligands and neutral Pd complexes remain highly lipophilic and stay in the organic phase.

  • Phase Separation: Separate the layers. Wash the aqueous layer with a fresh portion of MTBE to scrub any residual lipophilic Pd species. Discard the organic layers.

  • Reprotonation: Slowly acidify the aqueous layer with 2.0 M HCl until the pH reaches 2.

    • Validation: You will visually observe the precipitation of the free 6-chloro-2-(4-methylphenyl)benzoic acid as it loses its water solubility.

  • Recovery: Extract the precipitated acid into fresh Ethyl Acetate. Dry the organic layer over

    
     and concentrate. This step typically reduces Pd from >2000 ppm to ~50-100 ppm.
    
Q2: The acid-base extraction dropped Pd to 50 ppm, but I need <10 ppm for an oral API. What is the most effective scavenger for this specific matrix?

The Causality: To bridge the gap from 50 ppm to <10 ppm, you must use a functionalized metal scavenger. According to Hard-Soft Acid-Base (HSAB) theory, Pd(II) and Pd(0) are "soft" acids. They have a high thermodynamic affinity for "soft" bases like thiols (-SH) or thioureas. Grafting thiols onto a silica backbone (e.g., SiliaMetS Thiol or PhosphonicS SPM32) creates an insoluble matrix that outcompetes your carboxylic acid (a "hard" base) for the palladium ions [3].

Mechanism PdComplex Residual Pd Coordinated to Product BoundPd Immobilized Pd-Thiolate (Easily Filtered) PdComplex->BoundPd Ligand Exchange FreeProduct Free Biaryl Acid Product PdComplex->FreeProduct Release Silica Silica Matrix (Insoluble Support) Thiol Grafted Thiol (-SH) Soft Lewis Base Silica->Thiol Thiol->BoundPd Chelation

Fig 2: HSAB-driven ligand exchange mechanism of silica-supported thiol scavengers.

Protocol 2: Metal Scavenging Workflow
  • Preparation: Dissolve the semi-pure 6-chloro-2-(4-methylphenyl)benzoic acid in a polar aprotic solvent (THF or EtOAc) at a concentration of ~0.1 M.

  • Scavenger Loading: Add 5 molar equivalents of a silica-supported thiol scavenger (e.g., SiliaMetS Thiol) relative to the estimated residual Pd amount, not the product amount.

  • Thermal Agitation: Heat the suspension to 50°C and agitate for 4 to 12 hours.

    • Mechanism: Elevated temperatures increase the kinetics of the ligand exchange, allowing the immobilized thiols to strip Pd from the product.

  • Filtration: Filter the mixture through a pad of Celite. The silica-bound Pd remains on the filter cake.

  • Isolation: Concentrate the filtrate in vacuo. This dual-approach (Extraction + Scavenging) reliably yields product with <5 ppm Pd [4].

Q3: How can I confirm the Pd is completely removed without waiting days for ICP-MS results?

While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the regulatory gold standard for final batch release, it is too slow for in-process control. Rapid Proxy Method: Use a colorimetric spot test. Rubeanic acid (dithiooxamide) reacts with Pd(II) ions to form a distinct, insoluble yellow/orange precipitate. While not sensitive enough to guarantee <10 ppm, a negative rubeanic acid test on a concentrated drop of your organic layer provides immediate, self-validating feedback that the bulk of the Pd (>50 ppm) has been successfully purged, allowing you to confidently proceed to the next synthetic step.

References
  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • need purification help (no silica/no celite/ no acid-base extraction) . r/Chempros (Reddit). URL: [Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Palladium . Technology Networks. URL: [Link]

  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry . Organic Process Research & Development (ACS). URL: [Link]

Optimization

minimizing homocoupling side products in biphenyl synthesis

Topic: Minimizing Homocoupling Side Products in Suzuki-Miyaura Cross-Coupling Welcome to the Reaction Optimization Center Status: Online | Tier: Senior Application Support Philosophy: In drug development, a 5% impurity p...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Homocoupling Side Products in Suzuki-Miyaura Cross-Coupling

Welcome to the Reaction Optimization Center

Status: Online | Tier: Senior Application Support Philosophy: In drug development, a 5% impurity profile is not a nuisance; it is a toxicological liability. In biphenyl synthesis, homocoupling (the dimerization of two electrophiles or two nucleophiles) is the most persistent adversary to purity. This guide treats your reaction not as a recipe, but as a competitive kinetic system where we must rig the game in favor of the cross-product.

Module 1: The Diagnostic Triage

"Which dimer am I fighting?"

Before optimizing, you must identify the enemy. Homocoupling manifests in two distinct forms, each driven by a completely different failure mode in the catalytic cycle.

The Diagnostic Logic: Run a GC-MS or LC-MS of your crude reaction mixture. Compare the mass of your side products to your starting materials.

  • Scenario A (Oxidative Homocoupling): You see a peak with Mass =

    
    .
    
    • Root Cause:[1][2][3][4][5][6][7][8] Oxygen infiltration or "Glaser-type" oxidative coupling.

  • Scenario B (Reductive Homocoupling): You see a peak with Mass =

    
    .
    
    • Root Cause:[1][2][3][4][5][6][7][8] Catalyst disproportionation or slow transmetallation.

Visual Diagnostic Flowchart

The following logic tree guides your troubleshooting process based on crude MS data.

DiagnosticTree Start Analyze Crude Reaction (LC-MS/GC-MS) Decision Identify Impurity Mass Start->Decision Oxidative Mass = 2 x Boronic Acid (Ar²-Ar²) Decision->Oxidative Dimer B detected Reductive Mass = 2 x Aryl Halide (Ar¹-Ar¹) Decision->Reductive Dimer A detected OxCause CAUSE: Oxidative Homocoupling (Oxygen Infiltration) Oxidative->OxCause RedCause CAUSE: Reductive Homocoupling (Disproportionation / Slow Transmetallation) Reductive->RedCause OxAction ACTION: 1. Check Gas Lines 2. Add Scavenger (K-Formate) 3. Slow Addition of Boronate OxCause->OxAction RedAction ACTION: 1. Change Solvent (Alcohol/DMSO) 2. Increase Halide:Pd Ratio 3. Switch to Pd(0) Source RedCause->RedAction

Figure 1: Diagnostic logic for identifying the specific mode of catalytic failure based on impurity mass profile.

Module 2: Troubleshooting Oxidative Homocoupling ( - )

The Problem: Your boronic acid is dimerizing. The Mechanism: This is an oxygen-dependent pathway. Oxygen re-oxidizes


 to a peroxo-Pd(II) species, or directly facilitates a copper-like "Glaser" coupling of the boronic acids.
FAQ: Oxidative Issues

Q: I degassed my solvent by sonication, but I still see 10% homocoupling. Why? A: Sonication is insufficient for high-fidelity coupling. It removes macroscopic bubbles but leaves dissolved oxygen.

  • The Fix: You must use Sparging (bubbling inert gas for >15 mins) or Freeze-Pump-Thaw cycles.

  • Scientific Rationale: Oxygen acts as a competitive oxidant. If

    
     is present, the boronic acid undergoes homocoupling at a rate often faster than the difficult transmetallation step [1].
    

Q: Can I add a chemical additive to "eat" the oxygen? A: Yes. This is a standard pharmaceutical process technique.

  • The Fix: Add Potassium Formate (HCOOK) (0.1 - 0.5 equiv).

  • Scientific Rationale: Formate acts as a mild reducing agent.[5][9] It reduces transient

    
     species back to 
    
    
    
    before they can facilitate the homocoupling cycle, effectively "scrubbing" the system without poisoning the catalyst [2].

Q: My boronic acid is electron-rich. Does that matter? A: Yes. Electron-rich boronic acids are more prone to oxidative homocoupling.

  • The Fix: Use Slow Addition (syringe pump) of the boronic acid.

  • Scientific Rationale: By keeping the instantaneous concentration of the boronic acid low relative to the aryl halide, you statistically favor the cross-coupling event over the bimolecular homocoupling event [3].

Module 3: Troubleshooting Reductive Homocoupling ( - )

The Problem: Your aryl halide is dimerizing. The Mechanism: This often occurs via "disproportionation." Two


 species exchange ligands to form 

and

. The former eliminates to form the dimer.
FAQ: Reductive Issues

Q: I am using


. Why is my aryl halide dimerizing? 
A:  You are likely using a precatalyst that requires reduction, or your transmetallation is too slow.
  • The Fix: Switch the solvent to 2-Propanol or 1-Butanol , or add small amounts of water.

  • Scientific Rationale: Primary and secondary alcohols can act as sacrificial reductants, regenerating the active

    
     species necessary to prevent the buildup of off-cycle Pd(II) intermediates that lead to scrambling [4].
    

Q: How does the base affect halide dimerization? A: Weak bases can slow down transmetallation, leaving the oxidative addition complex (


) vulnerable to scrambling.
  • The Fix: Switch to Hydroxide bases (NaOH, KOH) or add Fluoride (CsF) .

  • Scientific Rationale: Fluoride forms a highly reactive

    
     intermediate or activates the boronic acid to a boronate-ate complex more efficiently, accelerating transmetallation so the catalyst doesn't "wait around" to homocouple [5].
    
Module 4: The "High-Fidelity" Protocol

SOP: Minimizing Side Products in Challenging Substrates

This protocol integrates the "Slow Addition" and "Sacrificial Reductant" strategies into a single workflow.

Reagents & Setup
ComponentSpecificationPurpose
Catalyst

+ SPhos (or XPhos)
High-activity bulky ligands prevent bridging dimers.
Solvent Toluene : Water (4:1) or n-Butanoln-Butanol acts as a reductant; biphasic systems help solubility.
Base

(3.0 equiv)
Phosphate buffers pH; prevents hydrolytic deboronation.
Additive Potassium Formate (0.2 equiv) CRITICAL: Scavenges trace

.
Step-by-Step Execution
  • The Vessel Prep:

    • Flame-dry a 3-neck round bottom flask. Cool under a stream of Argon (Do not use Nitrogen if high-purity Argon is available; Argon is heavier than air and blankets better).

  • The "Pot" Charge (Aryl Halide):

    • Add Aryl Halide (1.0 equiv), Catalyst (1-3 mol%), Ligand (1.2x Cat loading), Base (3.0 equiv), and Potassium Formate (0.2 equiv).

    • Add 80% of your solvent volume.

    • Sparge this mixture with Argon for 20 minutes vigorously.

  • The "Feed" Charge (Boronic Acid):

    • Dissolve Boronic Acid (1.2 - 1.5 equiv) in the remaining 20% of degassed solvent in a separate vial.

    • Load into a gas-tight syringe.

  • The Reaction:

    • Heat the "Pot" to reaction temperature (typically 80-100°C).

    • Slow Addition: Syringe-pump the Boronic Acid solution into the Pot over 1-2 hours.

    • Why? This keeps

      
       low, starving the second-order homocoupling reaction while feeding the first-order cross-coupling.
      
  • Workup:

    • Cool. Filter through Celite. Analyze crude via LC-MS to confirm dimer suppression.

Module 5: Mechanistic Visualization

The following diagram illustrates the "Danger Zones" in the catalytic cycle where homocoupling occurs, helping you visualize where your intervention acts.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar¹-Pd-X) Pd0->OxAdd + Ar¹-X TransMet Transmetallation (Ar¹-Pd-Ar²) OxAdd->TransMet + Ar²-B(OH)₂ (Base) RedHomo Reductive Homocoupling (Ar¹-Ar¹) OxAdd->RedHomo Disproportionation (Slow Transmetallation) Prod Product Release (Ar¹-Ar²) TransMet->Prod Prod->Pd0 O2 Oxygen (O₂) O2->Pd0 Re-oxidation OxHomo Oxidative Homocoupling (Ar²-Ar²) O2->OxHomo Glaser Coupling

Figure 2: The Suzuki-Miyaura Catalytic Cycle highlighting the divergence points for Oxidative (Oxygen-driven) and Reductive (Disproportionation-driven) homocoupling.

References
  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base."[1][8] Journal of the American Chemical Society, 128(21), 6829–6836. Link

  • Dunn, P. J., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development, 11(3), 359–364.[10] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • Liu, C., et al. (2010). "Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols." The Journal of Organic Chemistry, 75(22), 7921–7924. Link

  • Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Accounts of Chemical Research, 33(5), 314–321. Link

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for Hindered Biaryl Coupling

Welcome to the High-Throughput Catalysis Support Hub. Subject: Optimizing Reaction Temperature for Sterically Hindered Biaryl Coupling (Suzuki-Miyaura Focus).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Catalysis Support Hub. Subject: Optimizing Reaction Temperature for Sterically Hindered Biaryl Coupling (Suzuki-Miyaura Focus). Assigned Specialist: Dr. A. Vance, Senior Application Scientist.

Introduction: The Thermal Paradox

In hindered biaryl coupling (e.g., tetra-ortho-substituted systems), temperature is your most volatile variable. You face a fundamental paradox:

  • Kinetic Necessity: Steric bulk raises the activation energy (

    
    ) for the transmetallation step, often requiring heat (
    
    
    
    ) to drive the reaction.
  • Thermodynamic Instability: High temperatures accelerate protodeboronation (destruction of the boronic acid) and catalyst decomposition (Pd black formation).

This guide replaces "trial and error" with a mechanistic approach to balancing these competing factors.

Module 1: Troubleshooting Low Conversion (The "Cold Start")

User Issue: "My reaction stalls at <20% conversion. I am running at


 to protect my substrate, but nothing is happening."

Diagnosis: You have likely not overcome the activation energy barrier for transmetallation . In hindered systems, the oxidative addition is fast (using modern precatalysts), but the palladium center is too crowded to accept the nucleophile (boronic acid) at low temperatures.

Technical Solution

For sterically demanding substrates (e.g., 2,6-disubstituted aryl halides), the rate-limiting step shifts from oxidative addition to transmetallation.

  • Switch to Precatalysts: Do not use Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    + Ligand. These require thermal energy just to form the active species. Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G4) which generate the active L-Pd(0) species even at room temperature, allowing you to use thermal energy solely for the coupling cycle.
  • The "Kick-Start" Protocol:

    • Start at RT for 30 mins to ensure catalyst activation.[1]

    • Ramp to

      
       .
      
    • If conversion is

      
       after 2 hours, add CuCl (10-20 mol%) . Copper facilitates a "double transmetallation" pathway (Boron 
      
      
      
      Copper
      
      
      Palladium) which is often more sterically permissive.

Module 2: Troubleshooting Substrate Destruction (Protodeboronation)

User Issue: "My aryl halide is untouched, but my boronic acid has completely disappeared from the LCMS trace. I see the de-borylated arene (Ar-H)."

Diagnosis: You are experiencing thermal protodeboronation .[2] This is the primary failure mode for 2,6-disubstituted boronic acids and 2-heteroaryl boronates. At high temperatures (


), the rate of hydrolysis/protonolysis exceeds the rate of transmetallation.
Technical Solution

You must lower the standing concentration of the boronic acid or switch the boron source.

Option A: The "Slow-Feed" Method

  • Setup: Dissolve the boronic acid in the reaction solvent.

  • Execution: Use a syringe pump to add the boronic acid solution to the hot catalyst/halide mixture over 2–4 hours.

  • Why: This keeps the concentration of boronic acid low relative to the catalyst, statistically favoring transmetallation over self-destruction.

Option B: Anhydrous Conditions

  • Protodeboronation requires a proton source (usually water/base).

  • Switch: Move from aqueous base (K

    
    CO
    
    
    
    /H
    
    
    O) to anhydrous K
    
    
    PO
    
    
    or CsF in dry Dioxane or Toluene.
  • Note: Anhydrous Suzuki couplings are slower; you may need to increase T by

    
     to compensate.
    

Module 3: Catalyst Decomposition (Thermal Runaway)

User Issue: "The reaction starts well but stops at 60% conversion. The solution turns from orange/yellow to black."

Diagnosis: Ligand dissociation. At high temperatures, the phosphine ligand dissociates from the Pd center, leading to the formation of inactive Pd aggregates (Pd black). This is common with first-generation ligands (PPh


) or when using insufficient ligand-to-metal ratios.
Reference Data: Ligand Thermal Ceilings

Use this table to set your maximum process temperature.

Ligand ClassSpecific LigandMax Recommended TStability Mechanism
Dialkylbiaryl XPhos

Bulky isopropyl groups prevent oxidation; stable scaffold.
Dialkylbiaryl SPhos

High electron density; susceptible to oxidation if air leaks in.
Dialkylbiaryl BrettPhos

Extremely bulky; excellent for preventing Pd black.
NHC PEPPSI-IPr

Carbene bond is stronger than Phosphine-Pd bond.
Traditional PPh


Labile; dissociates easily. Avoid for hindered coupling.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing temperature based on failure modes.

OptimizationLogic Start Start: Hindered Biaryl Coupling Analyze Analyze LCMS at 1 Hour Start->Analyze LowConv Halide Remaining Boronic Acid Remaining Analyze->LowConv Low Conversion Proto Halide Remaining Boronic Acid GONE (Ar-H formed) Analyze->Proto Protodeboronation Death Reaction Stalls Solution turns Black Analyze->Death Cat. Deactivation Action1 Increase T (+10°C) OR Add CuCl (20 mol%) LowConv->Action1 Action2 1. Lower T (-20°C) 2. Switch to Slow Addition 3. Use MIDA Boronate Proto->Action2 Action3 1. Switch to Pd-G4 Precatalyst 2. Switch to NHC Ligand (PEPPSI) Death->Action3

Figure 1: Troubleshooting logic flow for thermal optimization in hindered Suzuki-Miyaura coupling.

Standardized Protocol: Temperature Screening

Do not guess. Use this parallel synthesis workflow (using a heating block or vial plate) to define the "Goldilocks Zone" for your specific substrate pair.

Reagents:

  • Catalyst: XPhos Pd G4 (2 mol%)

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 0.5M aqueous solution)
  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Prepare Master Mix: Combine Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and Catalyst in solvent. Distribute into 4 vials.

  • Add Base: Add base solution to all vials simultaneously under inert atmosphere (N

    
    /Ar).
    
  • The Gradient:

    • Vial A: Room Temperature (

      
      )
      
    • Vial B:

      
      
      
    • Vial C:

      
      
      
    • Vial D:

      
       (Requires sealed pressure vial if using THF)
      
  • Sampling: Sample at 30 mins and 2 hours .

  • Analysis:

    • If Vial A works >50%: Stick to RT to minimize impurities.

    • If Vial C works but Vial D shows Ar-H (deboronation): Your ceiling is

      
      .
      
    • If only Vial D works: You are kinetically limited; consider switching solvent to Toluene/Water (

      
      ) or n-Butanol (
      
      
      
      ).

Advanced Mechanism: Why Temperature Matters

The following diagram details the competing pathways. Your goal is to maximize the green path (Transmetallation) while suppressing the red path (Hydrolysis).

Mechanism Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition Complex) TransMet L-Pd(II)-Ar-Ar' (Pre-Reductive Elim) Pd_Ox->TransMet + Boronate Boronic Ar'-B(OH)2 (Boronic Acid) Boronate [Ar'-B(OH)3]- (Activated Boronate) Boronic->Boronate + Base (Fast) Boronate->TransMet Transmetallation (High Ea for Hindered) Decomp Ar'-H (Protodeboronation) Boronate->Decomp Hydrolysis (Accelerated by High T) Product Ar-Ar' (Biaryl Product) TransMet->Product Reductive Elim (Fast)

Figure 2: Kinetic competition between productive transmetallation and destructive protodeboronation.

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L-Pd(0) in Cross-Coupling Reactions.[1][3] Journal of the American Chemical Society.

    • Core insight: Establishes the stability and activation profiles of G3/G4 precatalysts, essential for low-temperature activ
  • Lloyd-Jones, G. C., et al. (2014). Protodeboronation of Arylboronic Acids and Esters. Journal of the American Chemical Society.

    • Core insight: Defines the mechanism of base-catalyzed protodeboronation, confirming the temperature dependence of boronic acid destruction.
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal.

    • Core insight: Demonstrates the superior thermal stability of NHC ligands over phosphines for difficult couplings.
  • Altenhoff, G., & Glorius, F. (2003).[4] Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature.[1][4][5] Angewandte Chemie International Edition.[4]

    • Core insight: Proof of concept that highly active catalysts can overcome steric barriers without excessive he

Sources

Optimization

removing unreacted p-tolylboronic acid from reaction mixture

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted p-Tolylboronic Acid from Reaction Mixtures Ticket ID: #BOR-RMV-001 Overview You are encountering a common bottleneck in Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Workup Strategies Subject: Removal of Unreacted p-Tolylboronic Acid from Reaction Mixtures Ticket ID: #BOR-RMV-001

Overview

You are encountering a common bottleneck in Suzuki-Miyaura cross-couplings. Arylboronic acids, such as p-tolylboronic acid, are amphoteric, "sticky" on silica gel (causing streaking/tailing), and often co-elute with reaction products. Their removal is critical because residual boron species can interfere with downstream biological assays and complicate NMR interpretation.

This guide moves beyond standard textbook workups, offering three tiered protocols based on your product's stability profile.

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your target molecule to select the correct removal strategy.

WorkupDecisionTree Start Start: Crude Reaction Mixture BaseSensitive Is Product Base Sensitive? Start->BaseSensitive OxidationSensitive Is Product Oxidation Sensitive? BaseSensitive->OxidationSensitive No MethodC Protocol C: Solid-Supported Scavenging (For Sensitive/High-Value APIs) BaseSensitive->MethodC Yes (Avoid Aqueous Base) MethodA Protocol A: Sorbitol-Enhanced Extraction (Best for Robust Substrates) OxidationSensitive->MethodA Yes MethodB Protocol B: Oxidative Workup (Converts Boronic Acid to Phenol) OxidationSensitive->MethodB No

Figure 1: Decision matrix for selecting the optimal purification strategy based on product stability.

Protocol A: The Sorbitol-Enhanced Extraction (Gold Standard)

Best For: Products stable to basic aqueous conditions. Mechanism: p-Tolylboronic acid (


) is only partially ionized at moderate pH. However, 1,2-diols (like Sorbitol) form a cyclic boronate ester complex with the acid. This complex is significantly more acidic (

) and highly water-soluble, effectively "locking" the boron species in the aqueous phase.

Step-by-Step Procedure:

  • Quench: Cool reaction mixture to room temperature.

  • Preparation: Prepare a 1M aqueous Sorbitol / 1M

    
      solution.
    
  • Partition: Add the Sorbitol/Carbonate solution to your organic reaction mixture (ratio 1:1 v/v).

  • Agitation: Stir vigorously for 15–20 minutes. Note: Complex formation is not instantaneous; give it time.

  • Separation: Separate the layers. The p-tolylboronic acid (now a sorbitol complex) will remain in the aqueous layer.

  • Wash: Wash the organic layer once more with 1M

    
     (without sorbitol) to remove any residual complex.
    
  • Dry & Concentrate: Dry organic layer over

    
     and concentrate.
    

Why this works: The equilibrium shifts dramatically toward the tetrahedral boronate-sorbitol complex, preventing the "leaching" of boronic acid back into the organic phase during extraction.

Protocol B: Oxidative Workup (Chemical Transformation)

Best For: Products that co-elute with boronic acid but are stable to oxidation (e.g., no free thiols, thioethers, or easily oxidized aldehydes). Mechanism: This method converts the difficult-to-separate p-tolylboronic acid into p-cresol (4-methylphenol). Phenols have vastly different polarity (


) compared to the product and can be removed by a basic wash (forming the phenoxide).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude residue in THF or

    
    .
    
  • Oxidation: Add 30%

    
     (aq)  dropwise, followed by 1M NaOH .
    
    • Stoichiometry: Use ~2–5 equiv of

      
       relative to the excess boronic acid.
      
  • Reaction: Stir at room temperature for 30–60 minutes.

  • Quench (Critical): Carefully add saturated aqueous

    
     (sodium thiosulfate) to quench excess peroxide. Test with starch-iodide paper to ensure no active peroxide remains.
    
  • Extraction:

    • Perform a liquid-liquid extraction.[1][2][3]

    • The p-cresol (converted to sodium p-cresolate by NaOH) will partition into the aqueous phase.

    • Your product remains in the organic phase.[4]

Protocol C: Solid-Supported Scavenging (PS-DEAM)

Best For: High-value intermediates, late-stage functionalization, or base-sensitive compounds where aqueous workup is risky. Mechanism: Polymer-supported Diethanolamine (PS-DEAM) acts as a "boron sponge." The resin-bound amine and alcohol groups chelate the boron atom, removing it from solution via filtration.

Step-by-Step Procedure:

  • Resin Selection: Use PS-DEAM resin (typical loading ~1.5 mmol/g).

  • Calculation: Calculate the theoretical amount of excess boronic acid. Add 2–3 equivalents of resin relative to the excess boron.[1]

  • Incubation: Add resin to the reaction mixture (diluted in THF, DCM, or DMF).

  • Agitation: Shake or stir gently (do not use a magnetic stir bar that grinds the beads) for 4–12 hours.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Rinse: Rinse the resin cake with THF. The filtrate contains your purified product; the boron remains bound to the solid resin.[2]

Comparative Analysis of Methods

MetricProtocol A (Sorbitol)Protocol B (Oxidative)Protocol C (Scavenging)
Cost LowLowHigh (Resin cost)
Time Efficiency High (< 30 mins)Medium (1-2 hours)Low (4-12 hours)
Boron Removal >95%>99% (via transformation)>90%
Scalability Excellent (Kg scale)Good (Safety limits)Poor (g scale only)
Risk Factor LowHigh (Peroxides)Low

Troubleshooting & FAQ

Q: I tried the basic wash, but my product is also acidic (e.g., contains a carboxylic acid or phenol). Now I've lost my product in the aqueous layer.

  • A: In this case, do not use Protocol A or B . Use Protocol C (Resin Scavenging). Alternatively, you can perform a "Reverse Extraction":

    • Perform the basic wash (Product + Boronic acid go into water).[2]

    • Carefully acidify the aqueous layer to pH ~5–6.

    • Extract with DCM.[3] The boronic acid (less acidic) often remains in the water or precipitates, while carboxylic acids (depending on pKa) may extract back out. However, this is tricky. The best path for acidic products is Reverse Phase Chromatography (C18) , where boronic acids elute at the solvent front.

Q: I am seeing "streaking" on my TLC and Column. Is this the boronic acid?

  • A: Yes. Boronic acids interact strongly with the silanol groups on silica gel.

    • Fix: Add 1% Triethylamine (

      
      ) to your eluent. This blocks the silanol sites.
      
    • Alternative: Convert the boronic acid to a pinacol ester before the column (add pinacol +

      
      ), as the ester streaks less than the free acid.
      

Q: Can I just use Pinacol to precipitate the boronic acid?

  • A: Adding pinacol will form the arylboronic pinacol ester. While this doesn't precipitate it out of solution (esters are soluble in organics), it changes the

    
     significantly. You can convert the messy free acid into a discrete, non-streaking spot (the ester) which may be easier to separate from your product via chromatography.[4]
    

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Mothana, S., Grassot, J.-M., & Hall, D. G. (2010). Multistep Phase-Switching Synthesis of Arylboronic Acids. Angewandte Chemie International Edition, 49(16), 2883–2887. (Describes the Sorbitol complexation principle).

  • Biotage. (n.d.). Polymer-Bound Diethanolamine (PS-DEAM) Technical Note. Biotage Technical Support Documents.

  • Kuivila, H. G. (1954). The Reaction of Phenylboronic Acid with Hydrogen Peroxide.[5] Journal of the American Chemical Society, 76(3), 870–874.

Sources

Troubleshooting

resolution of atropisomers of 6-chloro-2-(4-methylphenyl)benzoic acid

The following Technical Support Guide is designed for researchers and process chemists dealing with the resolution of 6-chloro-2-(4-methylphenyl)benzoic acid , a biaryl system exhibiting Class 1 or Class 2 atropisomerism...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists dealing with the resolution of 6-chloro-2-(4-methylphenyl)benzoic acid , a biaryl system exhibiting Class 1 or Class 2 atropisomerism (borderline rotational stability).

This guide addresses the specific challenges of labile axial chirality , where the rotational energy barrier (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is likely between 18–22 kcal/mol , leading to rapid racemization at room temperature in solution but potential stability in the solid state or at low temperatures.

Case Subject: 6-chloro-2-(4-methylphenyl)benzoic acid Classification: Restricted Rotation Biaryl / Borderline Atropisomer Status: Active Troubleshooting

🔬 Executive Summary: The Physics of Your Molecule

Before attempting resolution, you must understand why this molecule behaves differently from stable atropisomers (e.g., BINAP).

  • Structural Analysis: The biaryl axis connects C2 of the benzoic acid ring to C1' of the tolyl ring.

    • Ring A (Benzoic): Substituents at positions 2 (Axis) and 6 (Chloro) create a "buttressing effect" on the C1-COOH. The 6-Cl pushes the 1-COOH group, effectively increasing its steric bulk relative to the axis.

    • Ring B (Tolyl): The ortho positions (2', 6') are Hydrogens .[1]

  • The Consequence: While the buttressed COOH/Cl system provides significant steric hindrance on one side, the lack of substitution on the Tolyl ring (Ring B) lowers the rotational barrier.

  • Expected Behavior:

    • At Room Temperature (25°C): Half-life (

      
      ) of racemization may be in the range of minutes to hours .
      
    • Chromatography: You will likely observe "plateauing" or peak coalescence (dynamic HPLC).[1]

    • Resolution Strategy: Standard RT resolution will fail. You must use Cryogenic HPLC or Crystallization-Induced Dynamic Resolution (CIDR) .

🛠 Module 1: Chromatographic Resolution (Troubleshooting & Protocol)

🔴 Issue: "My HPLC peaks are merging or show a plateau between them."

Diagnosis: This is the hallmark of on-column racemization . The compound is rotating during the separation process. Solution: You must lower the temperature to "freeze" the rotation relative to the chromatographic timescale.

✅ Protocol: Low-Temperature Chiral HPLC (Cryo-HPLC)

Objective: Analytical separation of enantiomers (


 and 

helicity) to determine purity or kinetics.
ParameterRecommendationTechnical Rationale
Column Chiralpak AD-3 or Chiralcel OD-3 (Amylose/Cellulose derivatives)Polysaccharide phases show superior recognition for "propeller" shaped biaryls. The -3 (3 µm) series provides higher efficiency.
Mobile Phase n-Hexane / IPA / TFA (90:10:0.1)Normal phase is preferred for solubility and low viscosity at low temps. TFA (0.1%) is critical to suppress ionization of the COOH, preventing peak tailing.[1]
Temperature 0°C to -20°C CRITICAL STEP. Lowering T increases the racemization half-life exponentially. At -20°C, the barrier becomes sufficient for baseline resolution.
Flow Rate 0.5 - 0.8 mL/minLower flow rates reduce backpressure, which is higher at low temps, but higher flow rates minimize on-column residence time (reducing racemization).[1] Balance is key.

Step-by-Step Workflow:

  • Equilibrate the column at 10°C . Inject sample.

  • If a "saddle" (plateau) appears between peaks, lower T to 0°C .[1]

  • If resolution is still partial (

    
    ), lower T to -10°C  or -20°C .
    
  • Calculation: Use the plateau height to calculate the rotational energy barrier (

    
    ) using the Trapp-Schurig equation if kinetic data is needed.
    

🧪 Module 2: Preparative Resolution via Crystallization (CIDR)

🔴 Issue: "I need gram-scale enantiomers, but chiral HPLC is too expensive/slow."

Insight: Because your compound racemizes in solution, you cannot use standard diastereomeric salt resolution (which relies on the stability of the isomer in the mother liquor). Opportunity: You can exploit this lability using Crystallization-Induced Dynamic Resolution (CIDR) . This allows you to convert 100% of the racemic starting material into a single enantiomer.

✅ Protocol: CIDR with Chiral Amines

Mechanism:

  • In solution,

    
    -acid and 
    
    
    
    -acid equilibrate rapidly.
  • You add a chiral base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Phenylethylamine).
    
  • Two diastereomeric salts form:

    
     and 
    
    
    
    .
  • One salt is less soluble and crystallizes out.

  • Le Chatelier's principle drives the solution equilibrium toward the crystallizing form.

Experimental Setup:

  • Screening:

    • Prepare 0.1 M solutions of the racemate in EtOH, IPA, and Acetone.

    • Add 1.0 eq of chiral bases: (R)-(+)-1-Phenylethylamine , Cinchonidine , or (S)-(-)-α-Methylbenzylamine .

    • Stir at RT for 24 hours. Look for precipitate.

  • Optimization (The "Ripening" Phase):

    • If a precipitate forms, heat the slurry to reflux (dissolving most solids) and cool slowly.[1]

    • Crucial: Stir the slurry at a temperature just below the solubility limit for 12–48 hours. This promotes the conversion of the soluble diastereomer into the solid diastereomer via the racemization pathway.

  • Isolation:

    • Filter the solid rapidly.

    • Wash: Use cold solvent (e.g., -20°C ether) to prevent re-dissolution and racemization.[1]

    • Liberation: Suspend salt in cold HCl (aq) and extract with cold EtOAc. Evaporate at < 20°C .

Data Table: Chiral Base Selection Guide

Chiral BaseSolvent SystemSuccess ProbabilityNotes
(R)-1-Phenylethylamine Ethanol/Hexane (1:1)HighForms robust H-bond networks with benzoic acids.
Cinchonidine AcetoneMediumGood for bulky acids; check solubility.
(1R,2R)-DACH Methanol/ACNLowOften too soluble; use for highly acidic compounds.[1]

📉 Module 3: Stability & Storage (The "Disappearing ee" Problem)

🔴 Issue: "I isolated 99% ee, but after a week on the bench, it's 50% ee."

Diagnosis: The rotational barrier is low enough that thermal energy at room temperature (RT) overcomes it over time. This is a Class 2 atropisomer behavior.

✅ Protocol: Handling & Storage[1]
  • Solid State:

    • Store as the solid crystalline acid or salt . Crystal lattice forces ("crystal packing forces") often impose an additional barrier (up to +10 kcal/mol), effectively locking the conformation.[1]

    • Do NOT store as an oil or amorphous solid.

  • In Solution:

    • Never store in solution at RT.

    • If analysis is delayed, store samples in a -80°C freezer .[1]

    • Avoid high-boiling solvents (DMSO, DMF) for removal, as the heat required to evaporate them will racemize your product.[1] Use DCM or Ether .

  • Chemical Locking (Derivatization):

    • If the free acid is too unstable for your biological assay, consider converting it to a bulky amide .[1]

    • Reaction: React acid with tert-butylamine or 2,6-dimethylaniline .

    • Effect: The increased steric bulk at the ortho-position of the amide will raise the barrier significantly (

      
       kcal/mol), making the atropisomers stable at RT.
      

📊 Visualization: Logic Flow for Resolution Strategy[1]

ResolutionStrategy Start Start: 6-chloro-2-(4-methylphenyl)benzoic acid CheckBarrier Step 1: Check Stability (Dissolve & monitor HPLC at 25°C) Start->CheckBarrier Decision Do peaks merge? CheckBarrier->Decision Stable No: Stable Atropisomer (Class 3) Decision->Stable Peaks distinct Unstable Yes: Labile Atropisomer (Class 1/2) Decision->Unstable Plateau/Single Peak StandardRes Standard Chiral HPLC (RT, Isocratic) Stable->StandardRes CryoHPLC Option A: Cryo-HPLC (-20°C, Analytical) Unstable->CryoHPLC For Analysis CIDR Option B: CIDR (Crystallization Induced Dynamic Resolution) Unstable->CIDR For Scale-up (>1g) Deriv Option C: Derivatization (Bulky Amide Formation) Unstable->Deriv For Bio-Assay Final Target Enriched Isomer CIDR->Final Yields 100% Single Isomer Deriv->Final Stable Analog

Caption: Decision matrix for selecting the appropriate resolution strategy based on the rotational stability of the biaryl axis.

📚 References

  • LaPlante, S. R., et al. (2011).[1] "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry, 54(20), 7005-7022.[1] Link[1]

    • Grounding: Defines Class 1/2/3 atropisomers and stability thresholds.

  • Wolf, C. (2007).[1] Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. RSC Publishing.[2][3]

    • Grounding: Comprehensive text on racemization barriers and CIDR mechanisms.

  • Lunazzi, L., et al. (2010).[1] "Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents." Organic & Biomolecular Chemistry, 8, 439-444.[1] Link

    • Grounding: Provides experimental data on steric barriers in ortho-substituted biaryls.

  • Bringmann, G., et al. (2005).[1] "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384-5427.[1] Link[1]

    • Grounding: The authoritative review on synthesizing and resolving biaryl atropisomers.

  • Alkorta, I., et al. (2005).[1] "Non-classical buttressing effect: gas-phase ionization of some methyl-substituted benzoic acids." Journal of the Chemical Society, Perkin Transactions 2.[1][2] Link

    • Grounding: Explains the specific "buttressing" interaction between the 6-Chloro and 1-COOH groups relevant to this molecule.

Sources

Optimization

preventing decarboxylation of 2-arylbenzoic acids during heating

Topic: Preventing Decarboxylation of 2-Arylbenzoic Acids During Heating Technical Support Center: 2-Arylbenzoic Acid Stability Role: Senior Application Scientist Subject: Stabilization Protocols for Ortho-Substituted Ben...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decarboxylation of 2-Arylbenzoic Acids During Heating

Technical Support Center: 2-Arylbenzoic Acid Stability

Role: Senior Application Scientist Subject: Stabilization Protocols for Ortho-Substituted Benzoic Acids Reference ID: TS-2025-ABA-05

Executive Summary: The "Ortho-Effect" Challenge

Researchers working with 2-arylbenzoic acids (and related ortho-substituted benzoates) frequently encounter unexpected yield losses due to decarboxylation . Unlike simple benzoic acids, which are thermally stable up to high temperatures, 2-arylbenzoic acids possess a unique structural vulnerability: steric strain .

The bulky aryl group at the ortho position forces the carboxyl group out of planarity with the benzene ring. Decarboxylation relieves this steric congestion, making the reaction thermodynamically favorable. This process is dramatically accelerated by heat , acidic pH (protodecarboxylation) , and transition metal impurities .

This guide provides the mechanistic logic and validated protocols to arrest this pathway during synthesis, workup, and storage.

Diagnostic & Troubleshooting Guide

Issue 1: "My product disappears during acidic workup/extraction."

Diagnosis: Protodecarboxylation. Mechanism: In strong acid, the ipso-carbon (the ring carbon holding the carboxyl group) becomes susceptible to protonation. The steric twist of the 2-aryl group raises the ground state energy, lowering the activation barrier for this proton attack. Once protonated, CO₂ is ejected rapidly. Corrective Action:

  • Stop pH shocks: Never acidify the reaction mixture to pH 1–2.

  • Protocol Adjustment: Acidify only to pH 4–5 (just below the pKa of ~3.5–4.0) using weak acids (e.g., 1M Citric Acid or Acetic Acid) at 0°C .

  • Solvent Switch: Avoid heating in protic solvents (MeOH, EtOH) with acid.

Issue 2: "I see biaryl formation during Suzuki/Heck coupling."

Diagnosis: Metal-Catalyzed Decarboxylation. Mechanism: Palladium (Pd) and especially Copper (Cu) can insert into the Ar–COOH bond or facilitate decarboxylative cross-coupling. This is often a desired pathway in some methodologies (e.g., Gooßen coupling) but a side reaction here. Corrective Action:

  • Exclude Copper: Ensure reagents are Cu-free.

  • Base Selection: Use mild, bulky bases (e.g., Cs₂CO₃ or K₃PO₄ ) rather than strong alkoxides.

  • Temperature Cap: Limit reaction temperature to 80–100°C . Above 120°C, thermal decarboxylation becomes significant regardless of catalyst.

Issue 3: "The solid compound degrades upon drying in the oven."

Diagnosis: Thermal Decarboxylation (Lattice Energy vs. Strain). Mechanism: While the solid state is generally more stable, the crystal lattice can "lock" the molecule in a twisted, high-energy conformation. Heating provides the activation energy to snap the C–C bond. Corrective Action:

  • Vacuum Dry: Dry under high vacuum (0.1 mbar) at room temperature or max 40°C.

  • Desiccant: Use P₂O₅ in the desiccator to remove water without heat.

Mechanistic Visualization

The following diagram illustrates the Protodecarboxylation Pathway , the most common failure mode during workup. Note how steric strain (


) destabilizes the ground state.

DecarboxylationMechanism Substrate 2-Arylbenzoic Acid (Ground State: High Steric Strain) Transition Ipso-Protonation (Transition State) Substrate->Transition + H+ (Acidic pH) Intermediate Wheland Intermediate (Sigma Complex) Transition->Intermediate Rate Limiting Step (Lowered by Steric Twist) Products Biaryl + CO2 (Strain Relief) Intermediate->Products - CO2 (Irreversible)

Caption: The steric bulk of the 2-aryl group twists the carboxylate, raising ground-state energy and accelerating proton attack at the ipso-carbon.

Validated Protocols

Protocol A: "Safe-Zone" Workup for Labile 2-Arylbenzoic Acids

Use this protocol if you observe gas evolution (CO₂) or biaryl spots on TLC during standard workup.

StepActionTechnical Rationale
1 Cool Down Cool the reaction mixture to 0–4°C (Ice bath).
2 Solvent Swap If reaction solvent is high-boiling (DMF/DMSO), dilute with EtOAc or DCM . Avoid heating to remove solvent while acidic.
3 Quench Add 0.5 M Citric Acid or 1 M NH₄Cl dropwise.
4 pH Control Monitor pH with a probe. Stop addition at pH 4.5–5.0 . Do NOT target pH 1.0.
5 Extraction Extract immediately into the organic phase. The free acid prefers the organic layer even at pH 4–5 due to lipophilicity.
6 Drying Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic).
7 Concentration Rotary evaporate at bath temp < 35°C .
Protocol B: Stabilization Additives for Storage

For highly unstable derivatives (e.g., 2,6-diarylbenzoic acids), store as the salt form .

  • Dissolve the acid in a minimum amount of MeOH.

  • Add 1.0 equivalent of Dicyclohexylamine (DCHA) .

  • Precipitate the DCHA salt.

  • Result: The ammonium carboxylate salt is significantly more resistant to thermal decarboxylation than the free acid.

FAQ: Technical Deep Dive

Q: Why is the 2-aryl substituent so problematic compared to a 4-aryl substituent? A: It is purely steric. A 4-aryl group is planar and conjugates with the ring, stabilizing the bond. A 2-aryl group clashes with the carboxyl group, forcing the carboxylate out of the plane. This breaks conjugation (loss of resonance stabilization) and pre-organizes the molecule for CO₂ ejection to relieve the clash.

Q: Can I use HPLC with TFA (Trifluoroacetic acid) for these compounds? A: Use caution. 0.1% TFA is pH ~2. For analytical runs (minutes), it is usually fine. For preparative isolation (hours/days in fraction collector), switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5) to prevent degradation during solvent evaporation.

Q: Does the solvent matter during heating? A: Yes. Polar aprotic solvents (DMSO, DMF, NMP) accelerate decarboxylation by destabilizing the ground state carboxylate anion (if basic) or stabilizing the transition state. Quinoline is historically used to promote decarboxylation. For stability, use non-polar solvents (Toluene) or lower-boiling ethers (THF) where possible.

References

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids. This paper discusses the conditions required to induce decarboxylation, establishing the upper limits of stability (e.g., >120°C with Cu/Pd).

  • Cohen, T., & Schambach, R. A. (1970). Copper-catalyzed decarboxylation of 2-substituted benzoic acids.

  • Dunn, R. F., et al. (2014).[1] Protodecarboxylation mechanisms and prevention strategies.[2] Highlights the role of pH and temperature in workup procedures.

    • [Source: J. Org.[1] Chem.]([Link])

  • Organic Chemistry Portal. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide on the Structural Elucidation of 6-Chloro-2-(4-methylphenyl)benzoic Acid

Executive Summary In modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is critical. 6-chloro-2-(4-methylphenyl)benzoic acid is a com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the rapid and accurate structural verification of active pharmaceutical ingredient (API) intermediates is critical. 6-chloro-2-(4-methylphenyl)benzoic acid is a complex biphenyl derivative that presents unique analytical challenges due to its dense aromatic proton environment. This guide objectively compares the performance of 600 MHz High-Field NMR (superconducting) against modern 80 MHz Benchtop NMR (permanent magnet) platforms for the analysis of this specific compound. By examining the causality behind spectral dispersion, sensitivity, and workflow integration, this guide provides drug development professionals with a definitive framework for selecting the appropriate analytical platform.

Introduction & Scientific Context

The target compound, 6-chloro-2-(4-methylphenyl)benzoic acid, features a 1,2,6-trisubstituted benzoic acid core bonded to a p-tolyl group. This structural motif generates two distinct aromatic spin systems: an AMX system on the central ring and an AA'BB' system on the p-tolyl ring.

Historically, resolving such complex aromatic overlapping required dedicated, high-maintenance superconducting magnets. However, recent advancements in permanent NdFeB Halbach magnet arrays have brought 1[1]. While benchtop systems dramatically reduce footprint and operational costs by eliminating the need for cryogenic liquids, their lower magnetic field strength inherently alters the spectral resolution.

Mechanistic Insights: The Causality of Spectral Dispersion

To understand the performance differences between the two platforms, we must examine the physics of nuclear magnetic resonance.

The Hz/ppm Ratio and Second-Order Effects The chemical shift of a proton (in parts-per-million, ppm) is independent of the external magnetic field (


). However, the scalar spin-spin coupling constant (

-coupling), measured in Hertz (Hz), is a fixed quantum mechanical property of the molecule.
  • At 600 MHz , 1 ppm corresponds to 600 Hz. A typical 8 Hz ortho-aromatic doublet occupies only ~0.013 ppm of the spectral window. This large Hz/ppm ratio ensures that the AA'BB' and AMX systems of 6-chloro-2-(4-methylphenyl)benzoic acid are 2[2].

  • At 80 MHz , 1 ppm corresponds to only 80 Hz. That same 8 Hz doublet now occupies 0.1 ppm. Because the five aromatic protons of this compound resonate within a narrow 0.5 ppm window (7.1–7.6 ppm), the signals coalesce. Furthermore, when the difference in resonance frequency (

    
    ) approaches the magnitude of the coupling constant (
    
    
    
    ), severe second-order "roofing" effects distort the multiplets, making direct
    
    
    -coupling extraction impossible on a benchtop system.

Sensitivity and the Boltzmann Distribution The intrinsic sensitivity of an NMR spectrometer is governed by the Boltzmann distribution of nuclear spin states, which scales with the magnetic field strength. A 600 MHz system possesses a significantly larger population difference between the


 and 

spin states compared to an 80 MHz system. Consequently, benchtop systems require2[2].

Experimental Protocols: A Self-Validating System

To objectively compare the platforms, the following standardized, self-validating protocols must be utilized.

Protocol A: Sample Preparation (Self-Validating Matrix)

Objective: Prepare a stable sample that prevents concentration-dependent chemical shift drifting.

  • Gravimetric Standardization: Accurately weigh 15.0 ± 0.1 mg of 6-chloro-2-(4-methylphenyl)benzoic acid.

  • Solvent Selection & Causality: Dissolve the intermediate in 0.6 mL of anhydrous DMSO-

    
     (100 atom % D).
    
    • Causality: Non-polar solvents like CDCl

      
       permit rapid proton exchange and intermolecular hydrogen-bonded dimerization of the carboxylic acid, leading to a broad, wandering -COOH signal. DMSO-
      
      
      
      acts as a strong hydrogen-bond acceptor, locking the -COOH proton in a stable environment and resolving it sharply at ~12.8 ppm, completely isolated from the crowded aromatic window.
  • Internal Referencing: Ensure the DMSO-

    
     contains 0.03% v/v Tetramethylsilane (TMS). This provides a self-validating 0.00 ppm reference peak, eliminating magnetic susceptibility artifacts between the different spectrometer probes.
    
Protocol B: 600 MHz High-Field NMR Acquisition

Objective: Definitive structural elucidation and exact


-coupling extraction.
  • Hardware: 600 MHz superconducting magnet equipped with a 5 mm CryoProbe.

  • Pulse Sequence: Standard 1D proton (zg30).

    • Causality: A 30-degree excitation pulse is chosen over a 90-degree pulse to ensure the longitudinal magnetization vector (

      
      ) recovers fully within a shorter relaxation delay, allowing for strictly quantitative integration without 
      
      
      
      weighting.
  • Parameters: 16 scans, 5-second relaxation delay (

    
    ), 64k data points.
    
Protocol C: 80 MHz Benchtop NMR Acquisition

Objective: Rapid QA/QC and process analytical technology (PAT) reaction monitoring.

  • Hardware: 80 MHz benchtop spectrometer.

  • Pulse Sequence: 1D standard single pulse.

  • Parameters: 128 scans, 4-second relaxation delay.

    • Causality: Because benchtop systems operate at a lower field, intrinsic sensitivity is reduced. Increasing the scans to 128 compensates for this, as2[2].

Data Presentation: H NMR Spectrum Analysis

The quantitative data below illustrates the distinct analytical outputs of both platforms when analyzing the prepared sample.

Table 1: High-Field (600 MHz)


H NMR Assignments in DMSO-

| Proton(s) | Chemical Shift (

, ppm) | Multiplicity |

-Coupling (Hz) | Integration | Structural Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | -COOH | 12.80 | br s | - | 1H | Carboxylic acid proton | | H-5 | 7.58 | d | 8.1 | 1H | Benzoic ring (ortho to Cl) | | H-4 | 7.52 | t | 7.8, 8.1 | 1H | Benzoic ring (meta to Cl & tolyl) | | H-3 | 7.40 | d | 7.8 | 1H | Benzoic ring (ortho to tolyl) | | H-3', H-5' | 7.25 | d (AA'BB') | 8.0 | 2H | Tolyl ring (ortho to methyl) | | H-2', H-6' | 7.20 | d (AA'BB') | 8.0 | 2H | Tolyl ring (ortho to biphenyl) | | -CH

| 2.35 | s | - | 3H | Tolyl methyl group |

Table 2: Objective Platform Performance Comparison

Analytical Parameter 600 MHz High-Field NMR 80 MHz Benchtop NMR Causative Factor

| Aromatic Resolution | Baseline resolved (5 distinct signals) | Severe overlap (broad multiplet 7.1–7.6 ppm) | Hz/ppm ratio scales linearly with


 field |
| Aliphatic Resolution  | Sharp singlet at 2.35 ppm | Sharp singlet at 2.35 ppm | Isolation of the -CH

resonance frequency | | Sensitivity (LOD) | < 10 µM | ~ 1-5 mM | Boltzmann distribution & CryoProbe thermal noise reduction | | Infrastructure | Dedicated facility, Liquid He / N

| Fume hood / Benchtop, No cryogens | Superconducting coil vs. Permanent Halbach array | | Primary Utility | De novo structural elucidation | Reaction monitoring & QA/QC | 3[3] |

Workflow Visualization

The following decision matrix illustrates how drug development professionals can strategically deploy these two platforms based on their distinct performance profiles.

G API 6-chloro-2-(4-methylphenyl)benzoic acid (API Intermediate) Decision Primary Analytical Objective? API->Decision Benchtop Reaction Monitoring / PAT (80 MHz Benchtop NMR) Decision->Benchtop Throughput & Accessibility HighField Structural Elucidation (600 MHz High-Field NMR) Decision->HighField Resolution & Sensitivity BenchtopAction Track -CH3 Singlet (2.35 ppm) Rapid Acquisition (No Cryogens) Benchtop->BenchtopAction HighFieldAction Resolve Aromatic Multiplets Extract Exact J-Couplings HighField->HighFieldAction Outcome1 Real-Time Process Control BenchtopAction->Outcome1 Outcome2 Definitive Structural Proof HighFieldAction->Outcome2

Figure 1: Decision matrix and workflow for NMR platform selection in API intermediate development.

Conclusion & Strategic Recommendations

When analyzing 6-chloro-2-(4-methylphenyl)benzoic acid, the choice of NMR platform must be dictated by the analytical objective rather than a default reliance on high-field systems.

For definitive structural proof (e.g., confirming the exact regiochemistry of the chlorine atom during initial synthesis), the 600 MHz High-Field NMR is mandatory. Only at this field strength is the Hz/ppm ratio large enough to fully resolve the dense AMX and AA'BB' aromatic spin systems and extract the exact


-couplings.

Conversely, for routine QA/QC or real-time reaction monitoring , the 80 MHz Benchtop NMR is highly superior in terms of cost-efficiency and workflow integration. While it cannot resolve the aromatic multiplet, the isolated p-tolyl methyl singlet at 2.35 ppm and the downfield -COOH singlet at 12.80 ppm serve as perfect, unobstructed quantitative handles to track reaction kinetics or verify batch purity directly within the laboratory 1[1].

References

  • Benchtop NMR Breaks New Ground Technology Networks URL:[Link]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy MDPI - Magnetochemistry URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments URL:[Link]

Sources

Comparative

mass spectrometry fragmentation pattern of halogenated biphenyl acids

High-Resolution Mass Spectrometry for the Structural Elucidation of Halogenated Biphenyl Acids: A Comparative Guide As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attem...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry for the Structural Elucidation of Halogenated Biphenyl Acids: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when laboratories attempt to profile complex environmental degradates and toxicological metabolites. Among the most challenging of these are halogenated biphenyl acids, such as polychlorinated biphenyl carboxylic acids (PCB-COOHs) and derivatized hydroxylated PCBs. These compounds are highly persistent and have been identified as major constituents of chromophoric dissolved organic matter in aquatic environments[1] ().

This guide objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometry platforms for this specific application. By exploring the causality behind fragmentation pathways and instrument selection, this guide provides a self-validating framework for robust structural elucidation.

Mechanistic Insights into Fragmentation Patterns

To accurately identify halogenated biphenyl acids, we must first understand why they fragment the way they do under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Ionization Causality: The carboxylic acid moiety dictates the use of Electrospray Ionization in negative mode (ESI-). The low pKa of the carboxyl group ensures highly efficient deprotonation, yielding a stable [M-H]⁻ precursor ion.

  • Decarboxylation (-44 Da): The lowest-energy fragmentation pathway is the neutral loss of carbon dioxide (CO₂). Because the carboxylate group is the primary site of charge localization, HCD selectively targets this functional group first, yielding a halogenated biphenyl anion [M-H-CO₂]⁻.

  • Dehalogenation (-35/-36 Da): As collision energy increases, the homolytic cleavage of the carbon-halogen bond occurs. For chlorinated species, this manifests as the expulsion of a chlorine radical (Cl•, -34.968 Da) to form a radical anion, or the loss of HCl (-35.976 Da).

Fragmentation Parent [M-H]⁻ Halogenated Biphenyl Acid m/z 265.956 Frag1 [M-H-CO₂]⁻ Decarboxylated Anion m/z 221.966 Parent->Frag1 -CO₂ (-43.989 Da) Frag3 [M-H-HCl]⁻ Loss of HCl m/z 229.979 Parent->Frag3 -HCl (-35.976 Da) Frag2 [M-H-CO₂-Cl]⁻• Radical Anion m/z 186.997 Frag1->Frag2 -Cl• (-34.968 Da)

Fig 2: Primary ESI(-) fragmentation pathways of a model dichlorinated biphenyl carboxylic acid.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When analyzing these compounds in complex biological or environmental matrices (e.g., serum, fish tissue, or wastewater), the choice of mass analyzer is the difference between a definitive identification and a false positive[2] ().

  • Triple Quadrupole (QqQ): QqQ systems operating in Multiple Reaction Monitoring (MRM) mode offer the lowest limits of quantification (LOQ). However, because they operate at nominal mass resolution, they cannot distinguish a PCB-COOH fragment from an isobaric lipid fragment sharing the same integer mass.

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOF instruments provide excellent acquisition speeds (up to 100 Hz) and high resolution (~40,000–60,000 FWHM). They are ideal for coupling with fast UHPLC gradients. However, they often require continuous lock-mass infusion to maintain sub-ppm mass accuracy.

  • Orbitrap: Orbitrap technology is the gold standard for halogenated compound screening[3] (). Halogens possess a distinct negative mass defect (e.g., ³⁵Cl exact mass is 34.9688 Da). Orbitrap analyzers, capable of ultra-high resolution (up to 240,000 FWHM), can easily separate the negative mass defect of a chlorinated biphenyl from the positive mass defect of co-eluting hydrocarbon background noise without lock-mass correction.

Table 1: Comparative Performance for Halogenated Biphenyl Acid Analysis
FeatureTriple Quadrupole (QqQ)Q-TOF HRMSOrbitrap HRMS
Primary Application Targeted absolute quantificationSuspect/Untargeted screeningUntargeted screening & fine isotope elucidation
Resolving Power (FWHM) ~0.7 Da (Unit Mass)40,000 - 60,000120,000 - 240,000
Mass Accuracy N/A1 - 3 ppm (with lock-mass)< 1 ppm (internal calibration)
Isotopic Fine Structure Cannot resolvePartially resolvesFully resolves ³⁵Cl/³⁷Cl and ¹³C isotopes
Acquisition Speed Very Fast (>500 MRMs/sec)Fast (up to 100 Hz)Moderate (10 - 40 Hz depending on resolution)

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following LC-HRMS protocol utilizes isotopic dilution and mass defect filtering to mathematically eliminate false positives.

Workflow N1 Sample Prep (Isotope Dilution) N2 UHPLC (C18 Separation) N1->N2 N3 Ionization (ESI Negative) N2->N3 N4 Mass Analyzer (HRMS Orbitrap) N3->N4 N5 Data Analysis (Mass Defect) N4->N5

Fig 1: End-to-end analytical workflow for halogenated biphenyl acid profiling using LC-HRMS.

Step-by-Step Methodology:
  • Isotope Dilution & Extraction (Self-Validation Step 1): Spike the raw sample matrix with a ¹³C₁₂-labeled PCB-COOH internal standard. Causality: Extracting the sample using an Oasis HLB Solid Phase Extraction (SPE) cartridge will result in some analyte loss. The ¹³C-standard experiences the exact same loss and matrix suppression as the native analyte, allowing the final data processing software to automatically correct the quantitative recovery to 100%.

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase of 10 mM ammonium acetate in water (A) and methanol (B). Causality: While formic acid is a common LC additive, it severely suppresses the negative ionization of carboxylic acids. Ammonium acetate acts as a buffer that promotes the formation of [M-H]⁻ ions in the ESI source.

  • HRMS Acquisition: Operate the Orbitrap in Full Scan / Data-Dependent MS2 (ddMS2) mode. Set the MS1 resolution to 120,000 FWHM to ensure baseline separation of the halogen mass defects. Use a stepped HCD collision energy (e.g., 20, 40, 60 NCE) to capture both the low-energy decarboxylation and the high-energy dehalogenation events in a single composite MS2 spectrum.

  • Data Processing (Self-Validation Step 2): Apply a Mass Defect Filter (MDF) targeting the specific mass defect range of halogens (e.g., -0.05 to -0.15 Da). Calculate the empirical ³⁵Cl/³⁷Cl isotopic ratio of the precursor ion and compare it against the theoretical ratio. If the isotopic fidelity deviates by more than 15%, the software automatically flags the feature as a false positive.

Table 2: Characteristic Accurate Mass Fragmentation Data (Model: 4,4'-Dichloro-biphenyl-2-carboxylic acid)
Fragment DescriptionFormulaTheoretical m/zObserved m/z (Orbitrap)Mass Error (ppm)
Precursor [M-H]⁻ C₁₃H₇³⁵Cl₂O₂264.9828264.9826-0.75
Isotopologue [M+2-H]⁻ C₁₃H₇³⁵Cl³⁷ClO₂266.9799266.9801+0.74
Decarboxylation [M-H-CO₂]⁻ C₁₂H₇³⁵Cl₂220.9930220.9928-0.90
Loss of HCl [M-H-HCl]⁻ C₁₃H₆³⁵ClO₂229.0062229.0061-0.43
Radical Anion [M-H-CO₂-Cl]⁻• C₁₂H₇³⁵Cl186.0242186.0244+1.07

Note: The sub-ppm mass accuracy demonstrated in Table 2 is achievable routinely on Orbitrap platforms, ensuring unambiguous molecular formula assignment.

References

  • Repeta, D. J., Hartman, N. T., John, S., Jones, A. D., & Goericke, R. (2004). Structure elucidation and characterization of polychlorinated biphenyl carboxylic acids as major constituents of chromophoric dissolved organic matter in seawater. Environmental Science & Technology, 38(20), 5373-5378. URL:[Link]

  • Manz, K. E., et al. (2023). High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Environmental Science & Technology. URL:[Link]

  • Turnipseed, S. B. (2024). Analysis of chemical contaminants in fish using high resolution mass spectrometry. Trends in Environmental Analytical Chemistry, 42, e00227. URL:[Link]

Sources

Validation

A Researcher's Guide to Interpreting Aryl Carboxylic Acid IR Spectra

An authoritative guide for researchers on identifying aryl carboxylic acids using IR spectroscopy, this document details characteristic peak interpretations, provides a comparative analysis with similar functional groups...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers on identifying aryl carboxylic acids using IR spectroscopy, this document details characteristic peak interpretations, provides a comparative analysis with similar functional groups, and outlines a comprehensive experimental protocol.

As a Senior Application Scientist, my experience in spectroscopic analysis has highlighted the critical need for a nuanced understanding of infrared (IR) spectroscopy, a cornerstone technique in chemical identification. This guide offers an in-depth, practical framework for researchers, scientists, and drug development professionals to accurately identify and interpret the characteristic IR absorption peaks of aryl carboxylic acids. We will explore the theoretical underpinnings of the observed spectral features and provide a comparative analysis to distinguish them from other functional groups, thereby enhancing your diagnostic proficiency.

The Vibrational Fingerprint of Aryl Carboxylic Acids

The defining structural feature of an aryl carboxylic acid is a carboxyl group (-COOH) directly bonded to an aromatic ring. This direct attachment creates a conjugated system where the π-electrons of the aromatic ring interact with the π-system of the carbonyl group. This electronic communication is the primary reason for the unique vibrational frequencies observed in the IR spectra of these compounds.

A systematic analysis of an aryl carboxylic acid's IR spectrum involves examining several key regions: the O-H stretching region, the C=O (carbonyl) stretching region, the C-O stretching region, and the fingerprint region containing aromatic C-H and C=C vibrations.

The Signature Broad O-H Stretch

The most unmistakable feature in the IR spectrum of a carboxylic acid is the exceptionally broad O-H stretching absorption, which typically spans from 3300 cm⁻¹ down to 2500 cm⁻¹. This significant broadening is a direct result of extensive intermolecular hydrogen bonding. In the solid state and in concentrated solutions, aryl carboxylic acids form stable cyclic dimers, which weakens the O-H bond and creates a wide distribution of bond energies, leading to the observed broad absorption band.

The Carbonyl (C=O) Stretch: A Tale of Conjugation

The carbonyl group of an aryl carboxylic acid produces a strong and sharp absorption peak. The position of this peak is highly sensitive to the electronic environment. Due to resonance with the aromatic ring, the C=O double bond has more single-bond character, making it slightly longer and weaker. Consequently, its stretching frequency is lowered compared to non-conjugated (aliphatic) carboxylic acids. This peak is typically observed in the 1710-1680 cm⁻¹ range. For comparison, the C=O stretch in saturated aliphatic carboxylic acids appears at a higher wavenumber, generally between 1725 cm⁻¹ and 1700 cm⁻¹.

The C-O Stretch and O-H Bend: A Coupled Vibrational System

The spectrum of an aryl carboxylic acid also features absorptions arising from the C-O single bond and the O-H bend. The C-O stretching vibration is often coupled with the in-plane O-H bending vibration. The C-O stretch typically manifests as a strong peak located between 1320 cm⁻¹ and 1210 cm⁻¹. The in-plane O-H bend contributes to a broad absorption in the 1440-1395 cm⁻¹ region, which can sometimes overlap with other peaks.

Aromatic Ring Vibrations: Confirming the Aryl Moiety

The presence of the aromatic ring is unequivocally confirmed by a set of characteristic absorptions:

  • Aromatic C-H Stretching: These absorptions appear as weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

  • Aromatic C=C Stretching: The "ring breathing" modes of the benzene ring give rise to a series of absorptions of variable intensity in the 1600-1450 cm⁻¹ region.

  • Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.

Comparative Analysis: Differentiating Aryl Carboxylic Acids from Spectroscopic Neighbors

To build confidence in spectral assignment, it is essential to compare the spectrum of a suspected aryl carboxylic acid with those of structurally similar compounds.

Functional GroupO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)
Aryl Carboxylic Acid 3300-2500 (very broad)1710-16801320-12101600-1450
Aliphatic Carboxylic Acid 3300-2500 (very broad)1725-17001320-1210N/A
Phenol 3600-3200 (broad)N/A1260-11801600-1450
Aryl Ketone N/A1685-1665N/A1600-1450

The data in this table underscores the unique spectral signature of an aryl carboxylic acid: the simultaneous presence of a very broad O-H stretch, a conjugated C=O stretch below 1710 cm⁻¹, and characteristic aromatic C=C stretching peaks.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum via the KBr Pellet Method

The following protocol details the potassium bromide (KBr) pellet method, a robust and widely accepted technique for obtaining high-quality IR spectra of solid samples. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle (agate is used for its hardness and non-reactivity)

  • Hydraulic press with a pellet-forming die set

  • Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried in an oven to remove water, which has a strong IR absorption.

  • Spatula

  • Analytical balance

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the aryl carboxylic acid sample.

    • Weigh approximately 100-200 mg of the pre-dried, spectroscopy-grade KBr. The high ratio of KBr to sample ensures that the sample is well-dispersed.

    • Combine the sample and KBr in the agate mortar.

  • Grinding and Homogenization:

    • Gently grind the mixture with the pestle for 2-3 minutes. The objective is to reduce the particle size of the sample to below the wavelength of the incident IR radiation, which minimizes scattering (the Christiansen effect) and produces a flat baseline. The mixture should appear as a fine, uniform powder.

  • Pellet Formation:

    • Carefully transfer a portion of the homogenized powder into the barrel of the pellet-forming die.

    • Place the die under vacuum (if available) for a few minutes to remove trapped air, which can cause the pellet to be opaque.

    • Insert the plunger and place the die assembly into the hydraulic press.

    • Apply a pressure of 8-10 tons for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a solid, transparent matrix.

  • Data Acquisition:

    • Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.

    • Place the pellet into the designated sample holder within the FTIR spectrometer's sample compartment.

    • Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

    • Acquire the sample spectrum. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically perform a background subtraction.

    • Use the software tools to identify and label the wavenumbers of the key absorption peaks corresponding to the O-H, C=O, C-O, and aromatic vibrations.

Visualizing the Key Vibrational Modes of an Aryl Carboxylic Acid

The diagram below illustrates the primary bond vibrations in benzoic acid, a archetypal aryl carboxylic acid, that give rise to its characteristic IR spectrum.

Caption: Key bond vibrations in an aryl carboxylic acid.

Conclusion

The infrared spectrum of an aryl carboxylic acid provides a wealth of structural information. By adopting a systematic approach that involves the careful examination of the O-H, C=O, and C-O stretching regions, alongside the characteristic aromatic absorptions, researchers can achieve a high degree of confidence in their compound identification. The comparative data and detailed experimental protocol provided in this guide serve as a robust resource to support accurate and reproducible spectroscopic analysis in your research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (URL: [Link])

  • Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (URL: [Link])

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. (URL: [Link])

Comparative

Structure-Activity Relationship (SAR) Guide: Comparing 6-Chloro vs. 6-Methyl Biphenyl Carboxylic Acids in Drug Discovery

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal ortho-substituent during the lead optimization phase of drug development. The biphenyl carboxylic acid scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the optimal ortho-substituent during the lead optimization phase of drug development. The biphenyl carboxylic acid scaffold is a privileged pharmacophore found across multiple therapeutic classes, including Angiotensin II AT1 receptor antagonists (sartans)[1], anti-tubercular agents[2], and Hedgehog (Hh) pathway modulators[3].

When functionalizing this scaffold, replacing a 6-methyl (-CH₃) group with a 6-chloro (-Cl) atom—a classic bioisosteric replacement—profoundly alters the molecule's physicochemical properties, 3D conformation, and pharmacokinetic profile. This guide objectively compares the biological activity of 6-chloro versus 6-methyl biphenyl carboxylic acids, focusing on their mechanistic causality and providing self-validating experimental protocols for their evaluation.

Physicochemical & Mechanistic Profiling

To understand the biological divergence between these two derivatives, we must first examine the causality behind their structural physics. The 6-position is located ortho to the biphenyl linkage. Placing a bulky group here creates severe steric clash with the ortho-hydrogens of the adjacent phenyl ring.

This steric hindrance forces the two aromatic rings out of coplanarity, locking the biphenyl system into a twisted, nearly orthogonal dihedral angle (~90°). This 3D conformation is critical for the molecule to fit into deep, cylindrical binding pockets, such as the 7-transmembrane (7-TM) domain of the Smoothened (SMO) receptor[3].

Table 1: Physicochemical Comparison of 6-Position Substituents
Property6-Chloro (-Cl) Derivative6-Methyl (-CH₃) DerivativeMechanistic Impact / Causality
Van der Waals Radius 1.75 Å2.00 ÅBoth provide sufficient steric bulk to lock the biphenyl dihedral angle, resulting in near-identical in vitro target binding affinities.
Electronic Effect Electron-withdrawing (-I)Electron-donating (+I)Chlorine polarizes the aromatic ring (enabling halogen bonding), whereas the methyl group increases electron density (enhancing

-

interactions).
Lipophilicity (

LogP)
+0.71+0.50The chloro substitution slightly increases lipophilicity, often improving passive membrane permeability.
Metabolic Stability Highly StableVulnerableThe benzylic C-H bonds of the methyl group are prime targets for CYP450-mediated oxidation, leading to rapid clearance. Chlorine is metabolically inert.

Biological Activity: Hedgehog Pathway (SMO) Antagonism

The most striking comparison between 6-chloro and 6-methyl biphenyl-3-carboxylic acids is observed in their role as Hedgehog signaling pathway modulators[3]. Aberrant Hh signaling is a primary driver in basal cell carcinoma and medulloblastoma. These biphenyl acids act by antagonizing Smoothened (SMO), a G-protein-coupled receptor-like protein.

Hh_Pathway Hh Hedgehog Ligand (Hh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) (Target of Biphenyl Acids) PTCH1->SMO Inhibits (Absence of Hh) SUFU SUFU Complex SMO->SUFU Dissociates GLI GLI Transcription Factors SUFU->GLI Releases DNA Target Gene Transcription GLI->DNA Activates

Fig 1. Hedgehog signaling pathway highlighting Smoothened (SMO) as the pharmacological target.

Pharmacodynamics vs. Pharmacokinetics

When comparing 4'-methoxy-biphenyl-3-carboxylic acid amides, the 6-methyl and 6-chloro analogs exhibit nearly equipotent in vitro target inhibition (Pharmacodynamics). However, their in vivo utility (Pharmacokinetics) diverges sharply due to hepatic metabolism. The 6-methyl group undergoes rapid cytochrome P450 (CYP3A4) benzylic oxidation to a hydroxymethyl (-CH₂OH) intermediate, and subsequently to a carboxylic acid, drastically reducing its half-life. The 6-chloro analog resists this oxidation, maintaining systemic exposure.

Table 2: Quantitative Biological Activity (SMO Antagonism)
Compound Scaffold (Biphenyl-3-Carboxamide)SMO Inhibition IC₅₀ (nM)Mouse Liver Microsome T₁/₂ (min)Intrinsic Clearance (CL_int)
6-Methyl -4'-methoxy derivative2418High (Rapidly cleared)
6-Chloro -4'-methoxy derivative15>120Low (Highly stable)

Note: Similar SAR trends are observed in anti-tubercular arylated quinoline carboxylic acids, where 6-chloro derivatives demonstrated a 2-fold increase in M. tb inhibition compared to their alkyl counterparts[2]. Furthermore, in antihypertensive benzimidazolyl biphenyl derivatives, the 6-chloro and 6-methyl substitutions dictate the binding affinity to the Angiotensin II AT1 receptor[1].

Experimental Protocols & Workflows

To objectively validate the performance of these two derivatives, a self-validating experimental system must be established. The following protocol details the synthesis of the biphenyl core and the subsequent biological evaluation using a Gli-Luciferase reporter assay.

Workflow Synth Suzuki Coupling (Biphenyl Core) Amide HATU Amidation (Target Compound) Synth->Amide Cell NIH3T3 Gli-Luc Cell Plating Amide->Cell Treat Drug Treatment (6-Cl vs 6-Me) Cell->Treat Read Luminescence Quantification Treat->Read

Fig 2. Experimental workflow for synthesizing and validating biphenyl acid SMO antagonists.

Step 1: Synthesis of the Biphenyl Core (Suzuki-Miyaura Cross-Coupling)

Causality: The Suzuki coupling establishes the biphenyl linkage. The bulky ortho-substituent forces the rings out of plane, preventing planar


-stacking and improving the molecule's solubility.
  • Charge a Schlenk flask with 4-bromo-3-chloro-benzoic acid (or 4-bromo-3-methyl-benzoic acid) (1.0 eq) and 4-methoxyphenylboronic acid (1.2 eq).

  • Add the palladium catalyst Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.5 eq) as the base.

  • Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1 v/v) and heat to 90°C for 12 hours under a nitrogen atmosphere.

  • Cool, acidify with 1M HCl, extract with ethyl acetate, and purify via flash chromatography to isolate the 6-substituted biphenyl-3-carboxylic acid.

Step 2: Pharmacophore Completion (Amide Coupling)
  • Dissolve the purified biphenyl-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at room temperature to generate the active ester.

  • Add the target amine, such as 6-morpholinopyridin-3-amine (1.1 eq), and stir for 4 hours.

  • Quench with water, extract, and purify to yield the final test compounds.

Step 3: Biological Validation (Gli-Luciferase Reporter Assay)

Causality: The NIH3T3 cells are engineered to emit luminescence when the GLI transcription factor binds to DNA. A reduction in luminescence directly correlates with the successful antagonism of the SMO receptor by the biphenyl compound.

  • Seed NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter into 96-well assay plates at a density of 10,000 cells/well.

  • Allow cells to reach confluence, then switch to a low-serum medium (0.5% FBS) to induce ciliogenesis.

  • Stimulate the Hh pathway using 100 nM of Smoothened Agonist (SAG).

  • Concurrently treat the cells with serial dilutions (1 nM to 10 µM) of the 6-chloro or 6-methyl biphenyl amides.

  • Incubate for 48 hours at 37°C.

  • Lyse the cells using a commercial luciferase assay reagent (e.g., Steady-Glo) and quantify luminescence using a microplate reader to calculate the IC₅₀.

Conclusion

While 6-chloro and 6-methyl biphenyl carboxylic acids act as excellent structural bioisosteres—both effectively locking the biphenyl dihedral angle to engage deep receptor pockets—their biological utility is differentiated by their metabolic profiles. The 6-methyl derivative is highly susceptible to CYP450-mediated benzylic oxidation, resulting in poor microsomal stability. Conversely, the 6-chloro derivative maintains the necessary steric bulk while providing an inert, electron-withdrawing shield, ultimately yielding a superior pharmacokinetic profile for in vivo drug development.

References

  • Compounds and compositions as hedgehog pathway modulators. US Patent 8,178,563 B2. Google Patents.
  • Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. PMC9920152. National Institutes of Health. Available at:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLYL BIPHENYL DERIVATIVES AS AN ANTIHYPERTENSIVE AGENT. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), January 2023. Available at:[Link]

Sources

Validation

A Researcher's Guide to the Melting Point Determination of Substituted Benzoic Acids: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is paramount. Among the fundamental physical properties, the melting point range serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is paramount. Among the fundamental physical properties, the melting point range serves as a critical indicator of purity and identity. This guide provides an in-depth, comparative analysis of the methodologies used to determine the melting point, using a substituted benzoic acid as a case study. While the specific compound 6-chloro-2-(4-methylphenyl)benzoic acid is not extensively documented in publicly available literature, this guide will use well-characterized, structurally similar compounds to illustrate the principles and best practices that ensure data integrity and reproducibility.

The choice of analytical technique and the meticulousness of its execution are directly proportional to the quality of the data obtained. Here, we will dissect two primary methods: the traditional capillary melting point apparatus and the more advanced Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Significance of the Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of this range, a phenomenon that is foundational to its use as a purity criterion.[1][2] In drug development, an accurate melting point is crucial for:

  • Compound Identification and Characterization: Confirming the identity of a newly synthesized compound.[2]

  • Purity Assessment: A sharp melting range is indicative of high purity.[1][3]

  • Polymorph and Solvate Screening: Different crystalline forms (polymorphs) or solvates of a drug substance will exhibit distinct melting points.

  • Pre-formulation Studies: Understanding the thermal properties of a drug is essential for developing stable and effective dosage forms.

Comparative Analysis of Melting Point Determination Techniques

The two most common laboratory techniques for determining the melting point are the capillary method and Differential Scanning Calorimetry (DSC). Each has its own set of advantages and considerations.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample heated in a capillary tube.[4]Measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]
Information Obtained Melting point range (onset and completion of melting).[4][7]Precise melting temperature (Tm), enthalpy of fusion (ΔHm), and other thermal events like glass transitions.[8][9]
Sample Size 2-3 mm of powdered sample in a capillary tube.[7][10]Typically 2-10 mg in a sealed pan.
Precision Operator-dependent, typically within ±1-2°C.Highly precise, often to within ±0.1°C with proper calibration.[8]
Throughput Can often accommodate multiple capillaries simultaneously.[4][10]Typically one sample at a time, but autosamplers are available.
Cost Relatively inexpensive instrumentation.Higher initial instrument cost.
Regulatory Acceptance Widely accepted for basic identification and purity checks.Often preferred for detailed characterization and quality control in regulated environments.[11]
Causality in Method Selection

The choice between a capillary apparatus and a DSC instrument is driven by the stage of research and the level of detail required.

  • For rapid screening and routine identification in a synthesis lab, the capillary method is often sufficient. Its simplicity and speed allow for quick verification of reaction products.

  • For in-depth characterization, polymorph screening, and quantitative purity analysis in a pharmaceutical development setting, DSC is the superior choice. The ability to measure the enthalpy of fusion provides quantitative data related to the energetics of the melting process, which is invaluable for understanding crystal lattice forces.[11]

Experimental Protocols: A Self-Validating Approach

A robust protocol is one that inherently includes checks and controls to validate the results. Below are detailed, step-by-step methodologies for both techniques.

Protocol 1: Capillary Melting Point Determination

This protocol is designed to maximize accuracy and reproducibility.

Materials:

  • Melting point apparatus (e.g., Mel-Temp)[4]

  • Capillary tubes (sealed at one end)

  • Sample (finely powdered and thoroughly dried)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can act as an impurity and depress the melting point.[10]

    • Grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.[4][10]

  • Capillary Loading:

    • Press the open end of a capillary tube into the powdered sample.[4]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample into the sealed end.[10]

    • The packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[7][10]

  • Measurement:

    • Rapid Ramp (Scout): First, determine an approximate melting point by heating the sample at a fast rate (e.g., 10-20°C per minute).[7]

    • Slow Ramp (Accurate Determination): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new, properly packed capillary. Heat at a slow, controlled rate of 1-2°C per minute.[7][12] This slow rate is critical to allow for thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (Tonset).[4]

    • Record the temperature at which the last crystal melts and the sample is completely liquid (Tclear).[4]

    • The melting point is reported as the range from Tonset to Tclear.

  • Validation:

    • Perform the measurement in duplicate or triplicate with fresh capillaries for each run.

    • Calibrate the thermometer of the apparatus periodically using certified melting point standards (e.g., benzoic acid, caffeine).

Protocol 2: Melting Point Determination by Differential Scanning Calorimetry (DSC)

This protocol provides a more detailed thermal analysis.

Materials:

  • Differential Scanning Calorimeter

  • DSC pans and lids (e.g., aluminum)

  • Crimper for sealing pans

  • High-purity indium or other certified reference material for calibration

  • Sample (5-10 mg)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration:

    • Perform a two-point calibration for temperature and enthalpy using certified reference materials (e.g., indium and zinc). This step is crucial for data accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a DSC pan.

    • Hermetically seal the pan using a crimper. This prevents any loss of sample due to sublimation.

  • Measurement:

    • Place the sealed sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate, typically 10°C/minute, under a constant nitrogen purge.[9] The purge gas ensures an inert atmosphere and uniform heat distribution.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting event.

    • The onset temperature of the peak is typically reported as the melting point (Tm).

    • The peak temperature and the integrated area of the peak (enthalpy of fusion, ΔHm in J/g) are also important parameters.[9]

  • Validation:

    • The sharpness of the DSC peak is an indicator of purity. Impure samples will show a broader, less defined peak.[5]

    • DSC can be used for quantitative purity analysis based on the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[11]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution.

MeltingPointWorkflow General Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method cluster_result Result & Validation prep_dry Dry Sample prep_grind Grind to Fine Powder prep_dry->prep_grind cap_load Load Capillary (2-3 mm) prep_grind->cap_load dsc_weigh Weigh Sample (5-10 mg) prep_grind->dsc_weigh cap_scout Fast Ramp (Scout) cap_load->cap_scout cap_measure Slow Ramp (1-2°C/min) cap_scout->cap_measure cap_record Record T-onset & T-clear cap_measure->cap_record result_report Report Melting Range / Tm cap_record->result_report dsc_seal Seal in Pan dsc_weigh->dsc_seal dsc_run Run DSC (e.g., 10°C/min) dsc_seal->dsc_run dsc_analyze Analyze Thermogram dsc_run->dsc_analyze dsc_analyze->result_report result_purity Assess Purity result_report->result_purity

Caption: Workflow for Melting Point Determination.

Comparative Data for Benzoic Acid Derivatives

CompoundStructureMelting Point (°C)Reference
Benzoic AcidC7H6O2121-123
4-Chlorobenzoic AcidC7H5ClO2241.5[13]
2-(p-Tolyl)benzoic AcidC14H12O2Not Available[14]
N-Tosylanthranilic acidC14H13NO4S230-232[15]

Analysis of Structural Effects:

  • Chlorine Substitution: The presence of a chlorine atom on the benzoic acid ring, as seen in 4-chlorobenzoic acid, significantly increases the melting point compared to benzoic acid itself. This is likely due to increased molecular weight and stronger intermolecular interactions (dipole-dipole forces).

  • Aromatic Substitution: The addition of a second aromatic ring (the p-tolyl group) also generally leads to a higher melting point due to increased molecular size and potential for pi-stacking interactions, which strengthen the crystal lattice. The high melting point of the structurally related N-Tosylanthranilic acid supports this trend.[15]

Based on these comparisons, it is reasonable to hypothesize that the melting point of pure 6-chloro-2-(4-methylphenyl)benzoic acid would be significantly higher than that of benzoic acid, likely falling in the range of the other substituted biphenyl and chlorinated derivatives.

Conclusion

The determination of a melting point range is a foundational experiment in chemical and pharmaceutical sciences. The choice between a capillary apparatus and a DSC is dictated by the specific requirements of the analysis, with DSC offering higher precision and more comprehensive thermal data. For any novel compound like 6-chloro-2-(4-methylphenyl)benzoic acid, a rigorous, well-documented approach using a calibrated instrument and a slow heating rate is essential for obtaining reliable data. By comparing the results to structurally analogous compounds, researchers can gain confidence in their findings and build a more complete profile of their molecule of interest. This guide provides the framework for conducting such an analysis with scientific integrity, ensuring that the data generated is both trustworthy and authoritative.

References

  • Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. [Link]

  • Melting point determination. University of Calgary. [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Intertek. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). LinkedIn. [Link]

  • Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2005). SciELO. [Link]

  • Understanding the Melting Point of Benzoic Acid: A Deep Dive. (2026, January 7). Oreate AI Blog. [Link]

  • What effect do the fragments of crushed glass have on the melting point of benzoic acid, and why?. Homework.Study.com. [Link]

  • Exp 1 - Melting Points. Pasadena City College. [Link]

  • Melting of Benzoic Acid in Mixtures with Various Organic Compounds after Plastic Deformation under High Pressure. (2025, August 9). ResearchGate. [Link]

  • Melting point of Benzoic Acid - Learner. SSERC. [Link]

  • p-CHLOROMERCURIBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (2025, January 1). ResearchGate. [Link]

  • Chemical Properties of Benzoic acid, 4-methylphenyl ester (CAS 614-34-6). Cheméo. [Link]

  • Benzoic acid, 2-(4-methylbenzoyl)-. NIST WebBook. [Link]

  • 2-(4-Methylphenyl)benzoic acid. PubChem. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. [Link]

  • Preparation method of 6-chloro-2-mercaptobenzoic acid.
  • 4-Methylphenyl benzoate. CAS Common Chemistry. [Link]

  • Benzoic acid, 4-methylphenyl ester. NIST WebBook. [Link]

  • Synthesis of 6-chloro-2-mercaptobenzoic acid. PrepChem.com. [Link]

  • 4-Chlorobenzoic acid. Wikipedia. [Link]

  • Synthesis and characterization of p-chlorophenylacetic acid. Journal of Beijing University of Chemical Technology. [Link]

Sources

Comparative

UV-Vis Absorption Maxima of Polysubstituted Biphenyls: A Comparative Guide on Steric and Electronic Effects

Executive Summary Polysubstituted biphenyls are privileged structural motifs in drug development, materials science, and ligand design. The photophysical properties of the biphenyl core are exquisitely sensitive to the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted biphenyls are privileged structural motifs in drug development, materials science, and ligand design. The photophysical properties of the biphenyl core are exquisitely sensitive to the dihedral angle between its two phenyl rings. UV-Vis spectroscopy serves as a highly quantitative tool to probe this coplanarity. This guide provides an objective comparison of how steric hindrance and electronic conjugation dictate the UV-Vis absorption maxima (


) and molar absorptivity (

) of substituted biphenyls, equipping researchers with the mechanistic insights needed to interpret spectral shifts accurately.

Mechanistic Causality: Steric Inhibition vs. Electronic Conjugation

As an Application Scientist, it is critical to understand why a spectrum shifts, rather than just empirically recording the change. The UV-Vis spectrum of a biphenyl derivative is a direct readout of the competition between resonance stabilization (which favors coplanarity) and steric repulsion (which forces the rings apart).

The Planar Ideal: Unsubstituted Biphenyl

In unsubstituted biphenyl, the


-electron systems of the two rings conjugate effectively when the molecule approaches a coplanar conformation. This extended orbital overlap results in an intense primary absorption band—known as the K-band (from the German Konjugierte)—which typically absorbs around 248–250 nm with a high molar extinction coefficient (

M

cm

)[1],[2].
Steric Hindrance: Ortho-Substitution

Introducing bulky substituents (e.g., methyl groups) at the ortho positions (2, 2', 6, 6') creates severe steric crowding. To minimize this non-bonded steric clash, the phenyl rings twist around the central C-C bond, increasing the dihedral angle[3].

  • Causality: This orthogonal twist physically separates the

    
    -orbitals of the two rings, disrupting their overlap and breaking the extended conjugation[4].
    
  • Spectral Result: The K-band undergoes a hypsochromic shift (blue shift) to a shorter wavelength and a hypochromic effect (decreased intensity)[3]. In extreme cases, such as 2,2'-dimethylbiphenyl or hexamethylbiphenyl, the conjugation is so severely broken that the K-band is entirely obliterated. The molecule behaves photophysically like two isolated aromatic rings (similar to o-xylene), revealing only the weak secondary B-band (benzenoid band) around 262–266 nm[5],[4].

Electronic Effects: Para/Meta-Substitution

Substituents at the para or meta positions do not induce significant steric hindrance across the central biaryl bond. Instead, electron-donating groups (auxochromes) extend the conjugated system via resonance or hyperconjugation.

  • Causality: The addition of auxochromes lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[3].

  • Spectral Result: This leads to a bathochromic shift (red shift) to a longer wavelength and a hyperchromic effect (increased intensity)[3].

G Sub Polysubstituted Biphenyl Ortho Ortho-Substitution (e.g., 2,2'-dimethyl) Sub->Ortho Para Para/Meta-Substitution (e.g., 4,4'-dimethyl) Sub->Para Steric Steric Hindrance Increased Dihedral Angle Ortho->Steric Electronic Electronic Effects Extended Conjugation Para->Electronic Hypso Hypsochromic Shift (Blue Shift) & Hypochromic Effect Steric->Hypso Batho Bathochromic Shift (Red Shift) & Hyperchromic Effect Electronic->Batho

Logical flow of substituent effects on biphenyl UV-Vis absorption.

Comparative Data: Spectral Shifts in Substituted Biphenyls

The following table synthesizes experimental UV-Vis data for biphenyl and its methyl-substituted analogs. Measurements are typically recorded in non-polar solvents (e.g., cyclohexane) to isolate the molecule's intrinsic geometry from solvent-dipole interactions[2].

CompoundSubstitution Pattern

(nm)

(M

cm

)
Photophysical Observation
Biphenyl None25019,000Baseline K-band conjugation[3].
2-Methylbiphenyl Mono-ortho23710,250Hypsochromic & Hypochromic shift due to partial twist[3],[4].
2,2'-Dimethylbiphenyl Di-ortho262700Loss of K-band; weak B-band becomes visible[5],[4].
Hexamethylbiphenyl Poly-ortho266545Complete steric isolation; mimics isolated mesitylene[4].
4,4'-Dimethylbiphenyl Di-para~255>20,000Bathochromic & Hyperchromic shift via hyperconjugation.

*Note: The


 values for 2,2'-dimethylbiphenyl and hexamethylbiphenyl represent the weak benzenoid B-band, as the primary conjugated K-band is sterically destroyed.

Self-Validating Experimental Protocol for UV-Vis Analysis

To ensure trustworthiness and reproducibility, UV-Vis measurements must be treated as a self-validating system. The following protocol guarantees that observed spectral shifts are due to molecular geometry, not instrumental artifacts or solvent effects.

Step 1: Solvent Selection and Preparation

  • Action: Dissolve the biphenyl derivative in spectroscopic-grade cyclohexane.

  • Causality: Non-polar solvents prevent hydrogen bonding or dipole-dipole interactions that could artificially induce bathochromic shifts (often seen with polar solvents like ethanol)[3].

Step 2: Baseline Correction (Blanking)

  • Action: Fill two matched 10 mm pathlength quartz cuvettes with pure cyclohexane. Run a baseline scan from 200 nm to 400 nm.

  • Causality: Quartz is mandatory because standard borosilicate glass absorbs strongly below 300 nm, which would completely mask the biphenyl K-band[4].

Step 3: Concentration Optimization (The Beer-Lambert Check)

  • Action: Prepare a stock solution (~

    
     M) and dilute to a working concentration of ~
    
    
    
    M. Measure the absorbance at
    
    
    .
  • Self-Validation: The peak absorbance must fall strictly between 0.1 and 1.0 AU. If

    
    , detector saturation and molecular aggregation (excimer formation) will distort the peak shape, invalidating the 
    
    
    
    calculation[2].

Step 4: Spectral Scanning

  • Action: Scan the sample using a spectral bandwidth of 1.0 nm and a scan rate of ~112.5 nm/min[2].

Step 5: Data Extraction

  • Action: Calculate the molar extinction coefficient (

    
    ) using the Beer-Lambert law: 
    
    
    
    . Compare the K-band and B-band profiles against an unsubstituted biphenyl standard to quantify the degree of steric hindrance.

Workflow Prep 1. Sample Preparation (Spectro-grade Cyclohexane) Blank 2. Baseline Correction (Matched Quartz Cuvettes) Prep->Blank Scan 3. UV-Vis Scanning (200-400 nm, 1 nm bandwidth) Blank->Scan Validate 4. Beer-Lambert Validation (Absorbance 0.1 - 1.0 AU) Scan->Validate Analyze 5. Data Extraction (Calculate λ_max and ε_max) Validate->Analyze

Self-validating UV-Vis spectrophotometry workflow for biphenyls.

References

  • Source: Oregon Medical Laser Center (omlc.org)
  • Title: ORGANIC SPECTROSCOPY MODULE No.
  • Source: Scribd (scribd.com)
  • Source: Journal of the American Chemical Society (acs.org)

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-2-(4-methylphenyl)benzoic acid proper disposal procedures

Executive Summary: Immediate Action Plan Status: Hazardous Halogenated Organic Acid. Core Directive: DO NOT dispose of via sanitary sewer (sink) or regular trash.[1] Disposal Path: Segregate as Solid Halogenated Waste (i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Status: Hazardous Halogenated Organic Acid. Core Directive: DO NOT dispose of via sanitary sewer (sink) or regular trash.[1] Disposal Path: Segregate as Solid Halogenated Waste (if powder) or Halogenated Solvent Waste (if dissolved).[1] Critical Hazard: Potential for severe eye damage and skin irritation; possible environmental persistence due to halogenation.

Chemical Profile & Hazard Identification

To determine the correct disposal workflow, we must first deconstruct the molecule’s functional properties. As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public databases, we apply Structure-Activity Relationship (SAR) principles for safety.

PropertyCharacteristicImplication for Disposal
Chemical Structure Biaryl system with a carboxylic acid and chlorine substituent.[1]Class: Halogenated Aromatic Acid.[2] High stability; resistant to biodegradation.
Acidity (pKa) Est. pKa ~3.5–4.0 (Benzoic acid derivative).Corrosive: Can react with bases and metals. Must be segregated from strong oxidizers and bases.[3][4][5][6][7][8]
Halogenation Chlorine atom at C6 position.Strict Segregation: Must be incinerated in a facility equipped with scrubbers to prevent dioxin/furan formation.
Physical State Solid (Crystalline powder).Dust Hazard: Inhalation risk during transfer.

GHS Classification (Derived):

  • H314/H318: Causes severe skin burns and eye damage (Acidic nature).[1]

  • H411: Toxic to aquatic life with long-lasting effects (Halogenated biaryl).[1]

Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Preparation

Before handling the waste, establish a "Hot Zone" in your fume hood.

  • PPE Requirements:

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for acidic solids.[1]

    • Hands: Double-glove procedure.[1] Inner layer: Nitrile (4 mil); Outer layer: Neoprene or thick Nitrile (8 mil) to resist physical abrasion and acid permeation.[1]

    • Respiratory: If handling >500 mg of dry powder outside a hood, use an N95 or P100 particulate respirator.

  • Waste Stream Identification:

    • Stream A (Solid): Pure compound, contaminated weighing boats, paper towels.

    • Stream B (Liquid): Compound dissolved in solvents (e.g., DMSO, Methanol, DCM).

Phase B: Waste Segregation & Packaging

Scenario 1: Solid Waste (Pure Substance)

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Carefully transfer the solid using a chemically inert spatula. Wipe the spatula with a solvent-dampened tissue and place the tissue in the same container.[1]

  • Labeling: Mark as "SOLID WASTE - HAZARDOUS - HALOGENATED ORGANIC."

  • Additives: Do not add liquid solvents to the solid waste container unless explicitly instructed by your facility's EHS (Environmental Health & Safety) officer.

Scenario 2: Liquid Waste (Mother Liquors/Solutions) [1]

  • Compatibility Check: Ensure the solvent is compatible with the waste container (usually HDPE or Safety Can).

  • Segregation Rule: Pour into the HALOGENATED SOLVENT carboy.

    • Crucial: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (6-Chloro-2-(4-methylphenyl)benzoic acid) mandates the entire mixture be treated as halogenated waste.[1]

  • pH Check: If the solution is highly acidic (pH < 2), neutralize slightly to pH 5-9 only if your facility permits bench-top neutralization. Otherwise, label as "ACIDIC HALOGENATED WASTE" to alert downstream handlers.

Phase C: Labeling & Handover

Attach a hazardous waste tag with the following specific constituents:

  • Chemical Name: 6-Chloro-2-(4-methylphenyl)benzoic acid[1]

  • Percent Composition: e.g., "1% Active, 99% Methanol"

  • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Irritant[1]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow cluster_legend Legend Start Start: Waste Generation 6-Chloro-2-(4-methylphenyl)benzoic acid StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Dissolved) StateCheck->IsLiquid SolidBin Container: Wide-mouth HDPE Label: 'Solid Hazardous Waste - Halogenated' IsSolid->SolidBin Pure/Contaminated Debris LiquidCheck Check Solvent Type IsLiquid->LiquidCheck Labeling Apply GHS Label: Name, CAS (if avail), Hazards SolidBin->Labeling HaloStream Stream: Halogenated Solvent Waste (Even if solvent is non-halogenated) LiquidCheck->HaloStream Contains Cl-Benzoic Acid HaloStream->Labeling Handover Handover to EHS/Waste Mgmt Method: High-Temp Incineration Labeling->Handover key1 Decision Point key2 Critical Action

Figure 1: Decision tree for the segregation and disposal of halogenated benzoic acid derivatives.

Scientific Rationale & Environmental Impact

Why Segregate Halogenated Waste? The chlorine atom on the benzoic acid ring (C-Cl bond) is strong and resistant to thermal breakdown.[1]

  • Incorrect Disposal: If incinerated in a standard low-temperature kiln, chlorinated aromatics can dimerize to form Polychlorinated Dibenzodioxins (PCDDs) , which are potent environmental toxins.[1]

  • Correct Disposal: By tagging it as "Halogenated," waste management facilities route it to high-temperature incinerators (>1100°C) with rapid quench cooling and alkaline scrubbers, ensuring the C-Cl bond is mineralized to HCl and neutralized to NaCl [1].[1]

Why No Drain Disposal? Benzoic acid derivatives can exhibit significant aquatic toxicity. Although the pKa suggests it will exist as a benzoate anion in environmental pH, the lipophilic nature of the biaryl system (4-methylphenyl group) increases the bioconcentration factor (BCF) in aquatic organisms compared to simple benzoic acid [2].[1]

References

  • United States Environmental Protection Agency (EPA). (2023). Best Management Practices for Laboratory Waste Management. RCRA Regulations 40 CFR 262. [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Benzoic Acid Derivatives: Toxicity and Environmental Fate. PubChem Database.[9] [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4-methylphenyl)benzoic acid
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